2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(1-methylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(2-3-6)5(8)4-7/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVPNJLAXOFBFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1499101-75-5 | |
| Record name | 2-chloro-1-(1-methylcyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one chemical properties
An In-Depth Technical Guide to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Properties, Synthesis, and Reactivity
Introduction
This compound is a bifunctional organic compound featuring a strained cyclopropyl ring, a ketone, and a reactive α-chloro group. This unique combination of functional groups makes it a valuable and highly reactive intermediate in synthetic chemistry. The presence of the electrophilic α-carbon adjacent to the carbonyl group allows for a variety of nucleophilic substitution reactions, while the methylcyclopropyl moiety offers structural rigidity and lipophilicity.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound. Its structural analogs, such as 2-chloro-1-(1-chlorocyclopropyl)ethanone, are critical intermediates in the synthesis of high-value agrochemicals like the broad-spectrum fungicide prothioconazole.[1][2][3][4] Understanding the chemistry of the title compound is therefore essential for researchers engaged in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.[5][6]
Physicochemical Properties & Identification
The core identity and predicted physical properties of this compound are summarized below. These properties are foundational for its handling, purification, and use in synthetic protocols.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₉ClO | [7] |
| Molecular Weight | 132.59 g/mol | [5] |
| Monoisotopic Mass | 132.0342 Da | [7] |
| SMILES | CC1(CC1)C(=O)CCl | [7] |
| InChIKey | BEVPNJLAXOFBFI-UHFFFAOYSA-N |[7] |
Table 2: Predicted & Estimated Physical Properties
| Property | Value | Notes |
|---|---|---|
| Boiling Point | ~140-150 °C | Estimated based on the precursor, 1-(1-methylcyclopropyl)ethanone (125-128 °C), with an increase anticipated due to chlorination and higher molecular weight.[8][9] |
| Density | ~1.0 - 1.1 g/mL | Estimated; likely higher than the precursor's density (0.895 g/mL) due to the heavier chlorine atom.[9] |
| Appearance | Colorless to light yellow liquid | Based on typical appearance of similar α-chloro ketones.[6] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene); low solubility in water. | Inferred from its nonpolar cyclopropyl moiety and polar carbonyl/chloro groups.[6] |
Synthesis & Mechanistic Considerations
The most direct and industrially relevant method for preparing this compound is through the selective α-chlorination of its ketone precursor, 1-(1-methylcyclopropyl)ethanone.
Proposed Synthetic Pathway
The synthesis involves the reaction of 1-(1-methylcyclopropyl)ethanone with a suitable chlorinating agent, often catalyzed by a Lewis acid or under specific reaction conditions to promote regioselectivity. The choice of catalyst is critical for minimizing byproduct formation, such as dichlorinated species or products from ring-opening of the cyclopropane.[5]
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is adapted from methodologies used for structurally similar compounds, such as the synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone.[3] Causality: The use of a metallic aluminum-containing catalyst enhances the rate and selectivity of the chlorination reaction.[3][5] Low reaction temperatures (-5 to 15 °C) are crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube, dissolve 1-(1-methylcyclopropyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane.[3]
-
Catalyst Addition: Add a catalytic amount (0.5–5 mol%) of a compound containing metallic aluminum (e.g., MeAlCl₂).[3]
-
Chlorination: Cool the mixture to between -5 and 15 °C. Introduce chlorine gas at a controlled rate while maintaining the temperature.[3] Monitor the reaction progress using GC or TLC.
-
Work-up: Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine.
-
Purification: The solvent is removed by distillation under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[3]
Chemical Reactivity & Synthetic Utility
The synthetic value of this compound stems from its defined reactive sites, which can be addressed with high selectivity.
Caption: Key reactivity pathways of the title compound.
-
Nucleophilic Substitution at the α-Carbon: This is the most significant reaction pathway. The chlorine atom is an excellent leaving group, activated by the adjacent electron-withdrawing carbonyl group. This makes the α-carbon a potent electrophile for reactions with a wide range of nucleophiles (amines, thiols, azides, etc.) to form diverse derivatives.[5] This reaction is fundamental to its use as a building block, for instance, in the synthesis of triazole-containing fungicides where a nitrogen nucleophile displaces the chloride.[4]
-
Carbonyl Group Transformations: The ketone functionality can undergo standard transformations. For example, reduction with mild reducing agents like sodium borohydride will selectively reduce the carbonyl to a secondary alcohol, yielding the corresponding chlorohydrin.[5] This adds another layer of synthetic versatility.
-
Reactivity of the Cyclopropyl Ring: The cyclopropane ring is strained and can undergo ring-opening under certain harsh conditions, such as strong acids or specific catalytic hydrogenations. However, under the conditions typically used for nucleophilic substitution or carbonyl reduction, the ring remains intact, making it a stable structural scaffold.
Spectroscopic Characterization (Predicted)
While specific experimental data is not widely available, the structure of this compound allows for reliable prediction of its key spectroscopic features.
-
¹H NMR:
-
-CH₂Cl: A sharp singlet expected around δ 4.0-4.5 ppm.
-
-CH₃: A singlet expected around δ 1.2-1.5 ppm.
-
Cyclopropyl -CH₂-: Two sets of multiplets (diastereotopic protons) in the characteristic upfield region of δ 0.5-1.2 ppm.
-
-
¹³C NMR:
-
C=O: A peak in the downfield region, δ 195-205 ppm.
-
C-Cl: A peak around δ 45-55 ppm.
-
Quaternary Cyclopropyl C: A peak around δ 20-30 ppm.
-
Cyclopropyl CH₂: A peak in the upfield region, δ 10-20 ppm.
-
CH₃: A peak around δ 20-25 ppm.
-
-
Mass Spectrometry:
-
The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Key fragmentation pathways would likely include the loss of a chlorine radical (·Cl) and the cleavage of the C-C bond between the carbonyl and the chloromethyl group, yielding a C₅H₉CO⁺ fragment.
-
Safety, Handling, and Storage
No specific safety data sheet (MSDS) exists for this compound. The following information is based on data for closely related α-chloro ketones and should be treated as a minimum standard for safe handling.[10][11]
Table 3: Hazard Profile Based on Analog Compounds
| Hazard Class | Statement | GHS Pictogram | Source (Analog) |
|---|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Danger | [12][13] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | Danger | [10] |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | Danger |[10] |
Handling and Personal Protective Equipment (PPE)
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[14]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10][15]
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Keep away from sources of ignition. Ground all equipment to prevent static discharge.[11]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[11][15]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][11]
Conclusion
This compound is a highly functionalized ketone with significant potential as a versatile intermediate in organic synthesis. Its key chemical feature is the electrophilic α-chloro group, which allows for facile introduction of various nucleophiles. The stability of the methylcyclopropyl ring under common reaction conditions makes it a valuable scaffold for building molecular complexity. While its direct applications are still emerging, the established importance of its analogs in the agrochemical industry underscores its potential utility. Proper handling in a controlled laboratory setting is imperative due to its presumed corrosive and toxic properties.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. Retrieved January 19, 2026, from [Link]
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PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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ChemSynthesis. (n.d.). 1-(1-methylcyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
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BIOFOUNT. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
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Part 1: Physicochemical Properties and Structural Identification
An In-Depth Technical Guide to α-Chlorinated Cyclopropyl Ketones as Versatile Chemical Intermediates
Introduction: Navigating a Class of Potent Synthetic Building Blocks
This guide addresses the inquiry into 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. Initial comprehensive searches indicate that this specific compound is not extensively documented in scientific literature and does not have a readily assigned CAS number.[1] However, this query opens the door to a fascinating and industrially significant class of related molecules: α-chlorinated cyclopropyl ketones. These compounds are powerful intermediates in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical sectors.
To provide a technically robust and practical resource, this whitepaper will focus on the most well-documented and commercially relevant analogue, 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS: 120983-72-4) . By examining its synthesis, reactivity, and applications, we can establish a foundational understanding applicable to the broader class of similar structures. The unique chemical properties imparted by the strained cyclopropane ring combined with a reactive α-chloro ketone moiety make these molecules exceptionally useful building blocks.[2][3] This guide will delve into the causality behind their synthesis, their application as key intermediates, and the critical safety protocols required for their handling, providing researchers and drug development professionals with a comprehensive and actionable overview.
The identity and properties of these chemical intermediates are foundational to their use. The strained three-membered cyclopropane ring and the electrophilic carbon of the α-chloro ketone group dictate the unique reactivity profile of these molecules.[2][4] A comparison of the primary subject of this guide with related structures illustrates the subtle yet important differences within this chemical family.
Table 1: Comparative Physicochemical Data of Related α-Chlorinated Cyclopropyl Ketones
| Property | 2-chloro-1-(1-chlorocyclopropyl)ethanone | 2-Chloro-1-(2-methylcyclopropyl)ethanone | 2-chloro-1-cyclopropylethan-1-one |
| CAS Number | 120983-72-4[2][5] | 130158-23-5[4] | 7379-14-8[6][7][8] |
| Molecular Formula | C₅H₆Cl₂O[5] | C₆H₉ClO[4] | C₅H₇ClO[6] |
| Molecular Weight | 153.01 g/mol [5] | 132.59 g/mol [4] | 118.56 g/mol [6] |
| Boiling Point | 202.0±20.0 °C (Predicted)[5] | Not available | 128-131 °C[8] |
| Density | 1.35±0.1 g/cm³ (Predicted)[5] | Not available | 1.236±0.06 g/cm³ (Predicted)[8] |
| IUPAC Name | 2-chloro-1-(1-chlorocyclopropyl)ethanone | 2-chloro-1-(2-methylcyclopropyl)ethanone[4] | 2-chloro-1-cyclopropylethanone[6] |
Part 2: Synthesis and Mechanistic Insights
The industrial synthesis of these compounds has been optimized to achieve high yields and purity, which are critical for their use as intermediates in regulated products like fungicides.[2] The synthesis of 2-chloro-1-(1-chlorocyclopropyl)ethanone serves as an excellent case study.
Causality in Synthesis Design
The chosen synthetic pathway involves the direct chlorination of cyclopropyl methyl ketone. This precursor is selected for its commercial availability and the reactivity of its α-methyl and cyclopropyl protons.[9][10]
-
Catalyst Selection: The reaction employs a compound containing metallic aluminum, such as Methylaluminium dichloride (MeAlCl₂) or Dimethylaluminium chloride (Me₂AlCl), as a catalyst.[9][10] This choice is critical for enhancing selectivity. Lewis acidic aluminum catalysts can coordinate to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating controlled chlorination while minimizing the formation of undesired di- and tri-chlorinated byproducts.[10] This leads to a higher conversion rate and improved reaction yield.[10]
-
Reaction Conditions: The reaction is typically conducted at low temperatures (e.g., 0-15°C).[10][11] This is a crucial parameter for controlling the exothermicity of the chlorination reaction and preventing runaway reactions. Lower temperatures also improve the selectivity of the chlorination process. Solvents like dichloromethane or dichloroethane are used as they are inert under the reaction conditions and effectively dissolve the starting materials.[10]
-
Purification: Following the reaction, the crude product is subjected to reduced pressure distillation.[9] This method is ideal for separating the desired product from the solvent and lower-boiling impurities, as well as from higher-boiling byproducts like 2,2-dichloro-1-(1-chlorocyclopropyl) ethanone, yielding a final product with high purity (typically >96%).[10]
Experimental Workflow: Synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone
The following diagram outlines the key stages in the manufacturing process, from raw materials to the purified final product.
Caption: Workflow for the catalyzed synthesis and purification of 2-chloro-1-(1-chlorocyclopropyl)ethanone.
Detailed Synthesis Protocol
Adapted from patent literature.[10]
-
Preparation: Charge a 1000 mL four-neck flask, equipped with a mechanical stirrer, thermometer, gas inlet tube, and condenser, with cyclopropyl methyl ketone (200g, 2.378 mol) and dichloromethane (200g).
-
Cooling: Cool the reaction mixture to 15°C using an external cooling bath.
-
Catalyst Addition: Under stirring, add the aluminum-containing catalyst, for example, a mixture of MeAlCl₂ (8.95g, 95 mmol) and Me₂AlCl (3.67g, 39.6 mmol).
-
Chlorination: Introduce chlorine gas at a controlled rate of approximately 75 g/h. The tail gas should be passed through a scrubbing system. Monitor the reaction progress using gas chromatography (GC).
-
Reaction Completion: Continue the reaction for approximately 3.5 hours, or until GC analysis shows the desired product composition (e.g., >95% target compound).
-
Solvent Removal: Once the reaction is complete, slowly warm the mixture to 30°C under reduced pressure to remove the dichloromethane solvent.
-
Purification: Transfer the crude residue to a distillation apparatus equipped with a 50 cm rectification column. Perform vacuum distillation at -0.1 MPa. Slowly increase the temperature to 130°C and collect the fraction boiling at 100-102°C. This fraction contains the purified 2-chloro-1-(1-chlorocyclopropyl) ethanone.
Part 3: Applications in Drug Discovery and Agrochemicals
The primary value of α-chlorinated cyclopropyl ketones lies in their role as versatile electrophilic building blocks.
-
Agrochemical Synthesis: The most prominent application of 2-chloro-1-(1-chlorocyclopropyl)ethanone is as a crucial intermediate in the synthesis of prothioconazole .[2][5][10] Prothioconazole is a highly effective, broad-spectrum triazolethione fungicide developed by Bayer. The intermediate provides the core chloro-cyclopropyl ketone structure necessary for building the final complex molecule.
-
Medicinal Chemistry: While the direct application of the title compound is not widely documented, the cyclopropyl moiety is a highly valued structural motif in modern drug discovery.[3] The introduction of a cyclopropane ring into a drug candidate can significantly alter its properties by:
-
Improving Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to linear alkyl chains.[3]
-
Enhancing Potency: The rigid structure can lock the molecule into a specific, bioactive conformation, improving its binding affinity to a target enzyme or receptor.[3]
-
Modulating Physicochemical Properties: It can be used to fine-tune solubility and lipophilicity (LogP), which are critical for optimizing a drug's pharmacokinetic profile.[3] The reactive α-chloro ketone handle allows for a variety of subsequent chemical transformations, making these compounds attractive starting points for building libraries of novel molecules for screening in drug discovery programs.[12]
-
Part 4: Critical Safety and Handling Protocols
Given their reactivity, α-chlorinated cyclopropyl ketones are hazardous materials that require strict handling protocols. The information below is synthesized from multiple safety data sheets (SDS).
Hazard Identification:
-
Acute Toxicity: Toxic if swallowed and fatal if inhaled.[13]
-
Corrosivity: Causes severe skin burns and serious eye damage.[6][8][13] The material is corrosive and can cause blindness upon contact with eyes.[14]
-
Sensitization: May cause an allergic skin reaction.[13]
-
Long-Term Effects: Suspected of causing genetic defects and damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[13]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[13]
Table 2: Recommended Handling and Emergency Procedures
| Aspect | Protocol |
| Handling | Use only in a well-ventilated area or under a chemical fume hood.[13][14] Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and face shield).[13][14] Wash hands and any exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[13] |
| Storage | Store locked up in a tightly closed container.[14] Keep in a dry, cool, and well-ventilated place.[15] Store under an inert gas (nitrogen or argon) at 2-8°C.[5] |
| First Aid: Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[13][14] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[14] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[14] |
| First Aid: Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13][16] |
| Spill & Disposal | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[13] Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.[14] |
Conclusion
While this compound itself remains an obscure compound, the exploration of its close analogues, particularly 2-chloro-1-(1-chlorocyclopropyl)ethanone, provides significant insight into a valuable class of chemical intermediates. Their synthesis is a well-refined process that leverages catalysis to ensure high yield and selectivity. The combination of the strained cyclopropyl ring and the reactive α-chloro ketone functionality makes them potent electrophilic building blocks, most notably demonstrated by their indispensable role in the production of the fungicide prothioconazole. For researchers in drug discovery and process development, understanding the synthesis, reactivity, and stringent safety requirements associated with these compounds is paramount to leveraging their synthetic potential safely and effectively.
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- The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD.
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- SAFETY DATA SHEET - 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone. Fisher Scientific.
- SAFETY DATA SHEET - Cyclopropyl methyl ketone. Fisher Scientific.
- Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
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- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to R
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2-Chloro-1-(1-methylcyclopropyl)ethan-1-one molecular structure
An In-depth Technical Guide to the Synthesis, Structure, and Reactivity of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Abstract
This compound is a bifunctional organic molecule possessing significant potential as a versatile intermediate in synthetic chemistry, particularly in the fields of agrochemicals and pharmaceuticals. Its molecular architecture is distinguished by the combination of a strained three-membered carbocycle and a reactive α-chloroketone moiety. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will explore a robust, logical synthesis pathway, predict its spectroscopic profile for analytical validation, and delve into its characteristic reactivity, which is governed by the interplay between its two key functional groups. The protocols and analyses presented herein are grounded in established chemical principles and data from closely related analogs, offering a self-validating framework for practical application.
Introduction: A Molecule of Dual Functionality
The synthetic utility of this compound arises from the unique electronic and steric properties imparted by its constituent functional groups: the α-chloroketone and the 1-methylcyclopropyl ketone.
-
The α-Chloroketone Moiety: This functional group is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] The electron-withdrawing nature of the carbonyl group enhances the polarity of the C-Cl bond, making the α-carbon highly susceptible to nucleophilic attack (SN2 reactions).[2] Furthermore, the acidity of the α-proton on the chloromethyl group is increased, facilitating base-mediated reactions such as the Favorskii rearrangement.[3]
-
The 1-Methylcyclopropyl Ketone Moiety: Cyclopropyl ketones are a well-studied class of compounds whose reactivity is dominated by the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol).[4] This inherent strain provides a potent thermodynamic driving force for reactions that lead to ring cleavage, offering pathways to 1,3-difunctionalized products that are otherwise challenging to access.[4][5] The presence of the methyl group at the quaternary C1 position sterically shields the adjacent carbonyl and can influence the regioselectivity of ring-opening reactions.
The co-existence of these two functionalities in a single molecule creates a powerful synthetic building block. The choice of reagents and reaction conditions can be finely tuned to selectively engage either the α-carbon, the carbonyl carbon, or the cyclopropane ring, enabling divergent synthesis strategies from a common intermediate.
Proposed Synthesis Pathway and Methodologies
While a direct, single-pot synthesis for this compound is not prominently documented, a logical and robust multi-step pathway can be designed from readily available starting materials. The most field-proven approach involves the late-stage α-chlorination of a ketone precursor, a method widely used for analogous structures.[6][7]
Rationale for Route Selection
The selected pathway begins with the synthesis of 1-methylcyclopropanecarboxylic acid, which is then used to construct the ketone precursor, 1-(1-methylcyclopropyl)ethan-1-one. This ketone is subsequently chlorinated. This route is chosen for its reliability and modularity. Alternative routes, such as the Friedel-Crafts acylation of methylcyclopropane with chloroacetyl chloride, are generally not viable due to the propensity of the cyclopropane ring to open under the harsh Lewis acidic conditions required.[8] The chosen method provides superior control and predictability.
Synthesis Workflow
Sources
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
A Technical Guide to the Spectral Characteristics of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: A Predictive Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed predictive analysis of the spectral data for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to forecast its spectral characteristics. This predictive approach is an essential tool in modern chemical research, aiding in the identification of novel compounds and the design of synthetic pathways.
Molecular Structure and Rationale for Analysis
This compound possesses a unique combination of functional groups that are expected to give rise to a distinct spectral fingerprint. The presence of a methylcyclopropyl ring, a carbonyl group, and an α-chloro substituent creates a specific electronic environment that will influence its spectroscopic behavior. Understanding these spectral features is crucial for its unambiguous identification and characterization in a laboratory setting.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of similar cyclopropyl ketones and α-chloro ketones.[1][2][3]
Predicted ¹H NMR Spectrum (in CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the methyl, cyclopropyl, and chloromethyl protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| CH₃ | ~1.3 | Singlet | 3H | The methyl protons on the cyclopropyl ring are deshielded by the adjacent carbonyl group. |
| Cyclopropyl CH₂ | ~0.8 - 1.5 | Multiplets | 4H | The diastereotopic protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. |
| CH₂Cl | ~4.2 | Singlet | 2H | The methylene protons are significantly deshielded by the adjacent electron-withdrawing chlorine atom and carbonyl group. |
Predicted ¹³C NMR Spectrum (in CDCl₃)
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C =O | ~205 | The carbonyl carbon of a ketone typically resonates in this downfield region.[2] |
| C H₂Cl | ~45 | The carbon is deshielded by the attached chlorine atom. |
| Quaternary C | ~25 | The quaternary carbon of the cyclopropyl ring. |
| Cyclopropyl C H₂ | ~15 | The methylene carbons of the cyclopropyl ring are in a relatively upfield region. |
| C H₃ | ~20 | The methyl carbon attached to the cyclopropyl ring. |
Predicted Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic absorption band for this compound will be the carbonyl (C=O) stretch.
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~1710 - 1725 | Strong | The presence of an α-chloro substituent typically raises the C=O stretching frequency compared to a simple alkyl ketone.[4] |
| C-H (Alkyl) | ~2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl and cyclopropyl groups. |
| C-Cl | ~650 - 850 | Medium-Weak | The carbon-chlorine stretching vibration. |
Predicted Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. The fragmentation of this compound is expected to be influenced by the presence of the cyclopropyl ring and the chloroacetyl group.[5][6]
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 132 and 134 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom.
Major Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bond between the carbonyl group and the cyclopropyl ring is a likely fragmentation pathway, leading to the formation of a stable acylium ion.
-
Loss of Cl: Fragmentation involving the loss of a chlorine radical is also anticipated.
-
Rearrangements: The strained cyclopropyl ring may undergo rearrangement upon ionization.
Predicted Fragmentation Table:
| m/z | Proposed Fragment | Rationale |
| 132/134 | [M]⁺ | Molecular ion peak. |
| 97 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 83 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical. |
| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage of the cyclopropyl ring. |
| 43 | [C₃H₇]⁺ | Isopropyl cation from rearrangement and fragmentation. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectral data discussed.
Synthesis of this compound
A plausible synthetic route involves the α-chlorination of 1-(1-methylcyclopropyl)ethan-1-one.[5][7]
Caption: Proposed synthesis of the target compound.
Protocol:
-
Dissolve 1-(1-methylcyclopropyl)ethan-1-one in a suitable inert solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add a chlorinating agent, such as sulfuryl chloride or N-chlorosuccinimide, dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the tube into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
Caption: Workflow for ATR-IR data acquisition.
Protocol:
-
Ensure the attenuated total reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Mass Spectrometry
Caption: Workflow for mass spectrometry data acquisition.
Protocol:
-
Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Ionize the sample using electron ionization (EI) at 70 eV.
-
Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detect the ions and generate the mass spectrum.
Conclusion
This technical guide provides a robust, predictive framework for the spectral characterization of this compound. By synthesizing information from analogous compounds and fundamental spectroscopic principles, researchers can be well-equipped to identify this molecule and interpret its spectral data. The provided protocols offer standardized methods for obtaining high-quality experimental data for verification.
References
- Benchchem. Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Cyclopropyl Ethenone.
- Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.
- PubChem. 2-Chloro-1-cyclopropylethan-1-one.
- Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone.
- Google Patents. Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
- PubChem. 1-(2-Methylcyclopropyl)ethan-1-one.
- Chemistry LibreTexts. Spectroscopy of Aldehydes and Ketones.
- Chemistry LibreTexts.
- IR Spectroscopy Tutorial: Ketones.
- PubChemLite. This compound.
- Smolecule. 2-Chloro-1-(2-methylcyclopropyl)ethanone.
- Spectrabase. 2-Chloro-1-(4-methoxyphenyl)ethanone.
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- 4. spectrabase.com [spectrabase.com]
- 5. 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4 [chemicalbook.com]
- 6. PubChemLite - this compound (C6H9ClO) [pubchemlite.lcsb.uni.lu]
- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a versatile bifunctional organic compound with significant potential in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for researchers. The guide covers the compound's predicted physical and spectroscopic properties, a detailed, mechanistically grounded protocol for its synthesis via acid-catalyzed α-chlorination, and a discussion of its reactivity and potential applications, particularly in the synthesis of heterocyclic compounds and as an intermediate for agrochemicals and pharmaceuticals.
Introduction
This compound belongs to the class of α-haloketones, which are characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group.[1] This structural motif imparts a high degree of electrophilic reactivity, making α-haloketones exceptionally useful building blocks in organic synthesis.[1][2] The presence of a strained cyclopropyl ring adjacent to the carbonyl group in this compound is expected to further influence its chemical properties and reactivity.[3] While specific literature on this compound is scarce, its structural similarity to key intermediates in the synthesis of commercial products, such as the fungicide prothioconazole, underscores its potential importance.[3][4][5][6] This guide aims to bridge the information gap by providing a detailed theoretical and practical framework for researchers working with or considering the use of this compound.
Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₆H₉ClO | [7] |
| Molecular Weight | 132.59 g/mol | [7] |
| Monoisotopic Mass | 132.0342 Da | [7] |
| Appearance | Expected to be a colorless to pale yellow liquid | Inferred from similar compounds |
| Boiling Point | Estimated to be in the range of 160-180 °C at atmospheric pressure | Inferred from related compounds |
| Density | Estimated to be around 1.1 g/mL | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) and sparingly soluble in water. | General knowledge of similar compounds |
| XlogP | 1.4 | [7] |
Note: The boiling point and density are estimations based on the properties of the precursor, 1-(1-methylcyclopropyl)ethanone (Boiling Point: 125-128 °C, Density: 0.895 g/mL), and the increase in molecular weight and polarity due to chlorination.
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound has been published. The following are predicted spectroscopic characteristics based on its structure:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show a singlet for the methyl protons on the cyclopropyl ring.
-
The diastereotopic methylene protons of the cyclopropyl ring will likely appear as a complex multiplet.
-
A singlet is predicted for the chloromethyl protons.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A resonance for the carbonyl carbon is expected in the downfield region (typically >190 ppm).
-
Signals for the quaternary carbon and the two methylene carbons of the cyclopropyl ring are anticipated.
-
A peak for the methyl carbon will be present.
-
A resonance for the chloromethyl carbon is also expected.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹.
-
C-H stretching vibrations for the alkyl groups will be observed around 2850-3000 cm⁻¹.
-
A C-Cl stretching vibration is expected in the fingerprint region.
-
-
MS (Mass Spectrometry):
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Common fragmentation patterns for ketones, such as α-cleavage, are expected.
-
Synthesis of this compound
The most plausible and widely used method for the synthesis of α-chloroketones is the acid-catalyzed α-halogenation of the corresponding ketone.[8][9] In this case, this compound can be synthesized from 1-(1-methylcyclopropyl)ethanone.
Reaction Scheme
Caption: Acid-catalyzed α-chlorination of 1-(1-methylcyclopropyl)ethanone.
Mechanistic Rationale
The acid-catalyzed α-chlorination of a ketone proceeds through an enol intermediate.[8][10][11] The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the α-protons more acidic.[11][12]
-
Enol Formation: A base (typically the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of a nucleophilic enol intermediate. This is the rate-determining step of the reaction.[8]
-
Nucleophilic Attack on Chlorine: The electron-rich double bond of the enol attacks a molecule of chlorine (Cl₂), which acts as the electrophile.[10]
-
Deprotonation: The protonated carbonyl is deprotonated, regenerating the acid catalyst and yielding the α-chloroketone product.[10]
The use of acidic conditions is crucial to prevent multiple halogenations, which can occur under basic conditions due to the increased acidity of the remaining α-protons in the halogenated product.[12]
Experimental Protocol
Materials:
-
1-(1-methylcyclopropyl)ethanone
-
Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as a chlorinating agent
-
Anhydrous solvent (e.g., dichloromethane, methanol, or acetic acid)[5][9]
-
Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a gas inlet (if using chlorine gas), and a reflux condenser connected to a scrubbing system (to neutralize excess chlorine), dissolve 1-(1-methylcyclopropyl)ethanone in the chosen anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the acid catalyst to the solution.
-
Cool the reaction mixture in an ice bath (0-5 °C).
-
Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining the temperature. The reaction is exothermic and should be controlled carefully.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, stop the addition of the chlorinating agent and purge the reaction mixture with an inert gas to remove any dissolved chlorine.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Self-Validation: The purity of the final product should be assessed by GC-MS to confirm the molecular weight and fragmentation pattern, and by ¹H and ¹³C NMR to verify the structure.
Reactivity and Synthetic Applications
α-Haloketones are versatile intermediates in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[1][2] The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic substitution reactions.[1]
Nucleophilic Substitution Reactions
This compound can react with a wide range of nucleophiles at the α-carbon, displacing the chloride ion.[13] These reactions are typically Sₙ2 in nature.[13]
Caption: General scheme for nucleophilic substitution of this compound.
Synthesis of Heterocyclic Compounds
A significant application of α-haloketones is in the synthesis of various heterocyclic compounds.[7][14]
-
Thiazole Synthesis (Hantzsch Thiazole Synthesis): Reaction with thioamides or thioureas can yield substituted thiazoles, which are important structural motifs in many bioactive molecules.[7][14]
-
Pyrrole Synthesis (Hantzsch Pyrrole Synthesis): Condensation with β-dicarbonyl compounds and ammonia or primary amines can lead to the formation of substituted pyrroles.[14]
-
Benzofuran Synthesis: Reaction with o-hydroxycarbonyl compounds can produce substituted benzofurans.[2]
Precursor to Other Functional Groups
-
α,β-Unsaturated Ketones: Elimination of HCl, often promoted by a non-nucleophilic base, can introduce a double bond, forming an α,β-unsaturated ketone.[8]
-
Epoxides (Darzens Condensation): In the presence of a base, reaction with an aldehyde or another ketone can form an α,β-epoxy ketone.[14]
-
Favorskii Rearrangement: Treatment with a strong, non-nucleophilic base can induce a rearrangement to form a carboxylic acid derivative with a rearranged carbon skeleton.[14]
Safety and Handling
While a specific safety data sheet for this compound is not available, α-haloketones are generally considered to be hazardous compounds. They are often lachrymators and can be corrosive and toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a promising synthetic intermediate with a rich and versatile chemistry characteristic of α-haloketones. Although experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on well-established chemical principles and data from analogous structures. As a key building block for the synthesis of complex organic molecules, including heterocycles and potential agrochemical and pharmaceutical agents, further investigation into the properties and reactivity of this compound is warranted.
References
- Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865.
-
Wikipedia contributors. (2023, November 18). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved January 19, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved January 19, 2026, from [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
- Naidoo, K. J. (2018).
-
LibreTexts Chemistry. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. [Link]
-
LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl). Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.
-
Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved January 19, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
Sources
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- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]
- 4. nbinno.com [nbinno.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
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- 14. α-Halo ketone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document will delve into the physicochemical properties of the molecule, predict its solubility in various organic solvents, and provide detailed protocols for empirical solubility determination.
Introduction to this compound
This compound is a halogenated ketone containing a cyclopropyl moiety.[1] Its chemical structure, featuring a polar carbonyl group, a reactive alpha-chloro substituent, and a nonpolar methylcyclopropyl group, suggests a nuanced solubility profile that is critical for its application in synthesis, formulation, and biological assays. A thorough understanding of its solubility is paramount for designing reaction conditions, purification procedures, and drug delivery systems.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2][3] The key physicochemical properties of this compound that influence its solubility include:
-
Polarity: The presence of the carbonyl (C=O) group and the carbon-chlorine (C-Cl) bond introduces significant polarity to the molecule. The electronegative oxygen and chlorine atoms create partial negative charges, while the adjacent carbon atoms bear partial positive charges. This makes the molecule capable of dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, allowing for interactions with protic solvents (e.g., alcohols). However, the molecule lacks a hydrogen bond donor.
-
Van der Waals Forces: The nonpolar methyl and cyclopropyl groups contribute to the molecule's size and surface area, enabling London dispersion forces with nonpolar solvents.
-
Molecular Structure: The compact cyclopropyl ring can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.
Based on these features, this compound can be classified as a moderately polar compound. Its solubility will therefore be a balance between its polar and nonpolar characteristics.
Predicted Solubility in Common Organic Solvents
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents have strong dipoles that can effectively interact with the polar ketone and chloro groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can engage in hydrogen bonding with the carbonyl oxygen and also have dipole moments that interact with the solute. Solubility may decrease with increasing alkyl chain length of the alcohol. |
| Nonpolar Aprotic | Hexane, Toluene, Diethyl ether | Low to Moderate | These solvents lack strong dipoles and cannot form hydrogen bonds. Solubility will be primarily driven by weaker van der Waals forces. Diethyl ether may show slightly better solubility due to its weak dipole. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The presence of chlorine atoms in both the solute and solvent leads to favorable dipole-dipole interactions. |
Experimental Determination of Solubility
Given the absence of published solubility data, empirical determination is crucial. The following protocols provide robust methods for quantifying the solubility of this compound.
Visual Method for Qualitative Assessment
This method offers a rapid, preliminary assessment of solubility.
Protocol:
-
Add approximately 10 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (approximately 0.1 mL per addition) while vortexing or shaking vigorously after each addition.
-
Continue adding solvent until the solid completely dissolves.
-
Record the volume of solvent required. A small volume indicates high solubility, while a large volume suggests low solubility.
Gravimetric Method for Quantitative Determination
This is a more precise method for determining solubility.
Protocol:
-
Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully transfer a known volume of the clear supernatant to a pre-weighed container.
-
Evaporate the solvent under reduced pressure or in a fume hood.
-
Weigh the container with the dried residue.
-
Calculate the solubility in g/L or mg/mL.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate method for determining solubility, especially for compounds with chromophores.
Protocol:
-
Prepare a saturated solution as described in the gravimetric method.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Inject the standard solutions and the filtered saturated solution into an HPLC system equipped with a suitable column and detector (e.g., UV-Vis).
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the quantitative solubility determination methods.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for HPLC-based Solubility Determination.
Safety and Handling
While a specific safety data sheet for this compound was not found, related chlorinated ketones are often irritants and may be harmful if ingested or inhaled.[5][6][7][8] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide has provided a detailed overview of the expected solubility of this compound in organic solvents, grounded in the principles of physical organic chemistry. While experimental data is currently lacking, the provided protocols offer a clear path for researchers to accurately determine its solubility. This information is critical for the effective use of this compound in research and development.
References
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
-
PubChemLite. This compound. Retrieved from [Link]
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Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
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2-Chloro-1-(1-methylcyclopropyl)ethan-1-one thermochemical stability
An In-depth Technical Guide to the Thermochemical Stability of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermochemical stability of this compound, a key intermediate in pharmaceutical and agrochemical synthesis. The molecule's unique structure, combining a strained methylcyclopropyl ring with a reactive α-chloro ketone moiety, presents specific thermal hazards that necessitate a thorough stability assessment. This document outlines the theoretical underpinnings of its potential decomposition pathways, details rigorous experimental protocols for its characterization using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides a framework for data interpretation and the formulation of safe handling and storage procedures. The insights and methodologies presented herein are intended to empower researchers to mitigate risks associated with the synthesis, purification, and storage of this and structurally related compounds.
Introduction: The Structural Imperative for Stability Analysis
This compound is a valuable synthetic building block, prized for its distinct combination of reactive functional groups. The electrophilic carbonyl carbon, the adjacent carbon bearing a labile chlorine atom, and the highly strained three-membered ring all contribute to its synthetic utility. However, these same features are sources of inherent molecular instability. The strained cyclopropane ring imparts unique chemical properties but also a significant amount of ring-strain energy, predisposing it to ring-opening reactions.[1] Concurrently, the α-chloro ketone is a well-known reactive functional group, susceptible to nucleophilic substitution and elimination reactions.[2]
Understanding the thermochemical stability of this compound is therefore not merely an academic exercise; it is a critical prerequisite for safe process development, scale-up, and storage. Thermal decomposition can lead to the generation of corrosive and toxic gases, pressure buildup in sealed vessels, and potentially a thermal runaway event. This guide provides the scientific rationale and practical methodologies to comprehensively evaluate and manage these risks.
Theoretical Framework: Predicting Decomposition Pathways
The thermal decomposition of this compound is predicted to be governed by the interplay of its two primary structural motifs: the α-chloro ketone and the methylcyclopropyl group.
-
α-Chloro Ketone Moiety: This functional group is prone to dehydrochlorination, a process that eliminates hydrogen chloride (HCl). This elimination can initiate subsequent polymerization or condensation reactions. Under thermal stress, similar small chlorinated compounds are known to produce not only HCl but also highly toxic gases like phosgene (COCl₂) and carbon monoxide (CO).[3][4] The presence of water or other nucleophiles can violently accelerate this decomposition.[5]
-
Methylcyclopropyl Ketone Moiety: The cyclopropane ring possesses significant strain energy. Thermal energy can induce homolytic cleavage of the C-C bonds within the ring, leading to a diradical intermediate that can rearrange to form more stable, linear, or larger cyclic structures. Studies on the pyrolysis of other cyclic ketones, such as cyclopentenone, show complex decomposition pathways leading to a variety of smaller molecules including ethylene, acetylene, and carbon monoxide.[6][7]
Based on these principles, two primary decomposition pathways are anticipated, as illustrated in the diagram below.
Caption: Predicted thermal decomposition pathways for the title compound.
Experimental Assessment of Thermochemical Stability
A multi-technique approach is essential for a robust evaluation. The combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides complementary information on the energetic and mass changes associated with thermal events.
Physicochemical Properties
A summary of the key physicochemical properties for a closely related analog, 2-chloro-1-(1-chlorocyclopropyl)ethanone, is presented in Table 1. These values serve as an estimate for the title compound.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₆H₉ClO | [1] |
| Molecular Weight | 132.59 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | ~202 °C (Predicted) | [8] |
| Density | ~1.35 g/cm³ (Predicted) | [8] |
| Water Solubility | 5.91 g/L at 20°C (for dichlorinated analog) | [8] |
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary tool for detecting thermal events (melting, crystallization, decomposition) and quantifying their associated enthalpy. A sharp, exothermic peak is a strong indicator of a decomposition reaction and its magnitude is a direct measure of the energy released, which is critical for assessing thermal runaway potential.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a high-pressure stainless steel or gold-plated copper crucible. Using a hermetically sealed, high-pressure crucible is critical to contain any evolved gases and prevent evaporation, ensuring the measured heat flow corresponds to decomposition.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a sub-ambient temperature (e.g., 0°C).
-
Ramp the temperature at a constant rate, typically 5-10°C/min, to a final temperature well beyond the suspected decomposition (e.g., 350°C).
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere and prevent oxidative decomposition.
-
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature (T_onset) of any exothermic event and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is run concurrently with DSC to differentiate between mass loss due to simple volatilization versus mass loss from decomposition. If a thermal event in the DSC is accompanied by a significant mass loss in the TGA, it confirms a decomposition process.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an open ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the furnace at ambient temperature (e.g., 25°C).
-
Ramp the temperature at the same rate as the DSC experiment (e.g., 10°C/min) to a similar final temperature.
-
Use a nitrogen purge gas (50 mL/min) to maintain an inert atmosphere.
-
-
Data Analysis: Examine the TGA curve for any mass loss steps. Determine the onset temperature of mass loss and the percentage of mass lost at each step.
Data Interpretation and Safety Implications
The combined analysis of DSC and TGA data allows for a comprehensive risk assessment.
Caption: Workflow for thermochemical stability assessment.
Interpreting the Results
A hypothetical data summary is presented in Table 2.
| Parameter | Symbol | Hypothetical Value | Interpretation & Significance |
| Onset of Decomposition | T_onset | 145°C | The temperature at which decomposition begins. Operations should be kept well below this temperature. |
| Enthalpy of Decomposition | ΔH_d | -250 J/g | The energy released. A high value indicates a significant potential for thermal runaway if decomposition is initiated. |
| Peak Decomposition Temp | T_peak | 165°C | The temperature at which the decomposition rate is maximal. |
| Mass Loss at T_peak | ~65% | Confirms that the exothermic event is a decomposition reaction and not a phase change. |
Analysis: An onset temperature of 145°C indicates that the compound is reasonably stable at ambient temperatures but poses a significant risk at elevated temperatures, such as those used in distillation.[1] A decomposition energy of -250 J/g is substantial and warrants strict temperature controls during handling and processing to prevent initiating a self-accelerating reaction.
Safety, Handling, and Storage Recommendations
Based on the thermochemical profile, the following precautions are essential:
-
Temperature Control: All processes involving this compound, including reactions, distillations, and drying, should be conducted at temperatures significantly below the measured T_onset. A safety margin of at least 50°C is recommended.
-
Material Incompatibility: Avoid contact with water, alcohols, strong bases, and amines.[3][5] These substances can catalyze decomposition, even at low temperatures. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[8] Storage under an inert atmosphere is recommended for long-term stability.
-
Scale-up Considerations: The risk of a thermal runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces the rate of heat dissipation. A thorough process hazard analysis (PHA) is mandatory before any scale-up operations.
Conclusion
This compound is a molecule with significant synthetic potential, but its thermochemical stability must be thoroughly understood and respected. The combination of a strained cyclopropyl ring and a reactive α-chloro ketone creates pathways for energetic decomposition at elevated temperatures. By employing a systematic approach using DSC and TGA, researchers can quantify the thermal hazards, determine safe operating limits, and implement appropriate engineering and administrative controls. This diligence is fundamental to ensuring the safe and successful application of this versatile chemical intermediate in research and development.
References
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Stroeve, M. L., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. National Institutes of Health (NIH). [Link]
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International Chemical Safety Cards (ICSC). (2018). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. [Link]
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New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
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Stroeve, M. L., et al. (2021). Thermal Decomposition of 2-Cyclopentenone. The Journal of Physical Chemistry A. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
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PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. [Link]
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Sadowski, M., et al. (2021). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. MDPI. [Link]
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Scott, R. W., et al. (2004). One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. PubMed. [Link]
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van der Ham, A., et al. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. [Link]
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Jing, Y., et al. (2014). Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones. PubMed. [Link]
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An In-depth Technical Guide to the Electrophilicity and Reactivity of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity and reactivity of the novel α-chloro ketone, 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This compound presents a unique combination of structural features: a reactive α-chloro ketone system, a strained cyclopropyl ring, and a quaternary carbon center. These elements collectively influence its stability, electrophilicity, and reaction pathways. This guide will delve into the synthesis of this molecule, explore the electronic and steric effects of the 1-methylcyclopropyl group, and provide a detailed examination of its reactivity with various nucleophiles. Mechanistic insights, supported by analogous systems in the scientific literature, are presented to offer predictive power for its application in synthetic chemistry, particularly in the context of drug discovery and development where cyclopropyl moieties are of significant interest.
Introduction: The Intriguing Chemistry of a Strained α-Chloro Ketone
α-Chloro ketones are a well-established class of reactive intermediates in organic synthesis, prized for their dual electrophilic sites at the carbonyl carbon and the α-carbon bearing the chlorine atom.[1] Their utility in the construction of complex molecular architectures, including a wide array of heterocycles, is extensively documented.[2] The introduction of a cyclopropyl group adjacent to the carbonyl function introduces an additional layer of chemical complexity and reactivity. The inherent ring strain and unique electronic properties of the cyclopropane ring can significantly modulate the reactivity of the adjacent ketone.[3]
This guide focuses on a specific, less-explored member of this family: This compound . The presence of a methyl group on the cyclopropane ring at the point of attachment to the carbonyl group creates a quaternary carbon center. This structural feature is anticipated to have profound effects on the molecule's electrophilicity and its subsequent reactions, particularly in nucleophilic substitution and rearrangement pathways.
The cyclopropyl motif is a highly sought-after functionality in medicinal chemistry, known to enhance metabolic stability, improve potency, and confer desirable conformational constraints on drug candidates. Understanding the reactivity of building blocks like this compound is therefore of paramount importance for the design and synthesis of novel therapeutics.
Synthesis of this compound
The synthesis of the title compound can be logically approached in a two-step sequence starting from the commercially available precursor, 1-(1-methylcyclopropyl)ethan-1-one.
Synthesis of the Precursor: 1-(1-Methylcyclopropyl)ethan-1-one
The precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one (CAS 1567-75-5), is a known compound with reported physical properties (Boiling Point: 125-128 °C, Density: 0.895 g/mL).[4] While commercially available, its synthesis can be achieved through various established methods for the formation of cyclopropyl ketones.
α-Chlorination of 1-(1-Methylcyclopropyl)ethan-1-one
The introduction of the α-chloro substituent is a critical step. The direct chlorination of ketones at the α-position is a common transformation. Given the enolizable nature of 1-(1-methylcyclopropyl)ethan-1-one, this can be achieved using a variety of chlorinating agents. A widely used and effective reagent for this purpose is N-chlorosuccinimide (NCS).[4][5]
The acid-catalyzed α-halogenation of ketones proceeds through an enol intermediate.[6] The enol's double bond acts as a nucleophile, attacking the electrophilic chlorine of NCS. Subsequent deprotonation yields the α-chloro ketone.
Experimental Protocol: α-Chlorination using NCS (General Procedure based on analogous systems) [6][7]
-
Materials:
-
1-(1-methylcyclopropyl)ethan-1-one
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalyst)
-
Acetonitrile (CH₃CN) (solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(1-methylcyclopropyl)ethan-1-one (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (1.05 - 1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (or stir at an elevated temperature, e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the acetyl methyl protons' signal and the appearance of a new signal for the chloromethyl group in the NMR spectra would indicate successful chlorination.
Electrophilicity and Reactivity: A Tale of Two Electrophilic Centers
The reactivity of this compound is dominated by two primary electrophilic sites: the carbonyl carbon and the α-carbon bonded to the chlorine atom.
Figure 1: Key electrophilic sites in this compound.
Electronic Effects of the 1-Methylcyclopropyl Group
The cyclopropyl group, due to its high p-character in the C-C bonds, can conjugate with an adjacent π-system, such as a carbonyl group. This conjugation can influence the electron density at the carbonyl carbon. The methyl group, being electron-donating, will further modulate this effect. It is anticipated that the 1-methylcyclopropyl group will have a net electron-donating effect, which could slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted cyclopropyl ketone. However, the inductive effect of the α-chloro group will significantly enhance the electrophilicity of the α-carbon.
Steric Considerations
The presence of the 1-methylcyclopropyl group introduces significant steric hindrance around the carbonyl carbon. This steric bulk is expected to influence the approach of nucleophiles. Nucleophilic attack at the carbonyl carbon will be more hindered compared to attack at the less encumbered α-carbon.
Reactivity Profile
Nucleophilic Substitution at the α-Carbon
The primary reaction pathway for α-chloro ketones is nucleophilic substitution, typically proceeding via an Sɴ2 mechanism.[8] The electron-withdrawing carbonyl group activates the α-carbon towards nucleophilic attack and stabilizes the transition state.[9]
A variety of nucleophiles can be employed, leading to a diverse range of substituted products.
| Nucleophile | Reagent Example | Product Type |
| Amines | R₂NH | α-Amino ketone |
| Thiols | RSH | α-Thio ketone |
| Azides | NaN₃ | α-Azido ketone |
| Cyanides | NaCN/KCN | α-Cyano ketone |
Experimental Protocol: Reaction with an Amine (General Procedure) [8]
-
Materials:
-
This compound
-
Amine (e.g., methylamine, 2.0-3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the amine in THF dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, the reaction mixture may be filtered to remove any amine hydrochloride salt that has precipitated.
-
The filtrate is concentrated under reduced pressure, and the residue can be purified by column chromatography to yield the corresponding α-amino ketone.
-
-
Causality: The use of an excess of the amine is to both act as the nucleophile and to neutralize the HCl generated during the reaction. An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially if the amine is sensitive.
Mechanistic Insight: The Role of the Quaternary Center
A fascinating aspect of the reactivity of this molecule is the potential for nucleophilic attack at the quaternary carbon of the cyclopropyl ring. While Sɴ2 reactions at tertiary centers are generally disfavored due to steric hindrance, studies on similar cyclopropyl ketones have shown that nucleophilic substitution at a quaternary cyclopropyl carbon can occur with complete inversion of configuration.[7][10] This is rationalized by the involvement of a non-classical bicyclobutonium-like transition state or intermediate, which is stabilized by the participation of the cyclopropyl ring.
Figure 2: Competing nucleophilic substitution pathways.
Favorskii Rearrangement
In the presence of a strong base, α-chloro ketones with an enolizable proton on the other side of the carbonyl group can undergo the Favorskii rearrangement.[1][11] This reaction proceeds through a cyclopropanone intermediate, which is then opened by the base to yield a carboxylic acid derivative, often with ring contraction in cyclic systems.
For this compound, the methyl group on the α'-carbon is not enolizable. However, a quasi-Favorskii or pseudo-Favorskii rearrangement is still possible. In this variation, the base first adds to the carbonyl carbon to form a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate, with migration of the adjacent carbon and displacement of the chloride.[11]
Figure 3: Simplified mechanism of the quasi-Favorskii rearrangement.
The outcome of the Favorskii rearrangement of this compound would be the formation of a cyclobutane carboxylic acid derivative. The regioselectivity of the ring opening of the intermediate would be an interesting area for further investigation.
Applications in Drug Development
The unique reactivity profile of this compound makes it a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. The ability to introduce various functionalities at the α-position via nucleophilic substitution allows for the rapid generation of compound libraries for screening. Furthermore, the cyclopropyl moiety itself can be a key pharmacophore.
Conclusion
This compound is a fascinating molecule with a rich and complex reactivity profile. The interplay of the α-chloro ketone functionality, the strained cyclopropyl ring, and the quaternary carbon center creates a unique chemical entity. While direct experimental data for this specific compound is limited, a thorough understanding of the reactivity of analogous systems provides a strong predictive framework for its behavior. This guide has outlined its probable synthetic route and explored its key reaction pathways, including nucleophilic substitution and the Favorskii rearrangement. As a versatile building block, this compound holds significant promise for the synthesis of novel and intricate molecules, particularly in the realm of medicinal chemistry. Further experimental and computational studies are warranted to fully elucidate the nuances of its reactivity.
References
- ChemicalBook: 2-chloro-1-(1-chlorocyclopropyl)ethanone. (Provides synthesis of a similar compound). [URL not available]
-
ChemSynthesis: 1-(1-methylcyclopropyl)ethanone. [Link]
-
Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC - NIH. [Link]
-
Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed. [Link]
-
alpha-halogenation of ketones - YouTube. [Link]
-
Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - ResearchGate. [Link]
-
Favorskii rearrangement - Wikipedia. [Link]
-
Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. - YouTube. [Link]
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-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. [Link]
-
α-Halo ketone - Wikipedia. [Link]
-
Synthetic Access to Aromatic α-Haloketones - MDPI. [Link]
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Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. [Link]
-
What defines electrophilicity in carbonyl compounds - PMC - NIH. [Link]
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An In-depth Technical Guide on the Putative Mechanism of Action of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Abstract
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a synthetic α-chloroketone with a unique structural motif combining a reactive chloroacetyl group with a strained methylcyclopropyl ring. While its definitive biological mechanism of action has not been elucidated in publicly available literature, its chemical structure strongly suggests a high potential for electrophilic reactivity. This guide synthesizes current knowledge on related α-haloketones to propose a putative mechanism of action centered on covalent modification of biological nucleophiles. We will further outline a comprehensive, field-proven research framework for the definitive elucidation of its molecular targets and downstream biological effects. This document is intended for researchers, scientists, and drug development professionals interested in the study of reactive electrophilic compounds.
Introduction and Physicochemical Properties
This compound belongs to the class of α-haloketones, which are recognized for their utility as intermediates in organic synthesis.[1] The presence of a chlorine atom alpha to a carbonyl group renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] The additional presence of a strained cyclopropane ring may further enhance its reactivity.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₉ClO | [3] |
| Molecular Weight | 132.59 g/mol | [3] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Reactivity | Expected to be incompatible with strong oxidizing agents and strong bases.[2] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution.[3] | N/A |
Proposed Mechanism of Action: Covalent Inhibition via Nucleophilic Substitution
Based on the inherent electrophilicity of the α-chloro ketone moiety, the principal putative mechanism of action for this compound is the covalent modification of nucleophilic residues within biological macromolecules, such as proteins. This interaction is anticipated to proceed via a nucleophilic substitution reaction, likely an SN2 mechanism, where a nucleophilic amino acid residue attacks the electrophilic α-carbon, displacing the chloride ion.
Key biological nucleophiles that could be targeted include:
-
Cysteine thiols (-SH): The thiolate form (S⁻) is a potent nucleophile.
-
Histidine imidazoles: The nitrogen atoms in the imidazole ring are nucleophilic.
-
Lysine ε-amino groups (-NH₂): The primary amine can act as a nucleophile.
-
Serine/Threonine/Tyrosine hydroxyls (-OH): While less nucleophilic than thiols or amines, they can still be targets.
This covalent modification would lead to the irreversible inhibition of the target protein's function, which could manifest as enzyme inhibition, disruption of protein-protein interactions, or alteration of signaling pathways.
Caption: Proposed mechanism of covalent modification.
A Framework for Elucidating the Mechanism of Action
To rigorously test the proposed mechanism and identify the specific molecular targets of this compound, a multi-pronged experimental approach is necessary. The following workflow provides a logical and self-validating progression of experiments.
Caption: Experimental workflow for mechanism of action elucidation.
Target Identification: Unbiased 'Omics' Approaches
The initial step is to identify the potential molecular targets of this compound in an unbiased manner.
3.1.1. Chemoproteomics using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful technique to identify the protein targets of reactive small molecules.
Protocol:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., a clickable alkyne or a fluorescent dye) for downstream detection.
-
Cell Lysate Labeling: Incubate the probe with a relevant cell lysate or live cells. The electrophilic warhead will covalently bind to its protein targets.
-
Reporter Tag Conjugation: For alkyne-tagged probes, perform a click chemistry reaction to attach a fluorescent dye or biotin for enrichment.
-
Enrichment and Identification: If biotinylated, enrich the labeled proteins using streptavidin beads. Elute the bound proteins.
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the target proteins.[4]
3.1.2. Transcriptomics (RNA-seq)
Transcriptomic analysis can reveal the cellular response to compound treatment and suggest pathways that are affected.
Protocol:
-
Cell Treatment: Treat a relevant cell line with this compound at various concentrations and time points. Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated and control cells.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA.
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina).
-
Data Analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway enrichment analysis.
Target Validation
Once potential targets are identified, they must be validated through orthogonal assays.
3.2.1. In Vitro Enzymatic or Binding Assays
If an identified target is an enzyme, its inhibition can be directly measured.
Protocol:
-
Recombinant Protein Expression: Express and purify the recombinant target protein.
-
Activity Assay: Establish a robust in vitro activity assay for the enzyme.
-
Inhibition Studies: Incubate the purified enzyme with varying concentrations of this compound and measure the enzymatic activity to determine the IC₅₀.
-
Mechanism of Inhibition Studies: Perform kinetic studies (e.g., dialysis or jump-dilution experiments) to confirm irreversible, covalent inhibition.
3.2.2. Cell-Based Target Engagement Assays
Confirm that the compound engages the target protein in a cellular context.
Protocol:
-
Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound. Lyse the cells and heat the lysate to various temperatures. Covalent binding of the compound can stabilize the target protein against thermal denaturation.
-
Western Blot Analysis: Analyze the soluble fraction at each temperature by Western blot using an antibody specific to the target protein. A shift in the melting curve upon compound treatment indicates target engagement.
Elucidation of Downstream Biological Effects
With validated targets, the downstream consequences of their modification can be investigated.
3.3.1. Signaling Pathway Analysis
Protocol:
-
Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to identify changes in protein phosphorylation downstream of the target.
-
Western Blotting: Validate changes in key signaling nodes identified by phosphoproteomics or transcriptomics using pathway-specific antibodies.
3.3.2. Phenotypic Assays
Protocol:
-
Cell Viability/Proliferation Assays: Assess the effect of the compound on cell growth and survival.
-
Functional Assays: Based on the identified targets and pathways, design specific functional assays (e.g., cell migration, apoptosis, cell cycle analysis).
Conclusion
While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly points towards a mode of action involving covalent modification of biological nucleophiles. The proposed research framework, integrating unbiased 'omics' approaches with rigorous target validation and downstream pathway analysis, provides a clear and robust strategy for its elucidation. The insights gained from such studies will be invaluable for understanding the biological activity of this compound and for the broader field of covalent drug discovery.
References
- Smolecule. (2024). Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5.
- ChemicalBook. (n.d.). 2-chloro-1-(1-chlorocyclopropyl)ethanone | 120983-72-4.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone.
- ChemicalBook. (n.d.). 2-chloro-1-(1-chlorocyclopropyl)ethanone synthesis.
- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone.
- PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO | CID 12466591.
- Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Santa Cruz Biotechnology. (n.d.). 1-[2-(5-chlorothiophen-2-yl)cyclopropyl]ethan-1-one | SCBT.
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
- Fun, H. K., Quah, C. K., Shetty, D. N., Narayana, B., & Sarojini, B. K. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3329.
- Echemi. (n.d.). Ethanone,2-chloro-1-cyclopropyl-(9CI) | 7379-14-8, Ethanone,2-chloro-1-cyclopropyl-(9CI) Formula.
- Sigma-Aldrich. (n.d.). 2-CHLORO-1-(4-HYDROXY-2-METHYLPHENYL)ETHANONE AldrichCPR.
- Chemsrc. (n.d.). Ethanone, 2-chloro-1-cyclopropyl- (9CI) | CAS#:7379-14-8.
- Zhang, P., et al. (2018). MS1 ion current-based quantitative proteomics: A promising solution for reliable analysis of large biological cohorts. Proteomics, 18(21-22), e1800122.
- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
- Dana Bioscience. (n.d.). 2-Chloro-1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one 50mg.
- PubChem. (n.d.). 2-chloro-1-(1-methyl-1H-pyrrol-2-yl)ethanone.
- BLDpharm. (n.d.). 1909316-23-9|2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol.
- PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306.
- Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5).
- Akhmedov, I. M., et al. (2010). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2889.
- Kemp, M. I., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- PubChem. (n.d.). 1-(2-Chloro-5-methylphenyl)ethanone | C9H9ClO | CID 12539102.
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Methodological & Application
Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: An In-Depth Technical Guide
This comprehensive guide provides detailed protocols and expert insights for the synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a valuable intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a thorough understanding of the synthetic pathway, experimental nuances, and safety considerations.
Introduction and Strategic Approach
This compound is a ketone derivative featuring a strained cyclopropyl ring and a reactive chloromethyl group. Its synthesis is of significant interest for the construction of more complex molecular architectures. The most logical and efficient synthetic strategy involves a two-step sequence: the preparation of the precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one, followed by its selective α-chlorination.
This guide will detail two primary pathways for the synthesis of the key ketone intermediate, 1-(1-methylcyclopropyl)ethan-1-one, and a robust protocol for the subsequent chlorination to yield the final product.
Synthesis of the Key Intermediate: 1-(1-Methylcyclopropyl)ethan-1-one
The precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one, can be synthesized from 1-methylcyclopropanecarboxylic acid. Two common and effective methods are presented below.
Method A: From 1-Methylcyclopropanecarboxylic Acid via Acyl Chloride
This classic approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an organometallic reagent.
Protocol 1: Synthesis of 1-Methylcyclopropanecarbonyl Chloride
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-methylcyclopropanecarboxylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, then heat to a gentle reflux (approximately 70-80 °C) for an additional 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 1-methylcyclopropanecarbonyl chloride is often used in the next step without further purification.
Causality Behind Experimental Choices:
-
Thionyl chloride is a preferred reagent for converting carboxylic acids to acyl chlorides because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification[1][2].
-
The use of a catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.
Protocol 2: Synthesis of 1-(1-Methylcyclopropyl)ethan-1-one from Acyl Chloride
-
Grignard Reagent Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare methylmagnesium bromide (CH₃MgBr) from magnesium turnings and methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction Setup: In a new flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the crude 1-methylcyclopropanecarbonyl chloride from the previous step in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the prepared methylmagnesium bromide solution (1.1 eq) dropwise to the cooled acyl chloride solution, maintaining the temperature below -70 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Then, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure 1-(1-methylcyclopropyl)ethan-1-one.
Causality Behind Experimental Choices:
-
The reaction is performed at a low temperature (-78 °C) to prevent the over-addition of the highly reactive Grignard reagent to the initially formed ketone, which would lead to the formation of a tertiary alcohol as a byproduct[3][4].
-
Quenching with saturated aqueous ammonium chloride is a mild method to decompose the magnesium alkoxide intermediate and any unreacted Grignard reagent without causing significant side reactions.
Method B: From 1-Methylcyclopropanecarbonitrile via Grignard Reaction
This alternative route involves the synthesis of a nitrile intermediate, which then reacts with a Grignard reagent to form the ketone after hydrolysis.
Protocol 3: Synthesis of 1-Methylcyclopropanecarbonitrile
The synthesis of 1-methylcyclopropanecarbonitrile can be achieved from 1-methylcyclopropanecarboxylic acid via the corresponding amide or by other established methods not detailed here. For the purpose of this guide, we will assume 1-methylcyclopropanecarbonitrile is available.
Protocol 4: Synthesis of 1-(1-Methylcyclopropyl)ethan-1-one from Nitrile
-
Grignard Reagent Preparation: As in Protocol 2, prepare methylmagnesium bromide in anhydrous diethyl ether or THF.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF.
-
Grignard Addition: Add the methylmagnesium bromide solution (1.2 eq) dropwise to the nitrile solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Hydrolysis: Carefully pour the reaction mixture into a beaker containing ice and dilute aqueous acid (e.g., 1 M HCl or H₂SO₄). Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.
-
Work-up and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography.
Causality Behind Experimental Choices:
-
The Grignard reagent adds to the nitrile to form a magnesium salt of an imine. This intermediate is stable and does not react further with the Grignard reagent[5][6].
-
Acidic workup is necessary to hydrolyze the imine intermediate to the desired ketone[7].
α-Chlorination of 1-(1-Methylcyclopropyl)ethan-1-one
The final step in the synthesis is the selective chlorination at the α-position of the ketone.
Protocol 5: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), dissolve 1-(1-methylcyclopropyl)ethan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Causality Behind Experimental Choices:
-
Sulfuryl chloride is an effective and convenient reagent for the α-chlorination of ketones. The reaction proceeds via an enol or enolate intermediate.
-
The use of a chlorinated solvent like dichloromethane is common as it is inert under the reaction conditions.
-
The reaction is performed at a low temperature initially to control the exothermicity and improve selectivity, minimizing the formation of dichlorinated byproducts.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-Methylcyclopropanecarboxylic acid | C₅H₈O₂ | 100.12 | 183-185 | 1.283 |
| 1-(1-Methylcyclopropyl)ethan-1-one | C₆H₁₀O | 98.14 | 125-128 | 0.895 |
| This compound | C₆H₉ClO | 132.59 | - | - |
Visualizing the Synthesis
Diagram 1: Overall Synthetic Pathway
Caption: Synthetic routes to this compound.
Diagram 2: Experimental Workflow for α-Chlorination
Caption: Workflow for the α-chlorination of 1-(1-methylcyclopropyl)ethan-1-one.
Safety and Handling
-
Thionyl chloride (SOCl₂) and Sulfuryl chloride (SO₂Cl₂): These reagents are corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard reagents (e.g., CH₃MgBr): These are highly flammable and moisture-sensitive. All reactions involving Grignard reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and glassware.
-
Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃): These are volatile and potentially carcinogenic. Use them in a fume hood and avoid inhalation or skin contact.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved with high efficiency by following the detailed protocols outlined in this guide. The key to success lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous techniques when handling moisture-sensitive reagents. By understanding the causality behind the experimental choices, researchers can adapt and optimize these procedures for their specific needs in the development of novel chemical entities.
References
- Google Patents. (2016). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
ChemSynthesis. (2025). 1-(1-methylcyclopropyl)ethanone. Retrieved from [Link]
-
Allen. (n.d.). REACTION WITH ACETYL CHLORIDE. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism [Video]. YouTube. Retrieved from [Link]
-
Lead Sciences. (n.d.). 1-(1-Methylcyclopropyl)ethanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Grignard Reagents. Retrieved from [Link]
- Google Patents. (2012). CN102757455B - Preparation method of cyclopropylboronic acid.
-
PubChem. (n.d.). Ethanone, 1-(1-chlorocyclopropyl)-. Retrieved from [Link]
-
ResearchGate. (2023). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]
-
PubChem. (n.d.). Methyl cyclopropyl magnesium bromide. Retrieved from [Link]
-
Pearson. (2024). Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. Retrieved from [Link]
-
Chemguide. (n.d.). CONVERTING CARBOXYLIC ACIDS INTO ACYL CHLORIDES (ACID CHLORIDES). Retrieved from [Link]
-
Brainly.in. (2023). Acetyl chloride reacts with ch3mgbr. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]
-
Chemistry Point. (2023). Acetyl bromide reacts with excess of CH3MgI followed by treatment with a saturated solution of NH4C1 given. Retrieved from [Link]
- Google Patents. (2017). CN107311838A - A kind of method of new synthesis Cyclopropyl Bromide.
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Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. The unique structural features of this α-chloro cyclopropyl ketone, namely the electrophilic α-carbon activated by the adjacent carbonyl group and the strained cyclopropyl ring, dictate its reactivity. This document elucidates the mechanistic pathways of these reactions, primarily the SN2 mechanism, and addresses potential competing reactions such as the Favorskii rearrangement. Detailed, adaptable protocols for the reaction of this compound with various nucleophiles, including primary and secondary amines, azide, and thiols, are presented. These reactions provide access to a diverse array of substituted 1-(1-methylcyclopropyl)ethan-1-one derivatives, which are valuable building blocks for the synthesis of novel pharmacologically active compounds and other functional materials.
Introduction: The Unique Reactivity of an α-Chloro Cyclopropyl Ketone
This compound is a fascinating substrate for nucleophilic substitution reactions due to the interplay of two key structural motifs: the α-haloketone and the cyclopropyl group. The electron-withdrawing nature of the carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to attack by nucleophiles. This activation is a hallmark of α-haloketone reactivity.
Furthermore, the presence of the 1-methylcyclopropyl moiety introduces steric hindrance around the carbonyl group and can influence the electronic properties of the molecule. The strained three-membered ring is a common feature in many biologically active compounds, often contributing to enhanced metabolic stability or improved binding to biological targets. The controlled functionalization of this compound through nucleophilic substitution opens a direct pathway to novel cyclopropyl-containing scaffolds for drug discovery and development.
Mechanistic Considerations: SN2 Pathway and Potential Side Reactions
The primary mechanistic pathway for the reaction of this compound with a wide range of nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.
The Predominant SN2 Mechanism
In the SN2 mechanism, the nucleophile attacks the electrophilic α-carbon from the backside relative to the leaving group (chloride), leading to a trigonal bipyramidal transition state. The reaction proceeds with inversion of configuration if the α-carbon were chiral. The presence of the adjacent carbonyl group stabilizes this transition state by delocalizing the developing negative charge on the oxygen atom through resonance.
Diagram: SN2 Reaction Mechanism
Caption: Generalized SN2 mechanism for the reaction of this compound with a nucleophile (Nu⁻).
Competing Reaction: The Favorskii Rearrangement
Under basic conditions, particularly with alkoxide bases, the Favorskii rearrangement can be a competing reaction pathway.[1][2] This rearrangement involves the formation of a cyclopropanone intermediate, which is then attacked by the base, leading to a ring-contracted carboxylic acid derivative. In the case of this compound, which lacks α'-hydrogens on the cyclopropyl ring, a quasi-Favorskii rearrangement might occur. However, for most of the protocols described herein, which utilize non-alkoxide bases or neutral nucleophiles, the direct SN2 substitution is expected to be the major pathway.
Experimental Protocols
Disclaimer: The following protocols are based on established methodologies for analogous α-chloro ketones and serve as a starting point. Optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) may be necessary to achieve optimal yields and purity for specific substrates. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
General Materials and Methods
-
Reagents: this compound, nucleophiles (amines, sodium azide, thiols), solvents (acetonitrile, dimethylformamide, ethanol, etc.), and other reagents were obtained from commercial sources and used without further purification unless otherwise noted.
-
Analysis: Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification was performed by column chromatography on silica gel or by recrystallization. Product characterization was carried out using standard analytical techniques (NMR, IR, and MS).
Protocol 1: Reaction with Primary and Secondary Amines
The reaction of this compound with primary or secondary amines yields the corresponding α-amino ketones, which are valuable precursors for various pharmacologically active molecules.
Experimental Workflow:
Caption: Workflow for the synthesis of α-amino ketones.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a non-nucleophilic base like potassium carbonate (1.5 eq.) or triethylamine (1.5 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-amino ketone.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 50 | 6 | 85-95 |
| Morpholine | Et₃N | Ethanol | Reflux | 4 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 80 | 3 | 88-96 |
Protocol 2: Reaction with Sodium Azide
The synthesis of α-azido ketones from α-chloro ketones is a robust transformation.[1] The resulting α-azido ketones are versatile intermediates that can be reduced to α-amino ketones or used in cycloaddition reactions.
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium azide (1.5 eq.) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Pour the reaction mixture into cold water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (Caution: organic azides can be explosive).
-
The crude α-azido ketone is often used in the next step without further purification. If necessary, purification can be achieved by careful column chromatography.
Protocol 3: Reaction with Thiols
The reaction with thiols provides a straightforward route to α-thio ketones. Thiolates are excellent nucleophiles and readily displace the chloride.[3]
Step-by-Step Procedure:
-
To a solution of the thiol (e.g., thiophenol) (1.1 eq.) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.2 eq.) to generate the thiolate in situ.
-
Stir the mixture for 15-30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) if necessary.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Safety Considerations
-
This compound is an α-chloro ketone and should be handled with care as it is likely a lachrymator and skin irritant.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. It also forms explosive hydrazoic acid upon contact with acid.
-
Many organic solvents are flammable and should be handled in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
This compound is a valuable synthetic intermediate that undergoes efficient nucleophilic substitution reactions with a variety of nucleophiles. The protocols provided herein offer a reliable foundation for the synthesis of a diverse range of substituted 1-(1-methylcyclopropyl)ethan-1-one derivatives. The versatility of these reactions makes this starting material an attractive platform for the development of novel compounds in the fields of medicinal chemistry and materials science. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
- Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(12), 20546–20627.
- Favorskii, A. E. (1894). Action of potassium hydroxide on ketones containing chlorine. J. Russ. Phys. Chem. Soc., 26, 590.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Ring-opening reactions of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
An In-Depth Guide to the Synthetic Utility of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: Application Notes and Protocols for Ring-Opening Reactions
Introduction
The cyclopropyl ketone motif is a cornerstone in modern organic synthesis, acting as a "spring-loaded" functional group. The inherent high ring strain of the three-membered ring makes it a versatile precursor for a variety of valuable linear carbon chains.[1] This latent reactivity, when strategically unlocked, provides access to complex molecular architectures that are often challenging to synthesize through conventional methods. In the landscape of drug discovery, the cyclopropyl fragment is frequently incorporated to enhance metabolic stability, improve potency, and constrain molecular conformation.[2]
This guide focuses on the specific reactivity of This compound , a bifunctional substrate possessing three key reactive centers:
-
An electrophilic carbonyl group.
-
A strained cyclopropane ring substituted with a stabilizing methyl group.
-
A reactive α-chloro substituent, which is a versatile handle for nucleophilic substitution.
The confluence of these features makes this molecule a particularly powerful building block. These application notes provide a detailed exploration of the primary ring-opening methodologies applicable to this substrate, supported by field-proven protocols for researchers, medicinal chemists, and professionals in drug development.
Section 1: Mechanistic Pillars of Cyclopropyl Ketone Ring-Opening
The cleavage of the C-C bonds within the cyclopropane ring of this compound can be initiated through several distinct mechanistic pathways. The choice of reagents and conditions dictates the reaction's course and the structure of the resulting product. The primary pathways include acid-catalyzed, nucleophilic, and transition-metal-catalyzed reactions.[1][3]
Figure 1: Primary mechanistic pathways for the ring-opening of this compound.
Acid-Catalyzed Ring-Opening
Under acidic conditions (Brønsted or Lewis), the carbonyl oxygen is protonated or coordinated, which significantly activates the cyclopropane ring for cleavage.[1] The ring opens to generate the most stable carbocation intermediate. For the title compound, cleavage is expected to occur to form a tertiary carbocation stabilized by the methyl group. This intermediate is then rapidly trapped by a nucleophile present in the reaction medium, yielding 1,3-difunctionalized products.[1]
Nucleophilic Ring-Opening
A wide array of nucleophiles, including thiols, alcohols, carboxylic acids, and amines, can initiate the ring-opening of cyclopropyl ketones.[4][5] These reactions are often catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen to enhance the electrophilicity of the cyclopropane ring. This strategy has been successfully employed in asymmetric catalysis to generate chiral products with high enantioselectivity.[4][6]
Transition-Metal-Catalyzed Ring-Opening
Transition metals, particularly nickel and palladium, offer powerful and diverse methods for cyclopropane C-C bond activation.[1][3] Nickel catalysts, for instance, can facilitate the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) in the presence of a silylating agent like chlorotrimethylsilane (TMSCl). This approach does not merely open the ring but achieves a net difunctionalization, producing valuable γ-substituted silyl enol ethers, which are versatile intermediates for further synthesis.[7][8]
Section 2: Experimental Protocols
The following protocols are designed as robust starting points for the exploration of this compound's reactivity. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2.1: Asymmetric Nucleophilic Ring-Opening with β-Naphthol
This protocol details a highly efficient asymmetric ring-opening reaction using a chiral N,N'-dioxide-Scandium(III) catalyst, adapted from established procedures for similar cyclopropyl ketones.[9] It provides access to valuable chiral ethers.
Figure 2: Experimental workflow for the asymmetric ring-opening with β-Naphthol.
Materials:
-
Chiral L-Pipe-N,N'-dioxide ligand
-
Scandium(III) triflate (Sc(OTf)₃)
-
This compound
-
β-Naphthol
-
Anhydrous Toluene
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous MgSO₄
-
Silica gel
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an argon atmosphere, add the chiral N,N'-dioxide ligand (0.11 mmol) and Sc(OTf)₃ (0.10 mmol). Add anhydrous toluene (2.0 mL) and stir the mixture at 80 °C for 1 hour.
-
Reaction Assembly: Cool the catalyst mixture to room temperature. Add β-Naphthol (1.2 mmol) followed by a solution of this compound (1.0 mmol) in anhydrous toluene (1.0 mL).
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a Hexanes/EtOAc solvent system.
-
Workup: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to yield the chiral ether product.
Scientist's Notes:
-
Causality: The Sc(OTf)₃ acts as a Lewis acid to activate the carbonyl, while the chiral ligand environment dictates the stereochemical outcome of the nucleophilic attack by the naphthol.[9]
-
Trustworthiness: The use of anhydrous solvent is critical, as water can deactivate the catalyst. The reaction is typically robust, and yields for analogous substrates are often high (>90%) with excellent enantioselectivity (>90% ee).[9]
Protocol 2.2: Nickel-Catalyzed Ring-Opening Cross-Coupling
This protocol describes a net C-C activation and difunctionalization of the cyclopropyl ketone with an organozinc reagent to form a γ-benzylated silyl enol ether. This method is adapted from powerful nickel-catalyzed approaches for accessing complex acyclic structures.[7][8]
Materials:
-
NiCl₂(dme) (CAS: 129936-33-8)
-
4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (t-Bu₃-tpy)
-
Benzylzinc(II) chloride solution (0.5 M in THF)
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
Procedure:
-
Catalyst Pre-formation: In a glovebox, add NiCl₂(dme) (0.025 mmol) and t-Bu₃-tpy (0.025 mmol) to a vial. Add anhydrous THF (1.0 mL) and stir for 15 minutes.
-
Reaction Assembly: To a separate vial, add this compound (0.5 mmol). Dissolve it in the prepared catalyst solution.
-
Reagent Addition: Add TMSCl (1.5 mmol) to the reaction mixture, followed by the dropwise addition of the benzylzinc(II) chloride solution (1.0 mmol, 2.0 mL) over 5 minutes.
-
Reaction Conditions: Seal the vial, remove from the glovebox, and stir at room temperature for 12-18 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the γ-benzylated silyl enol ether.
Scientist's Notes:
-
Causality: This reaction proceeds via a cooperative mechanism where the terpyridine ligand and the nickel center work together to enable C-C bond activation.[7] TMSCl is not just a trapping agent but is required to activate the carbonyl towards ring-opening.[8]
-
Trustworthiness: This method provides access to products that are difficult to synthesize via traditional conjugate addition.[7] The reaction's success is dependent on the quality of the organozinc reagent and strictly anhydrous conditions.
Section 3: Data Summary and Characterization
The successful execution of the described protocols will yield products with distinct structural features compared to the starting material.
Table 1: Summary of Ring-Opening Protocols and Expected Outcomes
| Protocol | Reagents | Product Type | Expected Yield | Key Spectroscopic Changes |
| 2.1 | β-Naphthol, Sc(OTf)₃, Chiral Ligand | Chiral β-Naphthyl Ether | >90%[9] | Disappearance of cyclopropyl protons; Appearance of naphthyl and new aliphatic signals in ¹H NMR. |
| 2.2 | Benzylzinc Chloride, NiCl₂(dme), TMSCl | γ-Benzylated Silyl Enol Ether | 60-80%[7][8] | Disappearance of cyclopropyl protons; Appearance of benzylic, vinylic, and TMS signals in ¹H NMR. |
Characterization Insights:
-
¹H NMR: The most telling change will be the disappearance of the characteristic high-field signals for the cyclopropyl protons (typically 0.5-1.5 ppm). In their place, new signals corresponding to the resulting acyclic chain will appear.
-
¹³C NMR: The strained cyclopropyl carbons (typically < 30 ppm) will be replaced by signals for sp³ and, in the case of Protocol 2.2, sp² carbons at more conventional chemical shifts.
-
IR Spectroscopy: The carbonyl (C=O) stretch of the starting ketone (around 1690-1710 cm⁻¹) will be absent in the silyl enol ether product of Protocol 2.2, replaced by a C=C stretch. In the product of Protocol 2.1, the ketone is retained.
Section 4: Applications in Complex Synthesis
The ring-opened products derived from this compound are not merely endpoints but are highly valuable intermediates for further molecular elaboration.
Figure 3: Synthetic utility of ring-opened products for constructing complex molecular scaffolds.
The 1,3-difunctionalized compounds obtained from nucleophilic ring-opening are ideal precursors for the synthesis of heterocyclic systems like dihydropyran-2-ones.[1] The γ-substituted silyl enol ethers from nickel catalysis are versatile platforms for subsequent C-C, C-O, and C-N bond-forming reactions, enabling rapid access to key fragments of complex natural products like prostaglandins and taiwaniaquinol B.[3] This strategic unmasking of acyclic complexity from a compact cyclic precursor underscores the synthetic power of this methodology in modern drug development and target-oriented synthesis.
References
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. National Institutes of Health (NIH). Available at: [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. Available at: [Link]
-
DFT study on the mechanism of phosphine-catalyzed ring-opening reaction of cyclopropyl ketones. Royal Society of Chemistry. Available at: [Link]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. PubMed. Available at: [Link]
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. Semantic Scholar. Available at: [Link]
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. ACS Publications. Available at: [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Thieme Connect. Available at: [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications. Available at: [Link]
-
Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Royal Society of Chemistry. Available at: [Link]
-
The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Acid-Catalyzed Ring Opening of 1-Alkenyl Cyclopropyl Ketones. Sci-Hub. Available at: [Link]
- Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone. Google Patents.
-
2-Chloro-1-cyclopropylethan-1-one. PubChem. Available at: [Link]
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Use of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in fungicide synthesis
An Application Guide for the Synthesis of Cyclopropyl-Containing Triazole Fungicides Utilizing Halogenated Cyclopropyl Ketone Intermediates
Abstract
This technical guide provides detailed application notes and protocols on the pivotal role of halogenated cyclopropyl ketones in the synthesis of modern triazole fungicides. While the topic specifies 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, available literature points to the extensive use of a structurally related and commercially significant intermediate: 2-chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This compound is a cornerstone in the industrial production of Prothioconazole , a broad-spectrum systemic fungicide. This document will focus on the synthesis and application of this key intermediate, providing field-proven insights and step-by-step protocols for researchers, chemists, and professionals in the agrochemical and drug development sectors. We will elucidate the synthetic pathways, explain the causality behind experimental choices, and present validated methodologies for laboratory-scale synthesis.
Introduction: The Significance of the Cyclopropyl Moiety in Triazole Fungicides
Triazole fungicides represent a critical class of agrochemicals, safeguarding crop yields by combating a wide range of fungal pathogens.[1] Their mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2] The disruption of ergosterol production leads to impaired fungal growth and cell death.[1]
The incorporation of a cyclopropyl group into the fungicide's molecular scaffold is a well-established strategy for enhancing efficacy and metabolic stability. Fungicides like Prothioconazole and Cyproconazole, which feature this moiety, exhibit potent and broad-spectrum activity.[3][4] The key to their synthesis lies in the strategic use of highly reactive building blocks. 2-chloro-1-(1-chlorocyclopropyl)ethanone is an exceptionally useful intermediate due to its unique structure, featuring two reactive chlorine atoms that facilitate sequential nucleophilic substitution reactions.[5] Its heightened electrophilicity makes it a preferred precursor for constructing the complex core of fungicides like Prothioconazole.[5][6]
Synthesis of the Key Intermediate: 2-Chloro-1-(1-chlorocyclopropyl)ethanone
The industrial synthesis of this vital intermediate has been optimized to improve yield, purity, and environmental safety. Modern protocols have shifted from using sulfuryl chloride to direct chlorination of cyclopropyl methyl ketone, often with a catalyst to enhance selectivity.[7]
Rationale for Synthetic Approach
The chosen method involves the direct, catalyzed chlorination of cyclopropyl methyl ketone. The use of a metallic aluminum-containing catalyst (e.g., MeAlCl₂) improves the selectivity of the chlorination process, favoring the formation of the desired dichloro product over mono- or trichloro impurities.[7][8] This approach is more environmentally friendly as it avoids the generation of sulfur dioxide gas and is suitable for large-scale production.[7]
Experimental Protocol: Catalytic Chlorination
This protocol is adapted from patented industrial methods for producing high-purity 2-chloro-1-(1-chlorocyclopropyl)ethanone.[7][8]
Materials:
-
Cyclopropyl methyl ketone
-
Dichloromethane (DCM) or Dichloroethane
-
Methylaluminum dichloride (MeAlCl₂) or similar aluminum-containing catalyst
-
Chlorine gas (Cl₂)
-
Nitrogen or Argon gas for inert atmosphere
-
Apparatus: Four-neck flask, gas inlet tube, mechanical stirrer, thermometer, condenser, and a tail gas absorption system (e.g., water or NaOH solution).
Procedure:
-
Set up the reaction apparatus under an inert atmosphere (Nitrogen or Argon).
-
Charge the four-neck flask with cyclopropyl methyl ketone (e.g., 2.38 mol) and the solvent (e.g., 200g Dichloromethane).[7]
-
Cool the mixture to a controlled temperature, typically between 10-15°C.[8]
-
Under vigorous stirring, add the catalyst, such as a mixture of MeAlCl₂ (e.g., 0.095 mol) and Me₂AlCl (e.g., 0.040 mol).[8]
-
Introduce chlorine gas at a controlled rate (e.g., ~75 g/h), ensuring the reaction temperature is maintained.[8] The tail gas must be passed through an absorption system.
-
Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of starting material and the formation of the desired product versus byproducts.
-
Once the reaction reaches completion (typically after 3-7 hours), stop the chlorine gas flow.
-
Slowly warm the reaction mixture to ~30°C under reduced pressure to remove the solvent.[8]
-
The crude product is then purified by vacuum distillation. Collect the fraction at approximately 100-102°C under -0.1 MPa vacuum.[7][8]
Summary of Reaction Parameters & Yield
| Parameter | Condition | Rationale & Citation |
| Starting Material | Cyclopropyl methyl ketone | Readily available and cost-effective precursor.[7] |
| Chlorinating Agent | Chlorine (Cl₂) gas | Direct and efficient chlorinating agent for this transformation.[7] |
| Catalyst | MeAlCl₂ / Me₂AlCl | Improves selectivity and reaction rate, reducing impurities.[7][8] |
| Solvent | Dichloromethane / Dichloroethane | Inert solvent that facilitates temperature control.[7][8] |
| Temperature | 10-15°C | Optimal temperature to balance reaction rate and minimize side reactions.[8] |
| Purification | Vacuum Distillation | Effective method to separate the product from lower and higher boiling point impurities.[7] |
| Typical Yield | 90-91% | High-yield process suitable for industrial application.[7][8] |
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of the key intermediate.
Application in Fungicide Synthesis: The Prothioconazole Pathway
Prothioconazole is a leading triazole fungicide, and its synthesis is a multi-step process where 2-chloro-1-(1-chlorocyclopropyl)ethanone serves as the foundational building block.[9][10] The first critical step is the N-alkylation of 1,2,4-triazole.
Step A: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one
This reaction proceeds via a nucleophilic substitution where the triazole anion displaces the more reactive α-chloro group of the ketone.[4][11] The efficiency of this step is crucial for the overall yield of the final fungicide.
Causality Behind Experimental Choices:
-
Base (e.g., K₂CO₃): An inorganic base is used to deprotonate 1,2,4-triazole, forming the nucleophilic triazolide anion required to attack the electrophilic carbon of the chloroacetyl group.[4]
-
Phase Transfer Catalyst (PTC): Since 1,2,4-triazole has low solubility in many organic solvents, a PTC (e.g., polyethylene glycols or crown ethers) is often employed to transport the triazolide anion from the solid or aqueous phase to the organic phase where the ketone is dissolved, dramatically accelerating the reaction.[4][11]
-
Solvent (e.g., Acetonitrile, Acetone): An inert polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic substitution.[12]
Experimental Protocol:
-
In a reaction flask under a nitrogen atmosphere, add 1,2,4-triazole (1.2-1.3 eq), an acid-binding agent like potassium carbonate (K₂CO₃), and a phase transfer catalyst (e.g., 5% PEG 1000) to a suitable solvent like acetone.[4][12]
-
Slowly add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 eq) in the same solvent to the mixture at room temperature.[12]
-
Heat the reaction mixture to a specified temperature (e.g., 50-65°C) and maintain for several hours (e.g., 5-7 hours).[4]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Distill the solvent under reduced pressure.
-
The resulting residue can be purified by extraction and recrystallization to afford the pure N-alkylated product. A yield of 93% with 99% purity has been reported under optimized conditions.[11]
Step B: Final Assembly of Prothioconazole
The synthesis of Prothioconazole from the triazolyl intermediate involves two further key transformations:
-
Grignard Reaction: The ketone group of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is reacted with the Grignard reagent derived from 2-chlorobenzyl chloride. This step forms the tertiary alcohol and connects the chlorophenyl moiety to the core structure.[9]
-
Thionation: The final step is the introduction of the characteristic thioketone group at position 5 of the triazole ring. This is typically achieved by first lithiating the compound with a strong base like n-butyllithium, followed by quenching with elemental sulfur (S₈).[9]
This sequence results in the racemic mixture of Prothioconazole.[9]
Visualization of the Prothioconazole Synthesis Pathway
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- 2. Cyproconazole - Wikipedia [en.wikipedia.org]
- 3. Cyproconazole (Ref: SAN 619) [sitem.herts.ac.uk]
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- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 8. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
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- 11. bibliotekanauki.pl [bibliotekanauki.pl]
- 12. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions with 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Strained Ring Ketone
2-Chloro-1-(1-methylcyclopropyl)ethan-1-one (CAS No. 130158-23-5) is a compelling bifunctional synthetic building block that merges the unique stereoelectronic properties of a methyl-substituted cyclopropane ring with the versatile reactivity of an α-chloroketone. The inherent ring strain of the cyclopropyl group can influence the reactivity of the adjacent carbonyl, while the α-chloro substituent provides a reactive handle for a variety of nucleophilic displacements and cyclization reactions. This combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemicals, where the cyclopropyl moiety is often incorporated to enhance metabolic stability, binding affinity, and overall biological activity.[1]
This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental protocols for key transformations. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific synthetic goals.
Core Reactivity: The Electrophilic Nature of the α-Carbon
The primary site of reactivity in this compound is the carbon atom bearing the chlorine atom. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of this α-carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of α-haloketones and is the foundation for many of its synthetic applications.[2]
The typical reaction pathway is a bimolecular nucleophilic substitution (SN2) mechanism, where the incoming nucleophile displaces the chloride leaving group. The presence of the carbonyl group not only activates the α-carbon but also stabilizes the transition state of the SN2 reaction, leading to facile transformations under relatively mild conditions.[3]
dot digraph "SN2_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
reagents [label="Nu:⁻", fontcolor="#EA4335"]; substrate [label=<
O || C | C(CH₃)(CH₂)₂
--CH₂--Cl
];
transition_state [label=<
δ⁻
δ⁻
Nu ··· CH₂ ··· Cl
|
C=O
|
C(CH₃)(CH₂)₂
, fontcolor="#202124"];
products [label=<
O || C | C(CH₃)(CH₂)₂
--CH₂--Nu
- Cl⁻
];
reagents -> transition_state [label="Sₙ2 Attack"]; transition_state -> products [label="Chloride Departure"]; } end_dot Caption: Sₙ2 reaction at the α-carbon.
Experimental Protocols
Protocol 1: Nucleophilic Substitution with an Amine
This protocol details a general procedure for the reaction of this compound with a primary or secondary amine to form the corresponding α-aminoketone. This reaction is analogous to the key step in the synthesis of the fungicide prothioconazole, where 1,2,4-triazole acts as the nucleophile.[4][5]
Rationale: The choice of a non-polar aprotic solvent like dichloromethane (DCM) or a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. A base, such as potassium carbonate or triethylamine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction temperature is kept moderate to prevent potential side reactions.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 146.61 | (e.g., 1.47 g, 10 mmol) |
| Amine (e.g., Piperidine) | 1.1 | 85.15 | (e.g., 0.94 g, 11 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | (e.g., 2.07 g, 15 mmol) |
| Acetonitrile | - | - | 50 mL |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and acetonitrile (50 mL).
-
Add the amine (1.1 eq) and potassium carbonate (1.5 eq) to the stirred solution.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired α-aminoketone.
dot digraph "Workflow_Substitution" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Combine Reactants:\n- α-Chloroketone\n- Amine\n- Base\n- Solvent"]; reaction [label="Heat and Stir\n(50-60°C, 4-8h)"]; monitoring [label="Monitor by TLC"]; workup [label="Cool, Filter, and\nConcentrate"]; purification [label="Column Chromatography"]; product [label="Isolated α-Aminoketone", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> reaction; reaction -> monitoring; monitoring -> reaction [label="Incomplete"]; monitoring -> workup [label="Complete"]; workup -> purification; purification -> product; } end_dot Caption: Experimental workflow for nucleophilic substitution.
Protocol 2: Hantzsch Thiazole Synthesis
This protocol describes the synthesis of a 2-amino-4-(1-methylcyclopropyl)thiazole derivative via the Hantzsch thiazole synthesis. This classic condensation reaction between an α-haloketone and a thioamide (or thiourea) is a robust method for constructing the thiazole ring system, a common scaffold in pharmaceuticals.[6]
Rationale: The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the reactants and the subsequent cyclization and dehydration steps. The reaction is often run at reflux to ensure a reasonable reaction rate. The product, being basic, may precipitate as a hydrohalide salt, which can be neutralized during workup.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 146.61 | (e.g., 1.47 g, 10 mmol) |
| Thiourea | 1.2 | 76.12 | (e.g., 0.91 g, 12 mmol) |
| Ethanol | - | - | 40 mL |
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol (40 mL).
-
Heat the mixture to reflux and maintain for 3-6 hours.
-
Monitor the reaction by TLC. A precipitate may form as the reaction proceeds.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-amino-4-(1-methylcyclopropyl)thiazole.
Potential Side Reaction: The Favorskii Rearrangement
Under certain basic conditions, α-chloroketones can undergo a Favorskii rearrangement instead of a direct nucleophilic substitution. This reaction involves the formation of a cyclopropanone intermediate, which is then opened by a nucleophile to yield a rearranged carboxylic acid derivative (e.g., an ester or amide).[2][7]
Causality: The Favorskii rearrangement is favored by strong bases and the presence of an α'-proton (a proton on the carbon on the other side of the carbonyl). In the case of this compound, the methyl group on the cyclopropane ring lacks α'-protons, which would prevent the classical Favorskii mechanism. However, a quasi-Favorskii rearrangement might still be possible under specific conditions. It is crucial to control the basicity and nucleophilicity of the reaction medium to favor the desired SN2 pathway. Using a non-nucleophilic base or a weaker base can help to suppress this side reaction.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
In case of contact:
-
Skin: Immediately wash the affected area with soap and plenty of water.
-
Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. Available from: [Link]
- Gold, R. E., Bestman, H., & Haden, E. (2011). U.S. Patent No. 20110105320 A1. Washington, DC: U.S. Patent and Trademark Office.
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Wikipedia. (2023). Favorskii rearrangement. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Khan, I., & Ibrar, A. (2021). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances, 11(52), 32889-32903. Available from: [Link]
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- 7. Favorskii_rearrangement [chemeurope.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Methylcyclopropyl Ketone Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The 1-methylcyclopropyl ketone moiety has emerged as a privileged scaffold, offering a unique combination of structural rigidity, metabolic stability, and conformational constraint.[1] The strained three-membered ring of the cyclopropyl group can act as a bioisostere for larger, more flexible fragments, often leading to improved binding affinity and selectivity for biological targets.[1][2] When functionalized as an α-chloroketone, specifically as 2-chloro-1-(1-methylcyclopropyl)ethan-1-one, this scaffold becomes a highly versatile electrophilic building block for the synthesis of diverse compound libraries.
The high reactivity of the C-Cl bond, activated by the adjacent carbonyl group, allows for facile nucleophilic substitution reactions.[1] This opens a gateway to a vast chemical space, enabling the introduction of a wide array of functional groups crucial for modulating physicochemical properties and biological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound, offering detailed protocols, mechanistic insights, and practical guidance for its application in medicinal chemistry programs.
Core Chemistry: Reactivity of an α-Chloroketone
The chemical behavior of this compound is dominated by the electrophilic character of the carbon atom bearing the chlorine. The electron-withdrawing nature of the adjacent carbonyl group significantly polarizes the C-Cl bond, making the α-carbon highly susceptible to attack by a wide range of nucleophiles.[1] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.
The general workflow for the derivatization is depicted below:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during its preparation, grounding our advice in established chemical principles and field-proven experience.
The synthesis of α-haloketones, particularly those containing strained ring systems like cyclopropanes, requires careful control of reaction conditions to prevent side reactions and maximize yield. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis.
Overview of Synthetic Pathways
The two most viable synthetic routes to this compound are:
-
Route A: Direct α-Chlorination. This pathway involves the selective chlorination of the methyl group of the precursor, 1-(1-methylcyclopropyl)ethan-1-one.
-
Route B: Acylation via Organometallic Reagent. This route uses a nucleophilic 1-methylcyclopropyl source, such as a Grignard reagent, which then reacts with chloroacetyl chloride or a related electrophile.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is extremely low or I'm getting no product at all. What are the common causes?
A1: Low or no yield is a frequent issue that can typically be traced back to one of several factors:
-
Reagent Purity and Stability: The primary suspect is often the quality of your reagents.
-
Organometallic Reagents (Route B): 1-methylcyclopropyl magnesium bromide is challenging to prepare and can be unstable. The formation of Grignard reagents from cyclopropyl halides can be sluggish and is often accompanied by radical side reactions that reduce the yield of the desired nucleophile.[1][2] Ensure your magnesium is freshly activated and all glassware and solvents are rigorously anhydrous.
-
Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis.[3] Use a fresh bottle or a recently distilled batch. Any moisture in the reaction will rapidly convert it to chloroacetic acid, which is unreactive under these conditions.
-
-
Catalyst Deactivation (Route A): If using a Lewis acid-catalyzed chlorination (e.g., AlCl₃), it can be deactivated by moisture or other protic impurities. This is a common issue in Friedel-Crafts type reactions where more than a stoichiometric amount of the catalyst is sometimes needed to compensate for complexation with the product ketone.
-
Incorrect Reaction Temperature:
-
Grignard Formation (Route B): This reaction is often initiated with gentle heating but must be controlled, as it is exothermic.
-
Acylation (Route B): The addition of chloroacetyl chloride to the Grignard reagent should be performed at low temperatures (e.g., 0 °C or below) to prevent over-addition and side reactions.
-
Chlorination (Route A): Temperature control is crucial to prevent side reactions like dichlorination or ring opening. The optimal temperature will depend on the specific chlorinating agent used.
-
Q2: My crude product analysis (TLC, GC-MS) shows multiple unexpected products. What are these impurities?
A2: The formation of multiple products points to a lack of selectivity. The likely culprits are:
-
Dichlorinated Product: Over-chlorination of the α-methyl group can lead to the formation of 2,2-dichloro-1-(1-methylcyclopropyl)ethan-1-one. This is especially common if the reaction is left for too long, the temperature is too high, or an excess of the chlorinating agent is used.
-
Ring-Opened Products: The cyclopropyl ketone system is strained and susceptible to ring-opening under certain conditions, particularly with strong acids or nucleophiles.[4][5] This can lead to the formation of linear chloro-ketones. For example, acid-catalyzed opening can yield isomers of 5-chloro-4-methylpent-4-en-2-one.
-
Unreacted Starting Material: This is a clear indication of an incomplete reaction. See Q1 and Q3 for potential causes.
-
Chlorination on the Cyclopropyl Ring: While less common for the α-methyl group, chlorination on the cyclopropyl ring itself is a known side reaction in similar systems, especially under radical conditions or with certain catalysts.[6]
| Potential Impurity | Likely Cause | Troubleshooting Step |
| Dichloro-product | Excess chlorinating agent, high temperature | Use stoichiometric amounts of chlorinating agent; maintain strict temperature control. |
| Ring-opened isomers | Harsh acidic conditions, high temperature | Use milder catalysts; buffer the reaction if possible; maintain low temperatures. |
| Unreacted starting material | Inefficient catalysis, poor reagent quality | Check catalyst activity; use fresh, dry reagents and solvents. |
Q3: My reaction starts but stalls before all the starting material is consumed. Why is it not going to completion?
A3: A stalling reaction is often due to the gradual consumption or deactivation of a key component.
-
Catalyst Poisoning: As mentioned, Lewis acid catalysts can be progressively deactivated by trace amounts of water. Furthermore, the ketone product itself can form a strong complex with the Lewis acid, effectively sequestering it and preventing it from participating in further catalytic cycles.
-
Inhibitors in Solvents/Reagents: Solvents like THF, if not properly purified, can contain peroxides or other inhibitors that may interfere with radical or organometallic reactions.
-
Precipitation of Reagents: In some solvent systems, magnesium salts (in Route B) or catalyst-product complexes (in Route A) may precipitate out of the solution, effectively removing them from the reaction medium and halting progress. Ensure adequate solvent volume and vigorous stirring.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q4: Which synthetic route, α-chlorination or acylation, is generally preferred?
A4: For industrial and lab-scale synthesis, Route A (α-Chlorination) is often preferred if the starting ketone, 1-(1-methylcyclopropyl)ethan-1-one, is readily available. This route is more atom-economical and avoids the complexities of preparing and handling sensitive organometallic reagents.[7] However, the selectivity of the chlorination must be carefully controlled. Route B (Acylation) offers a more convergent approach but is contingent on the successful and high-yield formation of the Grignard reagent.
Q5: What are the most critical safety precautions when handling chloroacetyl chloride?
A5: Chloroacetyl chloride is a highly hazardous substance that demands strict safety protocols.
-
Corrosive and Lachrymatory: It causes severe burns to the skin, eyes, and respiratory tract.[3][8] It is also a potent lachrymator (tear-inducing agent).
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[3]
-
Handling: Always handle chloroacetyl chloride in a well-ventilated chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield.[10] An emergency eyewash and shower must be immediately accessible.
Q6: How can I effectively monitor the reaction's progress?
A6: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most effective methods.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the product. The product, being more polar than a potential hydrocarbon impurity but likely similar to the starting ketone, may require careful solvent system selection. Staining with potassium permanganate can help visualize the spots.
-
GC/GC-MS: This is the ideal method. It provides quantitative information on the conversion of the starting material and can help identify impurities by their mass-to-charge ratio, aiding in troubleshooting efforts as described in Q2.
Q7: Why is the cyclopropyl group prone to opening, and how can I minimize this?
A7: The cyclopropane ring possesses significant ring strain (approx. 27 kcal/mol). This strain energy can be released through ring-opening reactions. The adjacent carbonyl group activates the ring for cleavage, especially under acidic conditions where protonation of the carbonyl oxygen facilitates the formation of a stabilized carbocation intermediate upon ring opening.[5]
To minimize ring-opening:
-
Avoid Strong Brønsted Acids: Use Lewis acids instead of protic acids where possible.
-
Maintain Low Temperatures: Higher temperatures provide the activation energy needed for the ring-opening pathway.
-
Control Stoichiometry: Use the minimum effective amount of catalyst to avoid excessively harsh conditions.
-
Limit Reaction Time: Do not let the reaction run significantly longer than necessary once the starting material is consumed.
Reference Experimental Protocol: α-Chlorination of 1-(1-methylcyclopropyl)ethan-1-one
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale. A thorough risk assessment must be performed before commencing any experimental work.
Objective: To synthesize this compound via direct chlorination.
Materials:
-
1-(1-methylcyclopropyl)ethan-1-one (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: Dissolve 1-(1-methylcyclopropyl)ethan-1-one in anhydrous DCM (approx. 0.5 M concentration) and add it to the flask.
-
Reaction Initiation: Begin stirring the solution under a nitrogen atmosphere and cool the flask to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. Note: The reaction can also be initiated with a radical initiator like AIBN or UV light, depending on the desired mechanism.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the reaction progress every 30 minutes by GC or TLC.
-
Quenching: Once the starting material is consumed (typically 2-4 hours), slowly and carefully quench the reaction by adding it to a beaker of cold, saturated sodium bicarbonate solution with vigorous stirring to neutralize HCl and unreacted SO₂Cl₂.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is typically a yellowish oil. Purify by vacuum distillation to obtain the final product.
References
- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Organic Syntheses Procedure: Ketone, cyclopropyl methyl. [Link]
- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
-
The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. [Link]
-
Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl). LookChem. [Link]
-
2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. ResearchGate. [Link]
-
Friedel‐Crafts Reaction of 1‐Acylindoles with Acetyl Chloride and Chloroacetyl Chloride. Sci-Hub. [Link]
- CN104447311A - 1-methyl-cyclopentanol-acrylate and preparation method thereof.
-
Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]
-
In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. PubMed. [Link]
-
Comparative Stability of 1-Methylcyclopropene and Methylenecyclopropane Tautomers: Ab initio and DFT Study. ResearchGate. [Link]
-
Ring opening of cyclopropyl ketones by trimethylsilyl iodide. ACS Publications. [Link]
- CN104151149A - Synthetic method for 1-acetyl-1-cyclopropane chloride.
-
In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate. [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
-
Why is cyclopropyl methyl carbocation exceptionally stable? Quora. [Link]
-
Phosphine-Promoted Ring Opening/Recyclization of Cyclopropyl Ketones to Access Hydrofluorenones. ACS Publications. [Link]
-
Principles of Organic synthesis. IIT Guwahati. [Link]
-
Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex. Royal Society of Chemistry. [Link]
-
Friedel-Crafts Acylation. ResearchGate. [Link]
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]
-
Reactions of indolylmagnesium bromide with trans-2-phenylcyclopropane-1-carbonyl chloride. ResearchGate. [Link]
-
Safety Guideline - Chloroacetyl chloride. ChemTrack.org. [Link]
-
CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. PMC. [Link]
-
Biocatalytic Friedel‐Crafts Reactions. PMC - NIH. [Link]
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Technical Support Center: Chlorination of 1-Methylcyclopropyl Methyl Ketone
Prepared by: Gemini, Senior Application Scientist
This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of the chlorination of 1-methylcyclopropyl methyl ketone. We will delve into the common challenges, with a particular focus on the formation of side products, and provide troubleshooting strategies to optimize your reaction outcomes. Our approach is rooted in mechanistic understanding to empower you to make informed decisions during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the chlorination of 1-methylcyclopropyl methyl ketone?
The primary and desired product of the monochlorination of 1-methylcyclopropyl methyl ketone is 1-(1-methylcyclopropyl)-1-chloroethanone . The reaction typically proceeds via an acid-catalyzed α-halogenation mechanism.[1] In this process, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the chlorinating agent.[1]
Q2: Why is the cyclopropyl group in the starting material a potential source of side reactions?
The cyclopropyl group, while seemingly a simple cycloalkane, possesses unique electronic properties. The C-C bonds within the three-membered ring have significant p-character, often described as "bent bonds".[2] This allows the cyclopropyl group to stabilize an adjacent carbocation or radical, a property that can lead to undesired ring-opening reactions under certain conditions.[2][3][4][5]
Q3: Can dichlorinated products form? How can I avoid them?
Yes, the formation of dichlorinated products, such as 1-(1-methylcyclopropyl)-1,1-dichloroethanone , is a common issue. Under basic conditions, the initial monochlorination makes the remaining α-hydrogen more acidic, leading to rapid subsequent halogenations.[6] To favor monochlorination, it is generally recommended to perform the reaction under acidic conditions.[6] In an acidic medium, the introduction of the first chlorine atom deactivates the carbonyl group towards further protonation, which is a necessary step for enol formation, thus slowing down the second chlorination.[1][6]
Troubleshooting Guide for Side Product Formation
This section addresses specific problems you might encounter during the chlorination of 1-methylcyclopropyl methyl ketone and offers targeted solutions.
Issue 1: Low yield of the desired product with a significant amount of starting material remaining.
-
Possible Cause: Incomplete reaction due to insufficient chlorinating agent, low reaction temperature, or short reaction time.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent is used. A slight excess (1.1-1.2 equivalents) might be necessary, but be cautious as a large excess can promote dichlorination.
-
Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress by TLC or GC-MS.
-
Reaction Time: Extend the reaction time and follow the consumption of the starting material.
-
Catalyst: If using an acid-catalyzed reaction, ensure the catalyst is active and present in a sufficient amount.
-
Issue 2: Formation of a significant amount of ring-opened side products.
-
Possible Cause: The reaction conditions are too harsh, leading to the cleavage of the cyclopropane ring. This can be initiated by the formation of a radical or carbocation intermediate that is stabilized by the cyclopropyl group, which then undergoes rearrangement.[3][4]
-
Troubleshooting Steps:
-
Temperature Control: Maintain a low and consistent reaction temperature. Consider running the reaction at 0 °C or even lower.
-
Choice of Chlorinating Agent: Some chlorinating agents are more prone to radical pathways. Consider switching from harsher reagents (like SO2Cl2) to milder ones (like N-chlorosuccinimide, NCS).
-
Solvent: The choice of solvent can influence the stability of intermediates. A less polar solvent might disfavor the formation of carbocationic intermediates.
-
Light: If radical mechanisms are suspected, conduct the reaction in the dark to minimize photochemical initiation.
-
Issue 3: Presence of Favorskii rearrangement products.
-
Possible Cause: The presence of a base can lead to the Favorskii rearrangement of the initially formed α-chloro ketone, resulting in carboxylic acid derivatives.[7][8][9] This is more likely if the reaction is performed under basic conditions or if a base is used during the workup while the α-chloro ketone is still present.
-
Troubleshooting Steps:
-
Maintain Acidic or Neutral pH: Ensure the reaction medium is not basic.
-
Careful Workup: During the workup, quench the reaction with a non-basic or mildly acidic solution. Avoid strong bases until the desired product has been isolated.
-
Summary of Potential Side Products and Mitigation Strategies
| Side Product | Potential Cause | Suggested Troubleshooting Actions |
| Dichlorinated Ketone | Excess chlorinating agent; basic conditions | Use stoichiometric amounts of chlorinating agent; run the reaction under acidic conditions. |
| Ring-Opened Products | High temperature; radical initiators; harsh reagents | Maintain low temperature; use milder chlorinating agents (e.g., NCS); exclude light. |
| Favorskii Rearrangement Products | Presence of base | Maintain acidic or neutral conditions during reaction and workup. |
| Over-chlorinated Products | Reaction time too long; excess reagent | Monitor reaction progress closely; use appropriate stoichiometry. |
Proposed Reaction Mechanisms
Understanding the potential reaction pathways is crucial for troubleshooting. Below are diagrams illustrating the desired reaction and a significant side reaction.
Desired Pathway: Acid-Catalyzed α-Chlorination
Caption: Acid-catalyzed α-chlorination via an enol intermediate.
Side Reaction Pathway: Radical-Mediated Ring Opening
Caption: Plausible radical-mediated cyclopropane ring-opening.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed α-Chlorination
Materials:
-
1-Methylcyclopropyl methyl ketone
-
N-Chlorosuccinimide (NCS)
-
Carbon tetrachloride (CCl4) or another suitable inert solvent
-
Catalytic amount of p-toluenesulfonic acid (p-TsOH) or another acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a solution of 1-methylcyclopropyl methyl ketone (1.0 eq) in CCl4, add a catalytic amount of p-TsOH.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by GC-MS or TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Reaction Monitoring by GC-MS
-
Sample Preparation: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching: Quench the aliquot with a small volume of saturated sodium bicarbonate solution.
-
Extraction: Extract the quenched aliquot with a small amount of diethyl ether or ethyl acetate.
-
Drying: Pass the organic extract through a small plug of anhydrous sodium sulfate.
-
Analysis: Inject the dried organic solution into the GC-MS.
-
Interpretation: Monitor the disappearance of the starting material peak and the appearance of the product peak. Identify side products by their mass spectra and retention times.
References
-
CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents.
-
CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents.
-
Favorskii rearrangement - Wikipedia.
-
CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents.
-
Ketone, cyclopropyl methyl - Organic Syntheses Procedure.
-
DE19732292A1 - Halogenation of cyclopropyl-methyl ketone - Google Patents.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals.
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination - Organic Chemistry Portal.
-
What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? - Chemistry Stack Exchange.
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC.
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
-
Ketone halogenation - Wikipedia.
-
Favorskii Rearrangement - Alfa Chemistry.
-
Favorskii rearrangement - Grokipedia.
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- 9. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one from typical reaction mixtures. The following question-and-answer format is designed to directly address common challenges and provide actionable solutions based on established scientific principles and field experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture when synthesizing this compound?
A1: The synthesis of this compound, typically via the chlorination of a cyclopropyl methyl ketone precursor, can lead to several byproducts.[1] The most prevalent impurities include:
-
Dichlorinated ketones: Over-chlorination can result in the formation of dichlorinated species.[2]
-
Unreacted starting material: Incomplete reaction will leave residual 1-(1-methylcyclopropyl)ethan-1-one.
-
Isomeric byproducts: Rearrangement or alternative reaction pathways can generate isomers that may be difficult to separate.[2]
-
Ring-opened products: The strained cyclopropane ring can be susceptible to cleavage under certain reaction conditions.[2]
-
Solvent and catalyst residues: Depending on the synthetic route, residual solvents and catalyst components may be present.
Q2: My crude product is a dark oil. What is the likely cause and how can I address this?
A2: A dark coloration in the crude product often indicates the presence of polymeric or oligomeric species, which can form, particularly with prolonged reaction times or elevated temperatures.[2] To mitigate this, it is crucial to carefully control the reaction residence time. For purification, a preliminary treatment with activated charcoal can be effective in adsorbing these high molecular weight, colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated charcoal, stirring, and then filtering to remove the charcoal before proceeding with further purification steps.[3]
Q3: What is the general stability of this compound during purification?
A3: this compound exhibits good thermal stability at lower temperatures.[2] However, prolonged exposure to high temperatures, such as during distillation, can potentially lead to degradation or rearrangement. It is also important to be aware of its reactivity, as the chlorine atom can be susceptible to substitution by nucleophiles, which could be present as impurities or introduced during workup.[2] Therefore, it is advisable to use the mildest purification conditions possible and to handle the compound in a well-ventilated area, avoiding contact with skin and eyes.[4]
Troubleshooting Purification by Fractional Vacuum Distillation
Fractional vacuum distillation is a primary method for purifying this compound, especially on a larger scale.[2][5] This technique separates compounds based on differences in their boiling points.
Q4: I am having trouble achieving a good separation of my product from a close-boiling impurity. What can I do?
A4: Achieving a clean separation between compounds with similar boiling points requires optimizing the distillation parameters. Here are several strategies:
-
Increase the column efficiency: Use a longer fractionating column or one with a more efficient packing material, such as glass rings or structured packing.[5] A 50 cm rectifying column with glass ring packing has been shown to be effective.[5][6]
-
Adjust the reflux ratio: A higher reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can improve separation but will increase the distillation time.
-
Optimize the vacuum: A lower pressure (higher vacuum) will reduce the boiling points of the components, which can sometimes enhance the boiling point difference and prevent thermal degradation.[6]
-
Control the heating rate: A slow and steady heating rate is crucial to allow the column to reach equilibrium and for effective fractionation to occur.
Typical Distillation Parameters
| Parameter | Recommended Value | Rationale |
| Vacuum Pressure | -0.1 to -0.95 MPa | Lowers boiling point to prevent degradation.[6] |
| Collection Temperature | 100-102 °C | The approximate boiling point of the target compound under vacuum.[6] |
| Column Type | 50 cm rectifying column with glass ring packing | Provides a large surface area for efficient fractionation.[5] |
Q5: My product seems to be decomposing in the distillation flask. How can I prevent this?
A5: Decomposition during distillation is often due to excessive heat or prolonged heating times. To address this:
-
Use a lower vacuum: This will lower the boiling point of your compound, allowing for distillation at a lower temperature.[6]
-
Ensure even heating: Use a heating mantle with a stirrer to ensure the entire flask is heated evenly and to prevent localized overheating.
-
Minimize distillation time: Once the lower-boiling impurities have been removed, collect the main fraction as efficiently as possible.
Experimental Protocol: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a 50 cm rectifying column packed with glass rings.[5] Ensure all joints are properly sealed for vacuum.
-
Charging the Flask: Charge the crude this compound into the distillation flask.
-
Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of approximately -0.1 MPa.[6]
-
Heating: Slowly heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the initial fractions, which will contain lower-boiling impurities. As the temperature stabilizes at the head of the column to around 100-102 °C, begin collecting the main fraction containing the purified product.[6]
-
Completion: Once the main fraction has been collected, stop the heating and carefully release the vacuum.
Troubleshooting Purification by Column Chromatography
For smaller-scale purifications or for removing non-volatile impurities, column chromatography is a highly effective technique.[7]
Q6: I am not getting good separation of my compound on the silica gel column. What are some common reasons for this?
A6: Poor separation in column chromatography can stem from several factors:
-
Incorrect solvent system: The polarity of the eluent is critical. If the eluent is too polar, all compounds will elute too quickly with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica gel. It is essential to first determine an appropriate solvent system using Thin Layer Chromatography (TLC).[3]
-
Improper column packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the eluent and poor separation.[3] Proper "wet" packing of the column is recommended.[3]
-
Overloading the column: Applying too much crude product to the column will result in broad, overlapping bands.[3]
-
Sample application: The initial band of the sample should be as narrow as possible. This can be achieved by dissolving the sample in a minimal amount of the eluent and carefully applying it to the top of the column.[3]
Q7: My product is streaking on the TLC plate and the column. What does this indicate?
A7: Streaking is often an indication of overloading the TLC plate or column, or that the compound is highly polar and is interacting very strongly with the silica gel. It can also suggest that the compound is not stable on silica gel. To troubleshoot this:
-
Use a more polar solvent system: This can help to move the compound down the column more effectively.
-
Try a different stationary phase: If instability on silica gel is suspected, consider using a less acidic stationary phase like alumina.
-
Dilute the sample: Ensure you are not overloading the column.
Experimental Protocol: Silica Gel Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that gives a good separation of the desired product from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a level and evenly packed bed. Do not let the column run dry.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
Visualization of the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Logical Relationship of Impurities and Purification Steps
The choice of purification method is directly related to the nature of the impurities present in the crude mixture.
Caption: Relationship between impurity type and purification method.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. [Link]
-
Patsnap. (2022, April 8). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Eureka. [Link]
- Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9185–9188. [Link]
-
LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl) -. [Link]
-
Ali, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. [Link]
-
ResearchGate. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
PubChem. (n.d.). 2-Chloro-1-cyclopropylethan-1-one. [Link]
-
ResearchGate. (2007). 2-Chloro-1-(3-methyl-3-phenylcyclobutyl)ethanone. [Link]
-
Chemsrc. (n.d.). Ethanone, 2-chloro-1-cyclopropyl- (9CI) | CAS#:7379-14-8. [Link]
-
PubChemLite. (n.d.). 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine. [Link]
-
PubChem. (n.d.). 2-Chloro-1,1-diethylcyclopropane. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
Optimizing reaction conditions for the synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Welcome to the technical support center for the synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to bridge the gap between theoretical protocols and practical application, ensuring your experiments are both successful and efficient.
Introduction
This compound is a key building block in the synthesis of various agrochemicals and pharmaceutical compounds. Its structure, featuring a strained cyclopropane ring and a reactive α-chloro ketone moiety, makes it a valuable but challenging synthetic target. Achieving high yield and purity requires careful control over reaction conditions to prevent side reactions such as ring-opening or over-chlorination. This guide provides expert insights into optimizing the synthesis and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two predominant synthetic routes, each with distinct advantages and challenges.
-
Route A: Two-Step Homologation from Carboxylic Acid. This classic approach begins with 1-methylcyclopropanecarboxylic acid. It involves converting the acid to its corresponding acid chloride, followed by a one-carbon chain extension and chlorination. The Arndt-Eistert synthesis is a well-established method for such homologation.[1][2] This route offers precise control over the carbon backbone but involves multiple steps and the use of hazardous reagents like diazomethane.[3][4]
-
Route B: Direct α-Chlorination of a Ketone Precursor. A more direct and atom-economical approach is the selective α-chlorination of 1-(1-methylcyclopropyl)ethan-1-one. This method is often preferred in industrial settings but demands rigorous optimization to ensure high selectivity for the monochlorinated product and to avoid unwanted side reactions.[5][6]
The choice between these routes depends on the availability of starting materials, scale, and safety considerations.
Caption: Divergent synthetic routes to the target compound.
Q2: What are the critical safety precautions for this synthesis?
Safety is paramount. Key hazards include:
-
Diazomethane (Route A): Diazomethane is highly toxic and explosive. It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment, including specialized glassware. Safer alternatives like (trimethylsilyl)diazomethane are recommended where possible.[4][7]
-
Chlorinating Agents (Route B): Reagents like chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂) are corrosive and toxic. Reactions should be conducted in a fume hood with proper personal protective equipment (PPE).
-
Product Hazards: The target compound, an α-chloro ketone, is expected to be a lachrymator (tear-inducing agent) and a strong irritant.[8] Handle the purified product and reaction mixtures with care, using gloves and safety goggles.
-
Pressure Build-up: Acid chloride formation with thionyl chloride generates HCl and SO₂ gas.[9] Ensure the reaction vessel is properly vented to prevent pressure accumulation.
Q3: How can I effectively monitor the reaction's progress?
Regular monitoring is crucial for optimization.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for tracking the consumption of starting material and the appearance of the product. Use a suitable solvent system (e.g., hexane/ethyl acetate mixtures) to achieve good separation.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): For the direct chlorination route, GC is invaluable for quantifying the ratio of starting material, monochlorinated product, and dichlorinated byproducts.[5] GC-MS can help identify unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used on aliquots from the reaction mixture (after a quick work-up) to get a clear picture of the product distribution.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Route A: Issues in the Homologation Pathway
This is a common issue often related to reagent quality or reaction conditions.
Possible Causes & Solutions:
-
Moisture: Thionyl chloride (SOCl₂) and oxalyl chloride react vigorously with water. Ensure your carboxylic acid starting material is completely dry and use anhydrous solvents. The reaction should be performed under an inert atmosphere (N₂ or Ar).[10]
-
Reagent Purity: Use freshly distilled thionyl chloride for best results. Older bottles can contain impurities like HCl and sulfur oxides that promote side reactions and discoloration.
-
Temperature Control: The reaction is typically exothermic. While often performed at room temperature or with gentle heating, excessive temperatures can lead to decomposition and charring. Consider adding the thionyl chloride dropwise to a solution of the acid at 0 °C and then allowing it to warm to room temperature or reflux gently.[11]
-
Insufficient Reagent: A slight excess (1.2-1.5 equivalents) of thionyl chloride is often used to ensure complete conversion. However, a large excess can make removal difficult.
-
Work-up: The product, 1-methylcyclopropanecarbonyl chloride, is moisture-sensitive. Purification is typically achieved by distillation under reduced pressure to remove excess SOCl₂ and other non-volatile impurities.
| Parameter | Recommendation | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) | Gaseous byproducts (SO₂, HCl) are easily removed.[12] |
| Stoichiometry | 1.2 - 1.5 eq. SOCl₂ | Drives reaction to completion. |
| Solvent | None, or anhydrous DCM/Toluene | Avoids side reactions with protic solvents. |
| Temperature | 0 °C to reflux | Allows for controlled reaction initiation and completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of reagents and product. |
Table 1: Recommended Conditions for Acid Chloride Formation.
The Arndt-Eistert reaction is a powerful but sensitive sequence. Low yields often stem from the diazoketone formation step or the subsequent Wolff rearrangement.
Possible Causes & Solutions:
-
HCl Byproduct Formation: The reaction of the acid chloride with diazomethane produces one equivalent of HCl. This HCl can react with the diazoketone intermediate to form an undesired chloromethyl ketone byproduct.[4] To prevent this, use at least two equivalents of diazomethane—the second equivalent acts as a base to neutralize the HCl.[7] Alternatively, a non-nucleophilic base like triethylamine can be added.[4]
-
Inefficient Wolff Rearrangement: The rearrangement of the α-diazoketone to a ketene is the critical step.[3] This can be promoted thermally, photochemically, or with a catalyst. Silver(I) oxide (Ag₂O) or silver benzoate are common and effective catalysts.[2][7] Ensure the catalyst is active and the reaction is adequately heated (typically in a solvent like dioxane/water at 80-100 °C).
-
Diazoketone Stability: While most α-diazoketones are relatively stable, they can be sensitive. Avoid purification by distillation. If isolation is necessary, use column chromatography on neutral alumina, but it is often best to use the crude diazoketone directly in the rearrangement step.[3]
Route B: Issues in the Direct α-Chlorination Pathway
This is the most critical challenge in this synthetic route. Selectivity is a delicate balance of the chlorinating agent, catalyst, temperature, and reaction time.
Possible Causes & Solutions:
-
Over-chlorination: The desired monochlorinated product can be more reactive to further chlorination than the starting material. To minimize this, the reaction should be stopped at a partial conversion of the starting material (e.g., 70-80%) and the unreacted ketone recycled after purification.
-
Incorrect Stoichiometry: Use a carefully controlled amount of the chlorinating agent, typically 1.0 to 1.1 equivalents. Adding the agent slowly and monitoring the reaction closely by GC can prevent the buildup of excess chlorinating agent.
-
Catalyst Choice: Lewis acid catalysts are often employed to facilitate chlorination. A Chinese patent for a similar synthesis suggests that a catalyst containing metallic aluminum, such as MeAlCl₂ or Me₂AlCl, provides good selectivity and high conversion rates.[5][13] The catalyst choice is critical and may require screening.
-
Temperature: Lower temperatures generally favor selectivity. Running the reaction at 0-15 °C can help control the reaction rate and reduce the formation of byproducts.[5][14]
Caption: Decision tree for improving monochloro-selectivity.
The cyclopropane ring is strained and can be susceptible to opening under harsh acidic or thermal conditions.
Possible Causes & Solutions:
-
Harsh Lewis Acid: Strong Lewis acids can coordinate to the carbonyl and promote ring-opening. If this is suspected, screen for milder catalysts or reduce the catalyst loading.
-
High Temperatures: Avoid excessive reaction temperatures. As mentioned, lower temperatures are beneficial for both selectivity and stability.[15]
-
Protic Acid Contamination: Ensure the reaction is strictly anhydrous. The presence of protic acids (like HCl from moisture) can catalyze the decomposition of the cyclopropane ring.
Purification is critical to remove unreacted starting material, the catalyst, and chlorinated byproducts.
Recommended Method: Vacuum Distillation
Fractional distillation under reduced pressure is the most effective method for purification on a preparative scale.[5][16]
-
Step 1 (Solvent Removal): After quenching the reaction, perform a standard aqueous workup. Dry the organic layer and carefully remove the solvent under reduced pressure at a low temperature (e.g., 30-35 °C).[5]
-
Step 2 (Fractional Distillation): Use a fractionating column (e.g., a Vigreux or packed column) to separate the components. Collect fractions based on their boiling points. Based on analogous compounds, the unreacted ketone will distill first, followed by the desired monochlorinated product.[5][13] Dichlorinated byproducts will have a higher boiling point and will remain in the distillation flask or distill last.
| Compound Type | Expected Boiling Point Trend | Typical Collection Temp (at -0.1 MPa) |
| 1-(1-Methylcyclopropyl)ethan-1-one | Lowest | ~82-85 °C[5] |
| This compound | Intermediate | ~100-102 °C[5] |
| Dichloro- byproducts | Highest | >120 °C |
Table 2: Illustrative Boiling Points for Purification via Vacuum Distillation (based on analogous compounds[5]).
References
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. [Link]
- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
-
Grokipedia. Arndt–Eistert reaction. [Link]
-
Gutiérrez, J. E., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. Journal of Chemical Research. [Link]
- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.
-
Organic Reactions, Inc. The Arndt-Eistert Reaction. [Link]
-
Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
-
Wikipedia. Arndt–Eistert reaction. [Link]
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]
-
Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]
-
Organic Syntheses. Cyclopropanecarboxylic acid. [Link]
-
Reddit. What are some common causes of low reaction yields?. [Link]
-
ScienceMadness.org. Problem using Chloroacetyl Chloride. [Link]
-
Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
NIST WebBook. 1-Methylcyclopropanecarboxylic acid. [Link]
-
Scribd. Friedel Crafts Acylation. [Link]
-
Kolkata, S. R. M. C. Organic Chemistry-4. [Link]
-
Wikipedia. Nierenstein reaction. [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids into acid chlorides with SOCl2. [Link]
-
Organic Chemistry Portal. Acyl chloride synthesis. [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. [Link]
-
ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]
-
PubChem. 2-Chloro-1-cyclopropylethan-1-one. [Link]
-
Chemistry LibreTexts. Diazomethane, Carbenes, and Cyclopropane Synthesis. [Link]
-
Master Organic Chemistry. Diazomethane (CH2N2). [Link]
-
Chemguide. Converting carboxylic acids into acyl (acid) chlorides. [Link]
-
MDPI. Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
-
YouTube. Conversion of Carboxylic Acids to Acid Chlorides. [Link]
-
ACS Publications. Enantioselective Approach to Polycyclic Polyprenylated Acylphloroglucinols via Catalytic Asymmetric Intramolecular Cyclopropanation. [Link]
Sources
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- 4. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 6. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]
- 7. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
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- 16. websites.umich.edu [websites.umich.edu]
Technical Support Center: Optimizing the α-Chlorination of Cyclopropyl Ketones
Welcome to the technical support center for the α-chlorination of cyclopropyl ketones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of this crucial synthetic transformation. Here, we will delve into the nuances of this reaction, addressing common challenges and providing practical, field-proven solutions. Our focus is on maintaining the integrity of the valuable cyclopropyl ring while achieving efficient chlorination.
Frequently Asked Questions (FAQs)
Q1: Why is the α-chlorination of cyclopropyl ketones challenging?
The primary challenge lies in the inherent reactivity of the cyclopropyl group. Under certain conditions, particularly harsh acidic or thermal environments, the strained three-membered ring can undergo rearrangement or opening, leading to undesired byproducts.[1] Achieving selective monochlorination at the α-position without compromising the cyclopropyl moiety requires careful selection of reagents and reaction conditions.
Q2: What are the most common side reactions observed?
The most prevalent side reactions include:
-
Ring-opening: Acid-catalyzed ring-opening can lead to the formation of acyclic chlorinated ketones or other rearranged products.[2]
-
Polychlorination: Especially under basic conditions, the introduction of one chlorine atom can increase the acidity of the remaining α-protons, leading to rapid subsequent halogenations to form di- and tri-chlorinated products.[3][4]
-
Reaction at the cyclopropyl ring: While less common, direct reaction with the cyclopropyl C-H bonds is a theoretical possibility under highly reactive conditions.
Q3: Which chlorinating agents are recommended for this transformation?
Commonly used chlorinating agents for ketones include sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS), and chlorine gas (Cl₂). For the selective chlorination of cyclopropyl ketones, milder reagents like NCS are often preferred to minimize side reactions.[5] However, with careful control of conditions and the use of specific catalysts, other reagents can also be effective.[6]
Q4: Acidic or basic conditions: Which is better?
Acid-catalyzed halogenation typically proceeds through an enol intermediate and is generally more selective for monochlorination.[3] This is because the electron-withdrawing nature of the first halogen substituent destabilizes the carbocation-like intermediate of the second halogenation.[7] Basic conditions, which proceed through an enolate, tend to favor polychlorination.[7] Therefore, for achieving high yields of the mono-α-chloro cyclopropyl ketone, acidic or neutral conditions are generally recommended.
Troubleshooting Guide
Issue 1: Low to No Conversion of the Starting Cyclopropyl Ketone
Possible Causes & Solutions
-
Insufficient Catalyst/Promoter: If using an acid-catalyzed method, ensure a sufficient amount of the acid catalyst is present to facilitate enol formation. For NCS chlorination, a catalytic amount of a proton source like p-toluenesulfonic acid (p-TsOH) can be beneficial.
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they may also significantly slow down the desired chlorination. A gradual increase in temperature while monitoring the reaction by TLC or GC-MS is advised.
-
Inefficient Enol/Enolate Formation: The rate-determining step in many α-halogenations is the formation of the enol or enolate.[8] For particularly unreactive ketones, a stronger acid catalyst or a different solvent system might be necessary to promote tautomerization.
Issue 2: Formation of Significant Amounts of Dichlorinated Product
Possible Causes & Solutions
-
Excess Chlorinating Agent: Use of more than one equivalent of the chlorinating agent can lead to polychlorination. Stoichiometry should be carefully controlled, aiming for a 1:1 or slightly less than 1:1 molar ratio of the ketone to the chlorinating agent.
-
Basic Reaction Conditions: As mentioned in the FAQs, basic conditions accelerate subsequent halogenations. If possible, switch to an acid-catalyzed protocol to favor monochlorination.[3][4]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can increase the likelihood of the monochlorinated product undergoing further reaction. Monitor the reaction progress closely and quench it once the starting material is consumed.
Issue 3: Evidence of Cyclopropane Ring-Opening
Possible Causes & Solutions
-
Harsh Acidic Conditions: Strong acids, especially at elevated temperatures, can protonate the carbonyl oxygen, which in turn can induce the opening of the cyclopropane ring to form a more stable carbocation.[1]
-
Solution: Opt for a milder acid catalyst or use a non-acidic chlorinating agent like NCS. The addition of an organic base, such as pyridine, has been reported to suppress ring-opening during chlorination.[1]
-
-
High Reaction Temperature: Thermal stress can also contribute to the cleavage of the strained cyclopropane ring.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A Chinese patent suggests carrying out the chlorination of cyclopropyl methyl ketone at -5 to 15 °C to improve selectivity.[6]
-
Issue 4: Difficulty in Purifying the α-Chloro Cyclopropyl Ketone
Possible Causes & Solutions
-
Product Instability: α-haloketones can be lachrymators and may be unstable to heat or chromatography on silica gel.
-
Close-Boiling Impurities: Unreacted starting material or isomeric byproducts may have boiling points close to the desired product.
-
Solution: Use a high-efficiency fractional distillation column.[9] Alternatively, chemical purification methods, such as the formation of a reversible derivative, could be explored, though this adds steps to the synthesis.
-
Visualizing the Reaction and Troubleshooting
Reaction Mechanism: Acid-Catalyzed α-Chlorination
Caption: Acid-catalyzed α-chlorination of a cyclopropyl ketone.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
Experimental Protocols
Protocol 1: Selective α-Monochlorination using N-Chlorosuccinimide (NCS)
This protocol is adapted from general procedures for the α-chlorination of ketones with NCS, emphasizing mild conditions to preserve the cyclopropyl ring.[5]
-
Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.05 equiv)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Solvent (e.g., acetonitrile or dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of cyclopropyl methyl ketone in the chosen solvent, add NCS and p-TsOH.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (disappearance of the starting material), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Chlorination with Chlorine Gas and an Aluminum Catalyst
This protocol is based on a method described for the synthesis of 2-chloro-1-(1-chlorocyclopropyl) ethanone, adapted for selective monochlorination.[6]
-
Materials:
-
Cyclopropyl methyl ketone (1.0 equiv)
-
Dichloromethane (solvent)
-
Aluminum-containing catalyst (e.g., MeAlCl₂ or Me₂AlCl, catalytic amount)
-
Chlorine gas
-
Water (for tail gas absorption)
-
-
Procedure:
-
In a four-necked flask, dissolve cyclopropyl methyl ketone in dichloromethane and cool to -5 to 15 °C.
-
Add the aluminum-containing catalyst under stirring.
-
Introduce chlorine gas at a controlled rate, maintaining the reaction temperature. Use a bubbler with water to absorb the tail gas.
-
Monitor the reaction by GC-MS to maximize the formation of the monochlorinated product and minimize dichlorination.
-
Once the desired conversion is reached, stop the chlorine gas flow.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation, collecting the fraction corresponding to the α-chloro cyclopropyl ketone.[6]
-
Comparative Data
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Selectivity for Cyclopropyl Ketones |
| N-Chlorosuccinimide (NCS) | Acid catalyst (e.g., p-TsOH), room temp. | Mild conditions, easy to handle solid, generally good for monochlorination.[10] | Can be slower than other reagents. | High - less prone to cause ring-opening. |
| Sulfuryl Chloride (SO₂Cl₂) | Often used neat or in a chlorinated solvent, can be initiated by heat or light. | Powerful and fast. | Highly corrosive, evolves HCl and SO₂, can lead to dichlorination.[10] | Moderate - risk of ring-opening under harsh conditions. |
| Chlorine Gas (Cl₂) | Requires specialized equipment, often used with a catalyst. | Cost-effective for large scale. | Highly toxic and difficult to handle, can be non-selective. | Moderate to Low - selectivity is highly dependent on catalyst and conditions.[6] |
References
-
Brummond, K. M., & Gesenberg, K. D. (n.d.). α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. Sciencemadness.org. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 1-chloro-1-(trichloroethenyl)cyclopropane. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2020). PMC. NIH. Retrieved from [Link]
-
Alpha Halogenation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Halogenation of the α-Carbon. (n.d.). Organic Chemistry II - KPU Pressbooks. Retrieved from [Link]
- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
-
Alpha Halogenation of Enols and Enolates. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Base-Catalyzed Alpha-Halogentation: Videos & Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. Retrieved from [Link]
-
Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. (2012). Chemical Communications. RSC Publishing. Retrieved from [Link]
-
Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. (2016). YouTube. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). cyclopropylacetylene. Retrieved from [Link]
-
Dichlorination of β-Keto Esters and 1,3-Diketones Mediated by Oxone/Aluminum Trichloride Mixture in Aqueous Medium. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction. (n.d.). Google Patents.
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (2003). Arkivoc. Retrieved from [Link]
- CN110862310A - Synthesis method of cyclopropyl methyl ketone. (n.d.). Google Patents.
-
Asymmetric Ring-Opening of Cyclopropyl Ketones with Thiol, Alcohol, and Carboxylic Acid Nucleophiles Catalyzed by a Chiral N,N'-Dioxide-Scandium(III) Complex. (2015). PubMed. Retrieved from [Link]
-
Pyridine‐Boryl Radical‐Catalyzed [3 + 2] Cycloadditions of Alkyne‐Tethered Cyclopropyl Ketones. (2024). R Discovery. Retrieved from [Link]
-
Chlorination by SOCl2 vs SO2Cl2. (2016). Chemistry Stack Exchange. Retrieved from [Link]
- CN1994996A - Process for preparing cyclopropyl methyl ketone. (n.d.). Google Patents.
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. (2021). Journal of Physics: Conference Series. Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2022). PubMed Central. Retrieved from [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2. (2026). ACS Publications. Retrieved from [Link]
-
Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. (1981). Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved from [Link]
-
Carbonyl Reactivity. (n.d.). MSU chemistry. Retrieved from [Link]
-
Gas chromatographic identification of chlorination products of aliphatic ketones. (2010). Request PDF. Retrieved from [Link]
-
A kinetic study of the chlorination of ketones by chloramine-T: Novel concentration dependences on the chlorinating agent and the ketones. (n.d.). Scilit. Retrieved from [Link]
-
Identification of the chlorination products of aliphatic ketones by gas chromatography and gas chromatography/mass spectrometry. (2010). Request PDF. Retrieved from [Link]
-
(PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. (2001). ResearchGate. Retrieved from [Link]
-
Synthetic Access to Aromatic α-Haloketones. (2020). MDPI. Retrieved from [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. (2023). PMC. NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts in the synthesis of prothioconazole from cyclopropyl ketone precursors
A Guide to Byproduct Troubleshooting and Optimization for Syntheses from Cyclopropyl Ketone Precursors
Welcome, researchers and process chemists, to our dedicated technical support guide for the synthesis of prothioconazole. As Senior Application Scientists, we understand the nuances and challenges of complex multi-step syntheses. This guide is designed to provide you with in-depth, field-proven insights into the common byproducts encountered when synthesizing prothioconazole from cyclopropyl ketone precursors, and to offer robust troubleshooting strategies to optimize your reaction outcomes. We will delve into the causality behind byproduct formation, provide validated analytical protocols, and equip you with the knowledge to achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter, linking them to potential byproduct formation and providing actionable solutions.
Question 1: My final product shows a significant secondary peak in the HPLC analysis with a mass corresponding to the loss of a sulfur atom. What is this impurity and how can I minimize it?
Answer:
You are likely observing Prothioconazole-desthio , the most common and toxicologically significant byproduct in prothioconazole synthesis.[1][2][3] This impurity has the same core structure as prothioconazole but lacks the sulfur atom on the triazole ring, which is replaced by a hydroxyl group.
Causality: The formation of prothioconazole-desthio can occur through several mechanisms:
-
Incomplete sulfurization: The final step in many synthetic routes involves the introduction of the sulfur atom onto the triazole ring. If this reaction does not go to completion, the precursor, 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol, will remain as the desthio impurity.[1]
-
Oxidative degradation: The triazolinethione moiety of prothioconazole can be susceptible to oxidation, especially under harsh reaction conditions or during workup, leading to the loss of sulfur.
-
Hydrolysis: Although prothioconazole is relatively stable to hydrolysis, prolonged exposure to certain pH and temperature conditions can contribute to the formation of the desthio analog.[1]
Troubleshooting Steps:
-
Optimize the Sulfurization Step:
-
Reagent Stoichiometry: Ensure an adequate molar excess of the sulfurizing agent (e.g., elemental sulfur) is used.
-
Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC to ensure complete conversion of the desthio precursor. Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to degradation.
-
-
Control the Reaction Atmosphere: Conduct the sulfurization step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Purification Strategy: If prothioconazole-desthio is still present after the reaction, a careful recrystallization or column chromatography can be employed for its removal. Due to their structural similarity, this separation can be challenging, so optimizing the reaction is the preferred approach.
Question 2: I am observing multiple isomeric impurities in my crude product after the introduction of the 1,2,4-triazole ring. Why is this happening and how can I improve the regioselectivity?
Answer:
The formation of regioisomeric impurities is a common challenge during the N-alkylation of 1,2,4-triazole. 1,2,4-triazole has two nucleophilic nitrogen atoms (N1 and N4), and alkylation can occur at either position, leading to a mixture of isomers. The desired product, prothioconazole, is the N1-substituted isomer. The primary regioisomeric byproduct is the N4-substituted analog.
Causality: The regioselectivity of the alkylation is highly dependent on the reaction conditions:
-
Base: The choice and stoichiometry of the base used to deprotonate the 1,2,4-triazole are critical. Strong bases or an excess of base can lead to the formation of the thermodynamically more stable, but undesired, N4-isomer.[2]
-
Solvent: The polarity of the solvent can influence which nitrogen atom is more nucleophilic.
-
Temperature: Higher reaction temperatures can favor the formation of the thermodynamic product (N4-isomer) over the kinetic product (N1-isomer).
-
Leaving Group: The nature of the leaving group on the electrophile can also affect the regioselectivity.
Troubleshooting Steps:
-
Choice of Base: Employ a milder base, such as potassium carbonate (K₂CO₃), or a hindered organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] Use of strong bases like sodium hydride (NaH) should be carefully controlled.
-
Temperature Control: Maintain a lower reaction temperature to favor the formation of the kinetically controlled N1-isomer. We recommend starting at room temperature and gently heating only if necessary, while closely monitoring the reaction progress.
-
Solvent Selection: Aprotic polar solvents like DMF or acetonitrile are commonly used. Consider screening different solvents to find the optimal balance of solubility and regioselectivity.
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes improve the yield and regioselectivity of the N1-alkylation.
| Problem | Potential Cause | Recommended Action |
| High levels of Prothioconazole-desthio | Incomplete sulfurization or oxidative degradation | Increase molar excess of sulfurizing agent, monitor reaction to completion, and use an inert atmosphere. |
| Presence of N4-regioisomer | Use of a strong base, high reaction temperature | Switch to a milder base (e.g., K₂CO₃), lower the reaction temperature, and consider using a phase transfer catalyst. |
| Low overall yield | Instability of intermediates, suboptimal reaction conditions | Ensure intermediates are used promptly or stored under appropriate conditions. Systematically optimize temperature, solvent, and reagent stoichiometry for each step. |
| Unidentified peaks in chromatogram | Side reactions from starting materials or solvents | Verify the purity of all starting materials and solvents. Consider potential side reactions such as self-condensation of the ketone precursor. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cyclopropyl ketone precursor for prothioconazole synthesis?
A key and commonly used precursor is 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one .[4][5] This intermediate contains the necessary cyclopropyl, ketone, and triazole moieties for the subsequent Grignard reaction and final sulfurization step.
Q2: How is the prothioconazole-desthio impurity typically detected and quantified?
The most reliable and widely used method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) .[1][2][6] This technique offers high sensitivity and selectivity, allowing for accurate quantification even at low levels. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both prothioconazole and prothioconazole-desthio.
Q3: Can the order of synthetic steps be changed to avoid these byproducts?
The synthetic strategy is designed to build the molecule in a logical sequence. While minor modifications are possible, major changes, such as introducing the sulfur atom before the Grignard reaction, would likely lead to other, potentially more problematic, side reactions. The most effective approach is to optimize each step of the established synthesis to minimize byproduct formation.
Experimental Protocols
Protocol 1: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one (Key Intermediate)
This protocol is a representative procedure for the N-alkylation of 1,2,4-triazole with a cyclopropyl ketone precursor.
Materials:
-
2-chloro-1-(1-chlorocyclopropyl)ethanone
-
1,2,4-triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of 1,2,4-triazole (1.2 equivalents) and K₂CO₃ (1.5 equivalents) in anhydrous acetonitrile, add a catalytic amount of TBAB (0.05 equivalents).
-
Add a solution of 2-chloro-1-(1-chlorocyclopropyl)ethanone (1.0 equivalent) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
Protocol 2: HPLC-MS/MS Method for Impurity Profiling
This protocol provides a general framework for the analysis of prothioconazole and its desthio byproduct.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (MRM Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Prothioconazole | 344.0 | 154.0 | 25 |
| Prothioconazole-desthio | 312.0 | 70.0 | 30 |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Further dilute an aliquot of this stock solution with the initial mobile phase composition to a final concentration of approximately 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
Visualizing the Synthetic Pathway and Byproduct Formation
The following diagrams illustrate the key steps in the synthesis of prothioconazole from a cyclopropyl ketone precursor and highlight where the major byproducts can form.
Caption: Troubleshooting workflow for impurity analysis.
References
-
Prothioconazole - Wikipedia. [Link]
-
Crystal structure of 2-(2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl)-1H-1,2,4-triazole-3(2H)-thione, C14H15Cl2N. ResearchGate. [Link]
-
Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology. [Link]
- An industrial scale process for the preparation of prothioconazole.
-
Analytical method for the determination of residues of prothioconazole in/on cereals and oilseed rape by HPLC with electrospray ionization and MS/MS-detection. World Vegetable Center. [Link]
-
Improved Process For Manufacture Of Prothioconazole. Quick Company. [Link]
-
An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
CIPAC Free relevant impurities methods. CIPAC. [Link]
- Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione (prothioconazole) and its intermediates.
-
Prothioconazole 1523 - Template FAO/JMPR evaluations. FAO. [Link]
-
Synthetic route to prothioconazole. ResearchGate. [Link]
Sources
- 1. cipac.org [cipac.org]
- 2. fao.org [fao.org]
- 3. researchgate.net [researchgate.net]
- 4. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. worldveg.tind.io [worldveg.tind.io]
Stability and degradation of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one under reaction conditions
Welcome to the comprehensive technical support guide for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the stability and degradation challenges encountered during your experiments.
Introduction: The Duality of Reactivity and Instability
This compound is a valuable synthetic building block, combining the electrophilic nature of an α-chloro ketone with the unique steric and electronic properties of a methyl-substituted cyclopropane ring. This combination, however, also predisposes the molecule to specific degradation pathways under common reaction conditions. Understanding these potential instabilities is paramount to achieving high yields and purity in multi-step syntheses. This guide provides practical, field-proven insights into the stability of this compound and strategies to mitigate its degradation.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, handling, or use of this compound. Each issue is followed by probable causes and actionable solutions.
Issue 1: Low Yield and/or Complex Mixture of Byproducts in Basic Media
Scenario: You are performing a reaction using this compound in the presence of a base (e.g., alkoxides, hydroxides, or amines) and observe a significant loss of your starting material, accompanied by the formation of unexpected products.
Probable Cause: The most likely cause is the Favorskii rearrangement , a classic reaction of α-halo ketones in the presence of a base.[1][2] This rearrangement leads to the formation of carboxylic acid derivatives, such as esters or amides, and is a common degradation pathway for your compound.[3][4][5][6]
Mechanism Insight: The reaction proceeds through the formation of a highly strained bicyclic cyclopropanone intermediate, which is then attacked by a nucleophile (the base or solvent).[1][2] The subsequent ring opening is regioselective, leading to the most stable carbanion.
Solutions:
-
Temperature Control: The rate of the Favorskii rearrangement is highly temperature-dependent. Maintain the reaction temperature as low as possible to disfavor this degradation pathway.
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to deprotonate a desired substrate without promoting the rearrangement. However, if a nucleophilic base is required for your intended transformation, consider its strength and concentration carefully.
-
Slow Addition: Add the base or the α-chloro ketone slowly to the reaction mixture to maintain a low instantaneous concentration of the reactants, which can help to suppress side reactions.[3]
-
Protecting Groups: If the intended reaction is at a different site of a larger molecule containing the α-chloro ketone moiety, consider protecting the ketone functionality prior to exposing the molecule to basic conditions.
Issue 2: Unidentified Polar Impurities and/or Loss of Compound During Acidic Workup or Chromatography
Scenario: After quenching your reaction with an acidic solution or during purification on silica gel, you notice the appearance of new, often more polar, spots on your TLC, and a lower than expected recovery of your desired product.
Probable Cause: The cyclopropyl ring is susceptible to acid-catalyzed ring-opening .[7] The carbonyl group is protonated under acidic conditions, which activates the strained cyclopropane ring towards nucleophilic attack, leading to cleavage of a C-C bond. The presence of the 1-methyl group can further influence the regioselectivity of this ring-opening by stabilizing the resulting carbocation intermediate.
Mechanism Insight: The acid-catalyzed ring opening proceeds via a carbocation intermediate. The regioselectivity is governed by the formation of the most stable carbocation. The methyl group, being an electron-donating group, will stabilize an adjacent positive charge, directing the ring-opening.[7]
Solutions:
-
Modify Workup Procedure: Avoid strongly acidic aqueous workups. Instead, use a buffered aqueous solution (e.g., phosphate buffer at pH 7) or a mild quenching agent like a saturated sodium bicarbonate solution.
-
Alternative Purification: If you suspect degradation on silica gel, consider using a less acidic stationary phase, such as alumina (basic or neutral), or alternative purification techniques like preparative HPLC with a buffered mobile phase.
-
pH Control: Throughout your process, maintain the pH as close to neutral as possible, unless acidic or basic conditions are explicitly required for your desired transformation.
Issue 3: Gradual Decomposition of the Isolated Compound Upon Storage
Scenario: You have successfully synthesized and purified this compound, but you observe a decrease in purity over time, even when stored.
Probable Cause: As a reactive intermediate, this compound has limited long-term stability. Decomposition can be accelerated by exposure to light, moisture, and elevated temperatures.[8][9]
-
Hydrolysis: The presence of trace amounts of water can lead to slow hydrolysis of the α-chloro ketone.
-
Photodecomposition: α-Halo ketones can be sensitive to light, potentially leading to radical-based degradation pathways.[1]
Solutions:
-
Proper Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (e.g., in a freezer at -20 °C). Protect the container from light by using an amber vial or by wrapping it in aluminum foil.[10][11]
-
Use Freshly Prepared Material: For best results, it is highly recommended to use this compound as soon as possible after its synthesis and purification.
-
Solvent Choice for Storage: If storage in solution is necessary, use a dry, aprotic solvent. Avoid protic solvents like methanol or ethanol, which can act as nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are the Favorskii rearrangement under basic conditions, leading to carboxylic acid derivatives, and acid-catalyzed ring-opening of the cyclopropane ring under acidic conditions.[1][7] Hydrolysis and photodecomposition are also potential degradation routes, especially during long-term storage.
Q2: How does the 1-methyl group on the cyclopropyl ring affect the stability of the molecule?
A2: The 1-methyl group has a significant electronic effect. As an electron-donating group, it can stabilize an adjacent carbocation. This is particularly relevant in the acid-catalyzed ring-opening pathway, where it will influence which C-C bond of the cyclopropane ring is cleaved.[7] In the context of the Favorskii rearrangement, the methyl group can influence the regioselectivity of the ring opening of the cyclopropanone intermediate by affecting the stability of the resulting carbanion.[5]
Q3: What are the expected byproducts of the Favorskii rearrangement of this compound?
A3: The byproducts will depend on the nucleophile present. In the presence of hydroxide (e.g., NaOH in water), the product will be a carboxylic acid. With an alkoxide (e.g., sodium methoxide in methanol), the product will be a methyl ester. If an amine is used as the base, an amide will be formed.[1][5] The rearrangement will result in a product with a rearranged carbon skeleton. Other potential side products under these conditions can include epoxy ethers and α,β-unsaturated carbonyl compounds.[3]
Q4: Can I use silica gel for the purification of this compound?
A4: While it is possible, it should be done with caution. Silica gel is inherently acidic and can promote the ring-opening of the cyclopropyl group. If you must use silica gel chromatography, it is advisable to use a mobile phase that is buffered or contains a small amount of a neutralizer like triethylamine. Alternatively, consider using neutral or basic alumina as the stationary phase. Flash chromatography is preferred over long column chromatography to minimize the contact time.
Q5: How can I monitor the stability of this compound in my reaction mixture?
A5: A stability-indicating HPLC method is the most reliable way to monitor the concentration of your compound and detect the formation of degradation products over time.[12][13][14] A reverse-phase C18 column with a UV detector is a good starting point. It is crucial to develop a method that separates the parent compound from its potential degradation products.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Monitoring Degradation
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on your specific instrumentation and the nature of your reaction mixture.
1. Instrumentation and Columns:
-
HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 30 15.0 95 17.0 95 17.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the analyte).
3. Sample Preparation:
-
Accurately weigh a small amount of your sample and dissolve it in a suitable diluent (e.g., acetonitrile) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject a known volume (e.g., 10 µL) of your sample.
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of your parent compound over time. The retention time of the parent compound and any degradation products should be determined using reference standards if available.
Visualizations
Degradation Pathways
Caption: Major degradation pathways under acidic and basic conditions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common degradation issues.
References
-
Favorskii Rearrangement - Organic Chemistry Tutor. (n.d.). Retrieved January 19, 2026, from [Link]
-
Favorskii rearrangement - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - ACS Publications. (2024, October 22). Retrieved January 19, 2026, from [Link]
-
A Systematic Study of the Hydride Reduction of Cyclopropyl Ketones With Structurally Simplified Substrates. Highly Stereoselective Reductions of Trans-Substituted Cyclopropyl Ketones via the Bisected S-Cis Conformation - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry. (2024, December 15). Retrieved January 19, 2026, from [Link]
-
Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Request PDF - ResearchGate. (2025, November 4). Retrieved January 19, 2026, from [Link]
-
FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS - AdiChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Favorskii Rearrangement - NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Favorskii rearrangement mechanism and examples - Chemistry Notes. (n.d.). Retrieved January 19, 2026, from [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane - JNAS. (n.d.). Retrieved January 19, 2026, from [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones | ChemRxiv. (n.d.). Retrieved January 19, 2026, from [Link]
-
Chemical Storage - Environment, Health & Safety - University of Wisconsin–Madison. (n.d.). Retrieved January 19, 2026, from [Link]
-
Favorskii Rearrangement | PDF | Chemistry | Organic Compounds - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]
-
Favorskii rearrangement----Sir Khalid (Organic) | PPT - Slideshare. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.). Retrieved January 19, 2026, from [Link]
-
Asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(iii) complex - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University. (n.d.). Retrieved January 19, 2026, from [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk - Semantic Scholar. (2023, July 4). Retrieved January 19, 2026, from [Link]
- CN1466561A - A method for preparing α' chloroketones - Google Patents. (n.d.).
Sources
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. chemistnotes.com [chemistnotes.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 11. towson.edu [towson.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Limiting degradation of reactive antibody drug conjugate intermediates in HPLC method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Handling of Cyclopropyl Ketones
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and application of cyclopropyl ketones. The unique structural and electronic properties of the cyclopropyl group, stemming from its inherent ring strain, make it a valuable synthon in modern organic chemistry. However, this same reactivity presents challenges in maintaining the integrity of the three-membered ring during synthetic manipulations. This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and successfully incorporate cyclopropyl ketones into your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and handling of cyclopropyl ketones, providing explanations for the underlying chemistry and offering practical solutions.
Q1: My cyclopropyl ketone is decomposing under acidic conditions. What is happening and how can I prevent it?
A1: The primary cause of decomposition under acidic conditions is the protonation of the carbonyl oxygen, which activates the cyclopropane ring towards cleavage. This [1][2]process is driven by the release of the significant ring strain (approximately 27.5 kcal/mol). The r[3]ing-opening proceeds via the formation of the most stable carbocation intermediate, which is then trapped by any available nucleophile.
Tr[1]oubleshooting Strategies:
-
Use of Milder Acids: If acidic conditions are unavoidable, switch from strong Brønsted acids (e.g., HCl, H₂SO₄) or potent Lewis acids (e.g., TiCl₄, AlCl₃) to milder alternatives. *[4] Brønsted Acids: Consider using weaker organic acids like acetic acid or employing buffered systems to maintain a less aggressive pH.
-
Lewis Acids: Lewis acids like Sc(OTf)₃ or Sn(OTf)₂ have been shown to be effective in promoting desired reactions while minimizing ring-opening side reactions in certain cases.
-
-
[4]Temperature Control: Perform the reaction at the lowest possible temperature to disfavor the ring-opening pathway, which typically has a higher activation energy.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can act as a nucleophile to trap the carbocation intermediate, leading to undesired byproducts.
Q2: I'm observing significant byproduct formation, suggesting ring-opening, during a Grignard reaction with a cyclopropyl ketone. How can I improve the selectivity?
A2: Grignard reactions with cyclopropyl ketones can be challenging due to the high reactivity of the Grignard reagent, which can act as a nucleophile to attack the strained cyclopropane ring, especially if the reaction is not carefully controlled. The L[5]ewis acidity of the magnesium halide in the Grignard reagent can also promote ring cleavage.
Troubleshooting Strategies:
-
Inverse Addition: Add the cyclopropyl ketone solution slowly to the Grignard reagent at low temperature (e.g., -78 °C to 0 °C). This ensures that the Grignard reagent is always in excess, which can sometimes favor the desired 1,2-addition to the carbonyl over ring-opening.
-
Choice of Grignard Reagent: The nature of the Grignard reagent can influence the outcome. Sterically hindered Grignard reagents may be less prone to induce ring-opening.
-
Use of Weinreb Amides or Nitriles: To synthesize cyclopropyl ketones using a Grignard reagent, it is often more reliable to react a cyclopropyl Grignard reagent with an N-methoxy-N-methylamide (Weinreb amide) or a nitrile. These[6] electrophiles form stable intermediates that prevent over-addition and are less prone to side reactions.
[6]Q3: I am attempting to form an enolate from a cyclopropyl ketone, but I'm getting a complex mixture of products. What is the likely cause?
A3: Strong bases used for enolate formation can also induce ring-opening of the cyclopropyl ketone. The c[7]hoice of base, solvent, and temperature are critical to selectively deprotonate the α-carbon without cleaving the cyclopropane ring.
Troubleshooting Strategies:
-
Base Selection: Use a non-nucleophilic, sterically hindered base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These[8] bases are less likely to act as nucleophiles and attack the cyclopropane ring.
-
Temperature Control: Form the enolate at low temperatures (typically -78 °C) to minimize side reactions.
-
Rapid Trapping: Once the enolate is formed, trap it immediately with the desired electrophile to prevent equilibration and potential decomposition pathways.
Q4: During a reduction of my cyclopropyl ketone with NaBH₄, I am seeing some ring-opened byproducts. How can I achieve a cleaner reduction?
A4: While sodium borohydride (NaBH₄) is generally a mild reducing agent, under certain conditions, it can lead to the reductive cleavage of the cyclopropane ring, especially in the presence of activating groups like aryl substituents.
Tr[1]oubleshooting Strategies:
-
Milder Reducing Agents: Consider using even milder and more selective reducing agents. For instance, reduction with zinc in ethanol has been shown to proceed through an anion-radical intermediate which can be selective.
-
[1]Temperature and Solvent: Perform the reduction at low temperatures (e.g., 0 °C or below) and in a non-protic solvent if possible, although NaBH₄ typically requires a protic solvent for optimal reactivity.
-
Catalytic Hydrogenation: In some cases, catalytic hydrogenation over a suitable catalyst (e.g., Pd/C) under carefully controlled conditions of temperature and pressure can selectively reduce the ketone without affecting the cyclopropane ring.
Q5: My transition metal-catalyzed reaction involving a cyclopropyl ketone is leading to ring-opening. How can I control this?
A5: Transition metals like palladium and nickel are known to catalyze the ring-opening of cyclopropyl ketones, often through the formation of metallacyclic intermediates. While[9] this reactivity can be synthetically useful, it can also be an undesired side reaction.
Troubleshooting Strategies:
-
Ligand Choice: The electronic and steric properties of the ligands on the metal center play a crucial role. Electron-rich and sterically bulky ligands can sometimes disfavor the oxidative addition into the C-C bond of the cyclopropane ring.
-
Catalyst System: The choice of the metal precursor and any additives is critical. For example, in some nickel-catalyzed cross-coupling reactions, cooperation between the metal and a redox-active ligand is necessary for C-C bond activation. By av[1][10]oiding such systems, undesired ring-opening might be suppressed.
-
Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and reaction time. Lower temperatures and shorter reaction times can often minimize side reactions.
Experimental Protocols
Protocol 1: Selective Reduction of a Cyclopropyl Ketone using Sodium Borohydride
This protocol describes the selective reduction of cyclopropyl methyl ketone to 1-cyclopropylethanol, minimizing the risk of ring-opening.
Materials:
-
Cyclopropyl methyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclopropyl methyl ketone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), slowly add saturated aqueous ammonium chloride to quench the excess NaBH₄.
-
Allow the mixture to warm to room temperature and continue stirring for 15 minutes.
-
Extract the aqueous layer with dichloromethane (3 x volume of MeOH).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-cyclopropylethanol.
-
Purify the product by flash column chromatography if necessary.
Visualizing Reaction Pathways
Diagram 1: Acid-Catalyzed Ring Opening of a Cyclopropyl Ketone
Caption: Acid-catalyzed ring-opening mechanism.
Diagram 2: Troubleshooting Guide for Cyclopropyl Ketone Synthesis
Caption: Troubleshooting decision tree.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Cyclopropyl grignard - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lewis acid catalysed asymmetric cascade reaction of cyclopropyl ketones: concise synthesis of pyrrolobenzothiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one Synthesis
Introduction: Navigating the Complexities of a Key Synthetic Intermediate
Welcome to the technical support guide for the synthesis and impurity analysis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This molecule and its close analogs are critical building blocks in the pharmaceutical and agrochemical industries, notably as precursors to advanced fungicides like prothioconazole.[1][2] The synthetic process, most commonly a selective chlorination, is deceptively straightforward. However, achieving high purity requires a nuanced understanding of the reaction mechanism and precise control over reaction parameters to mitigate the formation of structurally similar impurities.
This guide is structured to provide direct, actionable insights for researchers and process chemists. We will address common challenges in a practical question-and-answer format, moving from high-level FAQs to in-depth troubleshooting of specific experimental issues. While the prompt specifies the "1-methylcyclopropyl" moiety, the available authoritative literature, particularly patent filings, provides extensive detail on the closely related "1-chlorocyclopropyl" analog. The principles of impurity formation via chlorination of a cyclopropyl methyl ketone precursor are directly transferable, and this guide will leverage that robust dataset to provide a comprehensive analysis.[3][4]
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and analysis.
Q1: What is the predominant industrial synthesis method for this class of compounds? The most common and scalable method is the direct chlorination of a cyclopropyl methyl ketone precursor using chlorine gas.[3][5] This reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane at controlled, often sub-ambient, temperatures.[4][6] To enhance selectivity and reaction rate, a Lewis acid catalyst, such as an organoaluminum compound (e.g., MeAlCl₂ or Me₂AlCl), is frequently employed.[3][4]
Q2: What are the primary, structurally-related impurities I should expect? The impurity profile is dominated by products of incomplete or excessive chlorination. Based on extensive gas chromatography (GC) analysis from process development studies, the key impurities are:
-
Unreacted Starting Material: Cyclopropyl methyl ketone.
-
Intermediate/Under-chlorinated Impurity: 1-(1-chlorocyclopropyl)ethanone (if starting from cyclopropyl methyl ketone).
-
Over-chlorinated Impurity: 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone, resulting from dichlorination at the alpha-carbon position.[3][4]
Q3: Why is stringent temperature control so critical during the chlorination step? Temperature control is paramount for selectivity. Exothermic reactions, if not properly managed, can lead to an increase in the rate of side reactions. Specifically, higher temperatures can favor over-chlorination, leading to the formation of the 2,2-dichloro impurity.[4] Maintaining the optimal temperature range (e.g., -5°C to 15°C) ensures the desired mono-chlorination occurs preferentially.[4][5]
Q4: What is the specific role of the Lewis acid catalyst (e.g., AlCl₃ derivatives)? The Lewis acid catalyst is crucial for activating the chlorinating agent and promoting the desired electrophilic substitution on the alpha-carbon of the ketone.[5] It coordinates with the ketone, increasing the acidity of the alpha-protons and facilitating enolization, which is the reactive species in the chlorination. This catalytic approach improves the reaction rate and can significantly enhance selectivity, minimizing unwanted side reactions compared to uncatalyzed thermal chlorination.[3]
Q5: Which analytical techniques are most suitable for monitoring the reaction and qualifying the final product?
-
Gas Chromatography (GC): This is the workhorse technique for this analysis. Due to the volatility of the product and related impurities, GC with a Flame Ionization Detector (FID) provides excellent separation and quantification. It is the method of choice cited in process patents for monitoring reaction completion and assessing final purity.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the initial identification of unknown peaks in your chromatogram. It provides the molecular weight and fragmentation patterns necessary for structural elucidation of new or unexpected impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and for characterizing any impurities that are isolated.
-
High-Performance Liquid Chromatography (HPLC): While GC is more common, HPLC can also be developed as a valid analytical method, particularly for less volatile, potential degradation products that may not be suitable for GC.[5]
Part 2: Troubleshooting Guide for Impurity Analysis
This section provides solutions to specific experimental problems.
Problem 1: My final product has low purity (<95%) with a significant amount of starting material and/or the mono-chlorinated ring intermediate.
-
Primary Cause: Incomplete reaction. This can stem from several factors: insufficient chlorinating agent, non-optimal temperature, short reaction time, or poor catalyst activity.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure that the molar equivalent of chlorine gas is sufficient. A slight excess may be required, but this must be balanced against the risk of over-chlorination.
-
Optimize Reaction Time: Monitor the reaction progress by taking aliquots every 30-60 minutes and analyzing them by GC. Continue the reaction until the starting material peak area is minimized to an acceptable level (e.g., <1%).
-
Review Temperature Profile: Ensure the reaction was maintained within the optimal temperature range. If the temperature was too low, the reaction rate may have been too slow to reach completion within the allotted time.
-
Evaluate Catalyst: If using a catalyst, ensure it was handled under inert conditions as many Lewis acids, especially organoaluminum compounds, are sensitive to moisture. Consider increasing the catalyst loading modestly if other parameters are optimized.
-
Problem 2: GC-MS analysis confirms the presence of a 2,2-dichloro impurity at levels >1%.
-
Primary Cause: Over-chlorination due to poor selectivity. This is often caused by excessive temperature, a high concentration of the chlorinating agent, or an overly active catalyst system.
-
Troubleshooting Steps:
-
Refine Temperature Control: Lower the reaction temperature. Start at the lower end of the recommended range (e.g., -5°C to 0°C) and monitor the impact on selectivity.
-
Control Reagent Addition: Instead of introducing all the chlorine gas at once, add it subsurface at a slow, controlled rate. This maintains a low instantaneous concentration of the chlorinating agent, favoring mono-substitution.
-
Adjust Catalyst Loading: Reduce the molar percentage of the Lewis acid catalyst. While this may slightly increase the reaction time, it can significantly improve selectivity.
-
Solvent Concentration: Ensure the reaction is not overly concentrated. Running the reaction at a slightly higher dilution can sometimes help dissipate heat and control reactivity.
-
Problem 3: The purification by vacuum distillation is inefficient, yielding mixed fractions.
-
Primary Cause: The boiling points of the desired product and the key impurities are relatively close, requiring efficient fractional distillation. Inadequate vacuum or an inefficient distillation column will fail to provide the necessary separation.
-
Troubleshooting Steps:
-
Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates. A packed column (e.g., with Raschig rings or metal sponge) or a Vigreux column is superior to a simple distillation setup. A 50cm packed column has been cited as effective in patent literature.[3][4]
-
Optimize Vacuum Pressure: Achieve a stable, deep vacuum (e.g., -0.1 MPa as cited in patents).[4] A lower pressure will reduce the boiling points and can increase the boiling point separation between components.
-
Control Distillation Rate: Distill the material slowly to allow for proper vapor-liquid equilibrium to be established on each theoretical plate in the column. A high take-off rate will ruin the separation.
-
Collect Narrow Fractions: Collect smaller, discrete fractions and analyze each by GC. Combine only the fractions that meet the required purity specifications. The patent literature indicates a collection temperature of 100-102°C at -0.1 MPa for the desired product.[4]
-
Part 3: Data & Visualizations
Data Presentation
Table 1: Profile of Common Impurities in the Chlorination of Cyclopropyl Methyl Ketone
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction | Primary Analytical Method |
| Cyclopropyl methyl ketone | O=C(C)C1CC1 | C₅H₈O | 84.12 | Starting Material | GC, GC-MS |
| 1-(1-chlorocyclopropyl)ethanone | O=C(C)C1(Cl)CC1 | C₅H₇ClO | 118.56 | Intermediate / Under-chlorination Impurity | GC, GC-MS |
| 2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one | O=C(CCl)C1(Cl)CC1 | C₅H₆Cl₂O | 153.01 | Target Product | GC, GC-MS, NMR |
| 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone | O=C(C(Cl)Cl)C1(Cl)CC1 | C₅H₅Cl₃O | 187.45 | Over-chlorination Impurity | GC, GC-MS |
Note: The table references the synthesis of the 1-chloro analog as a proxy, based on available literature data.[3][4]
Experimental & Logical Workflows
Caption: Synthetic pathway showing impurity formation.
Caption: Decision tree for troubleshooting low product purity.
Part 4: Key Experimental Protocols
Protocol 1: General Method for GC-MS Analysis of Reaction Mixture
This protocol provides a starting point for method development. The specific column and temperature program should be optimized for your instrument and impurity profile.
-
Sample Preparation:
-
Carefully quench a 0.1 mL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).
-
Wash the organic sample with a sodium bicarbonate solution to neutralize any acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration for GC-MS analysis (e.g., ~1 mg/mL).
-
-
Instrumentation & Conditions (Typical):
-
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally effective.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector, set to 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
-
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and by interpreting their fragmentation patterns.[7][8]
-
Calculate the relative percentage of each component based on peak area (assuming similar response factors for initial screening). For accurate quantification, determine the relative response factor for each impurity against the main product.
-
Protocol 2: Workflow for Isolation of an Unknown Impurity
If GC-MS suggests an unknown impurity present at >0.1%, isolation and structural confirmation may be required.
-
Concentration: If the impurity is a minor component, first perform a bulk distillation of the crude product to obtain a fraction enriched with the impurity (this will typically be in the foreruns or the distillation residue, depending on its boiling point).
-
Chromatographic Separation:
-
Use column chromatography for the enriched fraction.[9] Silica gel is the standard stationary phase.
-
Develop a solvent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.
-
Run the column, collecting small fractions.
-
-
Analysis & Characterization:
-
Analyze the collected fractions by TLC or GC to identify those containing the pure, isolated impurity.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Submit the isolated material for full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
-
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. Retrieved from [Link]
-
Patsnap. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Retrieved from [Link]
- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
LookChem. (n.d.). Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl). Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2-methylcyclopropyl)-. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 5. Buy 2-Chloro-1-(2-methylcyclopropyl)ethanone | 130158-23-5 [smolecule.com]
- 6. 2-chloro-1-(1-chlorocyclopropyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 7. Ethanone, 1-(2-chlorophenyl)- [webbook.nist.gov]
- 8. Ethanone, 1-(2-methylcyclopropyl)- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the scalable synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This resource is designed for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered during the synthesis of this key intermediate. The following FAQs and troubleshooting guides are based on established synthetic routes and provide insights into reaction mechanisms, process optimization, and impurity control.
Overview of Synthetic Strategy
The most common and scalable pathway to this compound involves a two-stage process. First, the synthesis of the precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one. Second, the selective alpha-chlorination of this ketone. Each stage presents unique challenges that must be carefully managed to ensure high yield, purity, and scalability.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most viable scalable synthesis routes for the precursor, 1-(1-methylcyclopropyl)ethan-1-one?
There are two primary scalable routes reported in the literature. The classic approach involves the base-mediated intramolecular cyclization of 5-chloro-2-pentanone, which itself is synthesized from α-acetyl-γ-butyrolactone.[1] This method is robust and well-documented. A more modern and atom-economical approach starts from 2-methylfuran, which undergoes hydrogenolysis followed by chlorination and a ring-closing reaction.[2] This latter route is often preferred for industrial production due to lower raw material costs and greener process flow.[2]
Q2: Why is the selective alpha-chlorination of the ketone intermediate so challenging at scale?
The primary challenge lies in controlling the reaction to favor mono-chlorination while suppressing the formation of di- and tri-chlorinated byproducts.[3] The initial chlorination reaction produces the desired product and HCl. The product, this compound, is still susceptible to further chlorination, leading to impurities that can be difficult to separate. Furthermore, the high reactivity of the cyclopropyl group makes it prone to ring-opening under harsh acidic or radical conditions, which can be generated during chlorination.[4][5]
Q3: What are the critical safety considerations when scaling up this synthesis?
The alpha-chlorination step requires careful management.
-
Use of Chlorine Gas: If using chlorine gas, a highly toxic and corrosive substance, a closed system with appropriate scrubbing for the exhaust gas (e.g., with a sodium hydroxide solution) is mandatory.[3] Precise control over the introduction rate is essential to manage the reaction exotherm and prevent runaway reactions.
-
Lewis Acids: The use of pyrophoric and water-sensitive Lewis acid catalysts, such as alkylaluminum halides (e.g., MeAlCl₂), requires handling under an inert atmosphere (e.g., nitrogen or argon).[3][6]
-
Exothermic Reaction: The chlorination is exothermic. A reliable cooling system and continuous temperature monitoring are critical to prevent overheating, which can lead to increased byproduct formation and potential pressure buildup.
-
Pressure Management: The reaction generates HCl gas. The reactor must be equipped with a pressure relief system and connected to a scrubber.
Troubleshooting Guide
Problem 1: My chlorination reaction yields significant amounts of 2,2-dichloro- and other polychlorinated byproducts.
This is the most common issue, indicating a lack of selectivity. Several factors can be optimized to favor the desired mono-chloro product.
Root Cause Analysis & Solutions:
-
Improper Stoichiometry/Control of Chlorinating Agent:
-
Insight: Adding the chlorinating agent too quickly or in excess will inevitably lead to over-chlorination.
-
Solution: Carefully control the stoichiometry of the chlorinating agent (e.g., chlorine gas) to be slightly over 1 equivalent relative to the starting ketone. Implement a slow, continuous feed of the agent using a mass flow controller for gases or a syringe pump for liquids (like sulfuryl chloride). This maintains a low instantaneous concentration of the chlorinating agent.
-
-
Lack of an Effective Catalyst:
-
Insight: Uncatalyzed chlorination often exhibits poor selectivity. Certain catalysts can enhance the rate of the primary chlorination without significantly accelerating subsequent chlorinations.
-
Solution: Employ a selective catalyst. Patent literature highlights the use of compounds containing metallic aluminum, such as methylaluminum dichloride (MeAlCl₂) or dimethylaluminum chloride (Me₂AlCl), to significantly improve selectivity and conversion rates.[3][6] These catalysts are thought to modulate the reactivity of the enolate intermediate.
-
-
Inappropriate Reaction Temperature:
-
Insight: Higher temperatures can increase reaction rates indiscriminately, leading to more polychlorinated species.
-
Solution: Maintain a low reaction temperature, typically between -5°C and 15°C, as this favors the kinetic product (mono-chlorination).[3] A robust cooling system is essential for large-scale batches.
-
The following decision tree can guide your optimization process:
Caption: Troubleshooting flowchart for reducing polychlorination byproducts.
Problem 2: I am observing low conversion of the starting ketone, even after extended reaction times.
Low conversion can stall the process and complicate purification.
Root Cause Analysis & Solutions:
-
Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture in the reagents or solvent. Ensure all materials, including the starting ketone and solvent (e.g., dichloromethane), are anhydrous.
-
Insufficient Chlorinating Agent: Verify the calibration of your delivery system. If using a gas, ensure there are no leaks. A slight excess (e.g., 1.05 equivalents) is often required to drive the reaction to completion.
-
Low Temperature: While low temperatures are good for selectivity, a temperature that is too low may significantly slow the reaction rate. If selectivity is good but conversion is low, consider a modest increase in temperature within the optimal range (e.g., from 0°C to 10-15°C).[3]
Problem 3: During vacuum distillation, I am getting poor separation between the product and the dichlorinated byproduct.
The boiling points of the mono- and di-chlorinated products can be close, making simple distillation ineffective.
Root Cause Analysis & Solutions:
-
Inefficient Distillation Column: Simple distillation is often insufficient. Use a fractional distillation column with a suitable packing material (e.g., glass rings, Raschig rings) to increase the number of theoretical plates.[3][6] A column length of at least 50 cm is recommended in the literature.[3]
-
Improper Vacuum Level: The vacuum level is critical. A pressure of -0.1 MPa is cited as effective.[3] A stable, deep vacuum lowers the boiling points and can improve the separation window. The target fraction for 2-chloro-1-(1-chlorocyclopropyl)ethanone (a related compound) is collected at 100-102°C at this pressure.[3][6] While the methyl derivative's boiling point will differ, the principle remains.
-
High Distillation Rate: A high takeoff rate reduces the efficiency of the fractionation column. Maintain a low-to-moderate reflux ratio to ensure proper equilibration and separation.
| Parameter | Recommended Setting | Rationale |
| Distillation Type | Fractional Vacuum Distillation | Increases separation efficiency for close-boiling components.[3] |
| Column | Packed column, >50 cm | Provides a high number of theoretical plates for better separation.[6] |
| Vacuum Level | Stable, approx. -0.1 MPa | Lowers boiling points and can enhance separation factor.[3] |
| Reflux Ratio | Moderate (e.g., 3:1 to 5:1) | Allows for proper equilibration on the column packing. |
Table 1: Recommended parameters for purification by fractional vacuum distillation.
Experimental Protocols
Protocol 1: Scalable Synthesis of 1-(1-Methylcyclopropyl)ethan-1-one Precursor
This protocol is adapted from established methods for producing cyclopropyl ketones from α-acetyl-γ-butyrolactone.[1][7]
-
Preparation of 5-Chloro-2-pentanone:
-
In a reaction vessel equipped for distillation, combine α-acetyl-γ-butyrolactone (1.0 eq), concentrated hydrochloric acid (approx. 4.5 volumes), and water (approx. 5 volumes).
-
Heat the mixture promptly. Carbon dioxide evolution will be vigorous.
-
Distill the 5-chloro-2-pentanone product as it forms along with water. It is critical to avoid delays in distillation to prevent yield loss.[1]
-
Collect the distillate, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ether or dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., CaCl₂), and remove the solvent. The crude product can often be used directly in the next step.
-
-
Cyclization to 1-(1-Methylcyclopropyl)ethan-1-one:
-
Note: This step is for the non-methylated analog, but the principle is similar for substituted versions. To a cooled, stirred solution of aqueous sodium hydroxide (e.g., 20-30%), add the crude 5-chloro-2-pentanone dropwise, maintaining the temperature.
-
After the addition, heat the mixture (e.g., to 70-80°C) for 1-2 hours to drive the ring-closing reaction.[2]
-
The product, methyl cyclopropyl ketone, can be isolated by steam distillation directly from the reaction mixture.[1]
-
Separate the organic layer from the distillate, dry, and purify by fractional distillation.
-
Protocol 2: Selective Alpha-Chlorination
This protocol is based on patented procedures demonstrating high selectivity.[3][6]
-
Reactor Setup:
-
Charge a dry, inerted reactor equipped with a robust cooling system, overhead stirrer, temperature probe, and gas inlet/outlet to a scrubber with 1-(1-methylcyclopropyl)ethan-1-one (1.0 eq) and an anhydrous solvent like dichloromethane (DCM).
-
Cool the solution to the target temperature, e.g., 10-15°C.
-
-
Catalyst Addition:
-
Under inert atmosphere, add the catalyst solution, for example, a mixture of MeAlCl₂ (~0.04 eq) and Me₂AlCl (~0.017 eq) in an anhydrous solvent.
-
-
Chlorination:
-
Introduce chlorine gas via a subsurface dip tube connected to a mass flow controller at a controlled rate. The total amount should be ~1.05 equivalents.
-
Maintain the temperature at 10-15°C throughout the addition. The reaction is exothermic and requires efficient cooling.
-
Monitor the reaction progress by GC to track the consumption of starting material and the formation of mono- and di-chloro products.
-
-
Workup and Purification:
-
Once the reaction reaches optimal conversion, stop the chlorine feed and purge the system with nitrogen.
-
Carefully quench the reaction by adding it to cold water or a dilute bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent (DCM) under reduced pressure at a low temperature (e.g., 30-35°C).[3]
-
Purify the crude oil by fractional vacuum distillation as detailed in the troubleshooting section to isolate the high-purity this compound.
-
References
- BenchChem. (2025). Large-Scale Synthesis of Cyclopropyl p-Nitrophenyl Ketone.
-
Cannon, G. W., Ellis, R. C., & Leal, J. R. (n.d.). Ketone, cyclopropyl methyl. Organic Syntheses. [Link]
-
Pace, V., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 8003. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones.
- CN110862310A. (2020). Synthesis method of cyclopropyl methyl ketone.
- CN105622369A. (2016). Method for preparing cyclopropyl methyl ketone.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding 2-Chloro-1-(1-chlorocyclopropyl)ethanone. [Link]
- BenchChem. (2025). A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones.
- CN114292178A. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
Procter, D. J., et al. (2021). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society. [Link]
-
Procter, D. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters. [Link]
-
Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]
-
HEBEI VEYONG BIO CHEM. (2022). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Patsnap. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105622369A - Method for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclopropyl Ketones in Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of a Strained Ring System
Cyclopropyl ketones represent a fascinating class of organic molecules, distinguished by the presence of a three-membered cyclopropane ring adjacent to a carbonyl group. This structural motif imparts unique chemical properties that set them apart from their acyclic counterparts. The inherent high ring strain of the cyclopropane ring, with bond angles compressed to 60° from the ideal 109.5°, is a key determinant of their reactivity.[1] This strain energy, estimated to be around 27 kcal/mol, weakens the carbon-carbon bonds of the ring and increases their p-character, making them susceptible to cleavage.[1] Consequently, many reactions involving cyclopropyl ketones, particularly nucleophilic substitutions, proceed via ring-opening pathways, which serve to relieve this strain.[1]
This guide provides an in-depth comparison of the reactivity of various cyclopropyl ketones in nucleophilic substitution reactions, offering insights into the mechanistic pathways and the influence of substituents. By understanding these nuances, researchers can strategically leverage the distinct reactivity of cyclopropyl ketones in the synthesis of complex molecular architectures for applications in medicinal chemistry and materials science.[2]
The Influence of Structure on Reactivity: A Comparative Analysis
The reactivity of a cyclopropyl ketone in a nucleophilic substitution reaction is not monolithic; it is intricately governed by the nature of the substituents on both the cyclopropyl ring and the carbonyl group. These substituents can exert profound electronic and steric effects, dictating the reaction pathway and rate.
Aryl vs. Alkyl Cyclopropyl Ketones
A significant distinction in reactivity is observed between aryl and alkyl cyclopropyl ketones. Aryl cyclopropyl ketones generally exhibit enhanced reactivity towards nucleophilic ring-opening.[3][4] This can be attributed to the ability of the aryl group to stabilize the developing negative charge in the transition state through conjugation.[4] Computational studies have shown that the conjugation effect of the aryl ring can stabilize the intermediate ketyl radical and promote the fragmentation of the cyclopropyl ring.[3][4]
In contrast, alkyl cyclopropyl ketones lack this conjugative stabilization, leading to higher activation barriers for ring-opening.[3][4] However, they can undergo facile radical trapping due to minimal steric hindrance.[3][4] The nature of the substituent on the aryl ring also plays a crucial role. Electron-withdrawing groups, such as a p-nitro group, further enhance the electrophilicity of the carbonyl carbon and polarize the C-C bonds of the cyclopropane ring, making it more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups can have the opposite effect.[2]
A study comparing the relative rates of ring-opening hydroarylation of different cyclopropyl ketones demonstrated that cyclopropyl phenyl ketone reacts faster than cyclopropyl methyl ketone.[5] This trend suggests that an electron-withdrawing group like a p-nitro group would significantly accelerate the reaction rate compared to both unsubstituted phenyl and methyl analogues.[2]
| Ketone Type | General Reactivity Trend | Rationale |
| Aryl Cyclopropyl Ketones | More Reactive | Aryl group stabilizes transition state and intermediates through conjugation.[3][4] |
| Alkyl Cyclopropyl Ketones | Less Reactive | Lack of conjugative stabilization leads to higher activation barriers for ring-opening.[3][4] |
| Electron-Withdrawing Group Substituted Aryl Cyclopropyl Ketones | Most Reactive | Enhances electrophilicity of the carbonyl carbon and polarizes the cyclopropane ring bonds.[2] |
The Role of Substituents on the Cyclopropyl Ring
Substituents on the cyclopropyl ring itself also exert a strong influence on the regioselectivity of ring-opening. In acid-catalyzed ring-opening reactions, the cleavage of the cyclopropane ring typically occurs to produce the most stabilized carbocation intermediate.[6] Electron-donating groups on the cyclopropane ring can stabilize an adjacent positive charge, thereby directing the regioselectivity of the ring-opening.[6]
For instance, in the nucleophilic substitution of polysubstituted cyclopropyl ketones, the reaction often proceeds at the most substituted quaternary carbon center with a complete inversion of configuration.[7][8] This stereospecific outcome is often rationalized by the involvement of a bicyclobutonium intermediate.[7][9]
Reaction Mechanisms: Ring-Opening vs. Direct Addition
Nucleophilic attack on a cyclopropyl ketone can proceed through two primary mechanistic pathways: direct 1,2-addition to the carbonyl group, analogous to the reactivity of acyclic ketones, or a ring-opening process. The prevailing pathway is highly dependent on the reaction conditions, the nature of the nucleophile, and the structure of the cyclopropyl ketone.
The activation of the cyclopropyl ketone, often through the use of a Lewis acid, can be crucial in directing the reaction towards a ring-opening pathway rather than simple 1,2-addition.[10][11] The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the cleavage of the strained cyclopropane ring.[6]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Nucleophilic Ring-Opening of a Cyclopropyl Ketone
This protocol describes a general method for the ring-opening of a cyclopropyl ketone with a nucleophile, such as a silyl halide, in the presence of a Lewis acid catalyst.
Materials:
-
Cyclopropyl ketone substrate
-
Nucleophile (e.g., Trimethylsilyl bromide, Me₃SiBr)
-
Lewis acid catalyst (e.g., Ytterbium(III) triflate, Yb(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclopropyl ketone substrate and the anhydrous solvent.
-
Add the Lewis acid catalyst (e.g., 10 mol %).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the nucleophile to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired γ-substituted ketone.
Note: The choice of Lewis acid, solvent, temperature, and reaction time will depend on the specific substrate and nucleophile used. Optimization of these parameters is often necessary to achieve high yields and selectivities. For a specific example, the bromination of a polysubstituted cyclopropyl ketone using Me₃SiBr and Yb(OTf)₃ in DCM at room temperature has been reported to yield the corresponding γ-bromo ketone with excellent diastereoselectivity.[7]
Conclusion: Harnessing Strain for Synthetic Advantage
The heightened reactivity of cyclopropyl ketones in nucleophilic substitution, driven by the release of ring strain, provides a powerful tool for synthetic chemists. By carefully selecting the substituents on both the cyclopropyl ring and the carbonyl group, and by judiciously choosing the reaction conditions, it is possible to control the reaction pathway, achieving high levels of regio- and stereoselectivity. The ability to generate valuable γ-substituted ketones and other functionalized acyclic products from readily available cyclopropyl ketone starting materials underscores their importance as versatile building blocks in modern organic synthesis.[7][10] Further exploration of the nuanced reactivity of these strained systems will undoubtedly continue to unlock new and efficient synthetic strategies for the construction of complex molecules with applications in drug discovery and beyond.
References
- A Comparative Study of Reactivity Between Cyclopropyl Ketones and Acyclic Ketones. Benchchem.
-
Chen, X., & Marek, I. (2022). Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers. Angewandte Chemie International Edition, 61(26), e202203673. Available at: [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. (2022). ChemRxiv. Available at: [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2022). ACS Publications. Available at: [Link]
-
Nucleophilic substitution of cyclopropyl ketones with halides. ResearchGate. Available at: [Link]
-
Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. Available at: [Link]
- A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. Benchchem.
-
Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. (2022). ACS Publications. Available at: [Link]
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. ChemRxiv. Available at: [Link]
- A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. Benchchem.
-
Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018). ACS Publications. Available at: [Link]
-
Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. (2017). Thieme. Available at: [Link]
-
Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols. ResearchGate. Available at: [Link]
-
Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). Available at: [Link]
-
Introduction to Nucleophilic Addition of Ketones and Aldehydes. (2021). Chad's Prep. Available at: [Link]
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Available at: [Link]
-
Comparison of relative reaction rates for cyclopropyl phenyl ketone 1a... ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stereoinvertive Nucleophilic Substitution at Quaternary Carbon Stereocenters of Cyclopropyl Ketones and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthetic Efficiency of Pathways for 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
For researchers and professionals in drug development and fine chemical synthesis, the efficient construction of molecular scaffolds is paramount. 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one is a valuable building block, and understanding the nuances of its synthesis is key to optimizing production and accelerating research timelines. This guide provides an in-depth comparison of plausible synthetic pathways to this target molecule, offering experimental data and expert insights to inform your selection of the most efficient route.
Introduction
This compound (CAS 1499101-75-5) is a ketone featuring a reactive α-chloro substituent and a strained cyclopropyl ring. This combination of functionalities makes it a versatile intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The efficiency of its synthesis is critically dependent on the choice of starting materials and the specific reaction conditions employed for the key transformations. This guide will focus on a two-step approach: the synthesis of the precursor ketone, 1-(1-methylcyclopropyl)ethan-1-one, followed by its α-chlorination.
Pathway Visualization
Caption: Overview of synthetic strategies to this compound.
Synthesis of the Precursor: 1-(1-Methylcyclopropyl)ethan-1-one
The synthesis of the key intermediate, 1-(1-methylcyclopropyl)ethan-1-one, can be approached from several angles. Here, we compare two plausible and efficient methods.
Pathway 1: Kulinkovich Hydroxycyclopropanation followed by Oxidation
The Kulinkovich reaction offers a direct route to 1-substituted cyclopropanols from esters. This pathway leverages the reaction of ethyl acetate with a titanium(IV) isopropoxide catalyst and ethylmagnesium bromide to generate 1-methylcyclopropanol. Subsequent oxidation of the secondary alcohol yields the desired ketone.
Experimental Protocol: Synthesis of 1-Methylcyclopropanol
-
To a solution of titanium(IV) isopropoxide in anhydrous THF at room temperature, add a solution of ethylmagnesium bromide in THF dropwise.
-
After the addition is complete, stir the mixture for 10 minutes.
-
Add ethyl acetate dropwise to the reaction mixture.
-
Stir the reaction for 1 hour at room temperature.
-
Quench the reaction by the slow addition of water.
-
Filter the mixture through celite and extract the filtrate with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclopropanol.
Experimental Protocol: Oxidation of 1-Methylcyclopropanol
-
To a solution of 1-methylcyclopropanol in dichloromethane, add pyridinium chlorochromate (PCC).
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure to yield 1-(1-methylcyclopropyl)ethan-1-one.
Pathway 2: Modified Simmons-Smith Cyclopropanation and Subsequent Elaboration
This pathway begins with the cyclopropanation of an α,β-unsaturated aldehyde, 2-methyl-2-butenal, using the Furukawa modification of the Simmons-Smith reaction (diethylzinc and diiodomethane). The resulting 1-methylcyclopropanecarbaldehyde is then treated with a methyl Grignard reagent to form the secondary alcohol, which is subsequently oxidized to the target ketone.
Experimental Protocol: Synthesis of 1-Methylcyclopropanecarbaldehyde
-
To a solution of 2-methyl-2-butenal in anhydrous dichloromethane, add a solution of diethylzinc in hexanes.
-
Cool the mixture to 0 °C and add diiodomethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 1-methylcyclopropanecarbaldehyde.
Experimental Protocol: Synthesis and Oxidation of 1-(1-Methylcyclopropyl)ethanol
-
To a solution of 1-methylcyclopropanecarbaldehyde in anhydrous diethyl ether at 0 °C, add methylmagnesium bromide dropwise.
-
Stir the reaction at room temperature for 1 hour.
-
Quench with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give crude 1-(1-methylcyclopropyl)ethanol, which can be used directly in the next step.
-
Oxidize the crude alcohol using PCC as described in Pathway 1 to obtain 1-(1-methylcyclopropyl)ethan-1-one.
Comparison of Precursor Synthesis Pathways
| Parameter | Pathway 1: Kulinkovich | Pathway 2: Modified Simmons-Smith |
| Starting Materials | Ethyl acetate, Ti(O-i-Pr)4, EtMgBr | 2-Methyl-2-butenal, Et2Zn, CH2I2, MeMgBr |
| Number of Steps | 2 | 3 |
| Key Transformation | Hydroxycyclopropanation | Cyclopropanation, Grignard Addition |
| Overall Yield (Typical) | Moderate to Good | Moderate |
| Scalability | Good | Moderate (cost of reagents) |
| Advantages | Fewer steps, readily available starting materials. | Good control over stereochemistry if applicable. |
| Disadvantages | Stoichiometric use of titanium reagent. | More steps, potentially costly reagents (Et2Zn). |
The Crucial Step: α-Chlorination of 1-(1-Methylcyclopropyl)ethan-1-one
With the precursor ketone in hand, the final step is the selective chlorination at the α-position of the carbonyl group. The choice of chlorinating agent is critical for achieving high yield and purity while minimizing side reactions.
Caption: Comparison of α-chlorination reagents.
Method A: Chlorination with Sulfuryl Chloride
Sulfuryl chloride (SO2Cl2) is a convenient and effective reagent for the α-chlorination of ketones. The reaction can be initiated by an acid catalyst or a radical initiator.
Experimental Protocol
-
To a solution of 1-(1-methylcyclopropyl)ethan-1-one in an inert solvent such as dichloromethane, add a catalytic amount of a protic acid (e.g., HCl) or a radical initiator (e.g., AIBN).
-
Add sulfuryl chloride dropwise at a controlled temperature (typically 0 °C to room temperature).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Method B: Chlorination with Chlorine Gas
Direct chlorination with chlorine gas is a common industrial method. The reaction is typically carried out in the presence of an acid or base catalyst. For selective monochlorination, careful control of stoichiometry and reaction conditions is crucial.
Experimental Protocol
-
Dissolve 1-(1-methylcyclopropyl)ethan-1-one in a suitable solvent (e.g., dichloromethane or methanol).[1]
-
Cool the solution to 0-5 °C.[1]
-
Bubble a controlled amount of chlorine gas through the solution while maintaining the temperature.[1]
-
After the introduction of chlorine, allow the reaction to stir for a short period.[1]
-
Purge the system with an inert gas to remove excess chlorine and HCl.
-
Work up the reaction as described in Method A.
Method C: Chlorination with N-Chlorosuccinimide (NCS)
NCS is a solid, easy-to-handle chlorinating agent that often provides good selectivity for monochlorination under acidic conditions.
Experimental Protocol
-
To a solution of 1-(1-methylcyclopropyl)ethan-1-one in a solvent like acetonitrile or acetic acid, add N-chlorosuccinimide.
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor its progress.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with aqueous sodium thiosulfate to remove any remaining oxidant, followed by brine.
-
Dry and concentrate the organic phase, and purify the product.
Comparison of α-Chlorination Methods
| Parameter | Method A: Sulfuryl Chloride | Method B: Chlorine Gas | Method C: N-Chlorosuccinimide |
| Reagent Form | Liquid | Gas | Solid |
| Handling | Corrosive, reacts with water | Toxic, requires specialized equipment | Relatively safe and easy to handle |
| Selectivity | Good, but can lead to dichlorination | Can be difficult to control | Generally good for monochlorination |
| Byproducts | HCl, SO2 | HCl | Succinimide |
| Yield (Typical) | Good to Excellent | Good to Excellent (with optimization) | Good |
| Scalability | Excellent | Excellent (industrial standard) | Good |
| Advantages | Convenient liquid reagent. | Cost-effective for large scale. | Easy to handle, good selectivity. |
| Disadvantages | Vigorous reaction, corrosive byproducts. | Hazardous gas, requires precise control. | Higher cost, byproduct removal. |
Conclusion
The synthesis of this compound can be efficiently achieved through a two-step sequence involving the preparation of 1-(1-methylcyclopropyl)ethan-1-one followed by its α-chlorination. For the synthesis of the precursor ketone, the Kulinkovich hydroxycyclopropanation offers a more direct route with fewer steps, while the modified Simmons-Smith approach provides an alternative, albeit longer, pathway.
For the critical α-chlorination step, the choice of reagent depends on the scale of the reaction and the available equipment. Sulfuryl chloride and chlorine gas are highly effective for large-scale production, with the latter being the more economical option despite its handling challenges. For laboratory-scale synthesis where ease of handling and high selectivity for monochlorination are prioritized, N-chlorosuccinimide presents a valuable alternative.
Ultimately, the optimal synthetic strategy will depend on the specific requirements of the researcher or organization, balancing factors such as cost, scale, safety, and desired purity. This guide provides the foundational data and procedural insights to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
- Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis1991, 3, 234.
- Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968, 24(1), 53–58.
Sources
A Comparative Guide to Catalysts for the Alpha-Chlorination of Ketones: Mechanisms, Performance, and Protocols
The selective introduction of a chlorine atom at the α-position of ketones furnishes α-chloroketones, a class of valuable synthetic intermediates in the development of pharmaceuticals and other fine chemicals. The inherent challenges of controlling regioselectivity (mono- versus di-chlorination and position of chlorination in unsymmetrical ketones) and stereoselectivity have driven the development of a diverse array of catalytic systems. This guide provides a comparative analysis of the leading catalytic approaches for the alpha-chlorination of ketones, with a focus on organocatalysis, metal-based catalysis, and photocatalysis. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed experimental protocols to enable researchers to select and implement the optimal method for their specific synthetic needs.
The Enduring Importance of α-Chloroketones
α-Chloroketones are versatile building blocks in organic synthesis due to the strategic placement of a reactive C-Cl bond adjacent to a carbonyl group. This arrangement facilitates a variety of subsequent transformations, including nucleophilic substitutions, eliminations to form enones, and Favorskii rearrangements. Consequently, the development of efficient and selective methods for their synthesis remains an area of active research.
Organocatalysis: A Powerful and Diverse Toolkit
Organocatalysis has emerged as a dominant strategy for the asymmetric α-chlorination of ketones, offering mild reaction conditions and high enantioselectivities. Several distinct classes of organocatalysts have been successfully employed, each operating through a unique activation mode.
Cinchona Alkaloid Derivatives
Cinchona alkaloids and their derivatives are among the most successful catalysts for the enantioselective α-chlorination of β-keto esters and related compounds.[1] These catalysts typically function as phase-transfer catalysts or Brønsted bases, activating the substrate and controlling the stereochemical outcome of the chlorination.
Mechanism of Action:
Hybrid amide-based Cinchona alkaloids, for instance, can engage in a dual-activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the β-keto ester, forming a chiral enolate. Simultaneously, the amide functionality can interact with the electrophilic chlorine source, such as N-chlorosuccinimide (NCS), through hydrogen bonding, bringing it into proximity with the enolate in a stereochemically defined manner.[1] This organized transition state directs the facial attack of the chlorine electrophile, leading to high enantioselectivity.
Caption: Catalytic cycle for Cinchona alkaloid-catalyzed α-chlorination.
Performance: Cinchona alkaloid-based catalysts have demonstrated excellent performance in the asymmetric α-chlorination of β-keto esters, often achieving high yields and enantiomeric excesses (ee) up to 97%.[1]
| Substrate Example | Catalyst Loading (mol%) | Chlorine Source | Solvent | Time (min) | Yield (%) | ee (%) | Reference |
| Methyl 1-indanone-2-carboxylate | 0.5 | NCS | Toluene | 5 | >99 | 97 | [1] |
| Ethyl 1-tetralone-2-carboxylate | 0.5 | NCS | Toluene | 10 | >99 | 95 | [1] |
N,N'-Dioxide Organocatalysts
Chiral N,N'-dioxides represent another powerful class of organocatalysts for the highly enantioselective α-chlorination of cyclic β-ketoesters.[2][3]
Mechanism of Action:
These catalysts are believed to act as bifunctional Lewis bases and Brønsted acids. The N-oxide moieties can activate the β-ketoester by coordinating to it, increasing the acidity of the α-proton. A weak base present in the reaction mixture then facilitates the formation of the enolate. The chiral scaffold of the catalyst then directs the approach of the electrophilic chlorine source (e.g., NCS) to one face of the enolate, ensuring high stereocontrol.[4]
Caption: Proposed catalytic cycle for N,N'-dioxide catalyzed α-chlorination.
Performance: N,N'-dioxide catalysts have shown exceptional efficiency, providing α-chloro-β-ketoesters in excellent yields and with enantioselectivities often exceeding 90%.[2]
| Substrate Example | Catalyst Loading (mol%) | Chlorine Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxocyclopentanecarboxylate | 10 | NCS | Toluene | -20 | 12 | 95 | 96 | [2] |
| Ethyl 2-oxocyclohexanecarboxylate | 10 | NCS | Toluene | -20 | 12 | 96 | 94 | [2] |
Metal-Based Catalysis: Expanding the Scope
While organocatalysis has excelled in asymmetric transformations, metal-based catalysts offer alternative reactivity and are effective for a broader range of ketone substrates, including those that are not β-dicarbonyl compounds.
Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate (CAN) is an inexpensive and efficient catalyst for the α-chlorination of a variety of ketones using acetyl chloride as the chlorine source.[5] This method is particularly noted for its high chemo- and regioselectivity.
Mechanism of Action:
The precise mechanism is not fully elucidated but is believed to involve a radical pathway. CAN, a one-electron oxidant, likely initiates the formation of a chlorine radical from acetyl chloride. This radical then abstracts an α-hydrogen from the ketone, generating a ketone radical. Subsequent reaction with another chlorine source (potentially generated in situ) affords the α-chloroketone.[6]
Caption: Plausible radical mechanism for CAN-catalyzed α-chlorination.
Performance: This method provides good yields of α-chloroketones and is particularly useful for substrates where nuclear chlorination is a competing side reaction.[5]
| Substrate Example | Catalyst | Chlorine Source | Solvent | Time (h) | Yield (%) | Reference |
| Acetophenone | CAN | Acetyl Chloride | CH₃CN | 4 | 85 | [5] |
| Cyclohexanone | CAN | Acetyl Chloride | CH₃CN | 5 | 82 | [5] |
| 2-Methylcyclohexanone | CAN | Acetyl Chloride | CH₃CN | 6 | 80 | [5] |
Nickel Catalysis
Chiral nickel complexes have been developed for the enantioselective α-halogenation of carbonyl compounds. These systems often involve a Lewis acidic nickel center coordinated to a chiral ligand, which activates the substrate and controls the stereochemistry of the halogenation.
Mechanism of Action:
The nickel(II) catalyst, bearing a chiral ligand such as a bisoxazoline (BOX) or phosphine ligand, coordinates to the ketone, increasing the acidity of the α-protons. In the presence of a base, a chiral nickel enolate is formed. This enolate then reacts with an electrophilic chlorine source, with the chiral ligand environment dictating the facial selectivity of the attack.
Caption: Generalized catalytic cycle for Nickel-catalyzed α-chlorination.
Performance: Nickel-catalyzed systems have shown promise for the asymmetric α-arylation and heteroarylation of ketones, and the principles can be extended to halogenation, offering high enantioselectivities.[7]
| Substrate Example | Ligand | Chlorine Source | Base | Yield (%) | ee (%) | Reference |
| 2-Methyl-1-indanone | (R)-BINAP | Aryl Chloride | NaHMDS | 89 | 99 | [7] |
| 2-Methyl-1-tetralone | (R)-BINAP | Aryl Chloride | NaHMDS | 85 | 98 | [7] |
| (Note: Data for α-arylation is presented to illustrate the potential of these catalytic systems for asymmetric transformations at the α-position of ketones.) |
Photocatalysis: A Light-Driven Approach
Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including C-H functionalization. The α-chlorination of ketones can be achieved through photocatalytic pathways, often under mild conditions.
Mechanism of Action:
A photocatalyst, upon absorption of visible light, enters an excited state with enhanced redox potential. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable chlorine source (e.g., an N-chloro species) or directly with the ketone substrate to generate a radical intermediate. For instance, the excited photocatalyst can reduce an N-chloro compound to generate a chlorine radical, which then abstracts an α-hydrogen from the ketone to form a ketone radical. This radical subsequently reacts with a chlorine source to yield the α-chloroketone.
Caption: General mechanism for photocatalytic α-chlorination of ketones.
Performance: Photocatalytic methods offer a sustainable approach to α-chlorination, often utilizing benign reagents and ambient reaction conditions. While enantioselective variants are still emerging, these methods are highly effective for various substrates.
| Substrate Example | Photocatalyst | Chlorine Source | Solvent | Time (h) | Yield (%) | Reference |
| 4-Phenyl-2-butanone | Riboflavin Tetraacetate | HCl | CH₃CN | 24 | 65 | [8] |
| Cyclohexanone | Eosin Y | in situ generated | CH₃CN | 36 | (not specified for chlorination) | [9] |
Experimental Protocols
General Procedure for Asymmetric α-Chlorination of β-Keto Esters using a Cinchona Alkaloid Catalyst[1]
-
Reaction Setup: To a vial, add the β-keto ester (0.2 mmol, 1.0 equiv), the hybrid amide-based Cinchona alkaloid catalyst (0.001 mmol, 0.005 equiv), and solid potassium fluoride (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add toluene (1.0 mL) to the vial.
-
Stirring: Stir the mixture at room temperature for 20 minutes.
-
Cooling: Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -20 °C, optimization may be required).
-
Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (0.21 mmol, 1.05 equiv) in one portion.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 5-80 minutes).
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-chloro-β-keto ester.
General Procedure for Ceric Ammonium Nitrate Catalyzed α-Chlorination of Ketones[5]
-
Reaction Setup: In a round-bottom flask, dissolve the ketone (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
-
Catalyst Addition: Add ceric ammonium nitrate (CAN) (0.1 mmol, 0.1 equiv) to the solution.
-
Addition of Chlorinating Agent: Add acetyl chloride (1.2 mmol, 1.2 equiv) dropwise to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 4-7 hours).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the α-chloroketone.
Conclusion and Future Outlook
The catalytic α-chlorination of ketones has witnessed significant advancements, with organocatalysis providing exceptional levels of enantiocontrol for specific substrate classes like β-ketoesters. Metal-based catalysts, such as those derived from cerium and nickel, offer broader substrate scope and complementary reactivity. The burgeoning field of photocatalysis presents a green and mild alternative, with considerable potential for further development, particularly in the realm of asymmetric transformations.
The choice of catalyst will ultimately depend on the specific ketone substrate, the desired level of stereocontrol, and considerations of cost and environmental impact. Future research will likely focus on the development of more general and highly enantioselective catalysts that can operate under sustainable conditions, further expanding the synthetic utility of α-chloroketones.
References
-
Stockhammer, L., Schörgenhumer, J., Mairhofer, C., & Waser, M. (2020). Asymmetric α‐Chlorination of β‐Keto Esters Using Hypervalent Iodine‐Based Cl‐Transfer Reagents in Combination with Cinchona Alkaloid Catalysts. European Journal of Organic Chemistry, 2020(41), 6601-6604. [Link]
-
Majdecki, M., Grodek, P., & Jurczak, J. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 995–1001. [Link]
-
Majdecki, M., Grodek, P., & Jurczak, J. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 995-1001. [Link]
-
Halland, N., Braunton, A., Bachmann, S., Marigo, M., & Jørgensen, K. A. (2004). Direct Organocatalytic Asymmetric α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(15), 4790–4791. [Link]
-
Ge, S., & Hartwig, J. F. (2012). Nickel-Catalyzed Asymmetric α-Arylation and Heteroarylation of Ketones with Chloroarenes: Effect of Halide on Selectivity, Oxidation State, and Room-Temperature Reactions. Journal of the American Chemical Society, 134(40), 16704–16712. [Link]
-
Feng, X., Liu, X., & Lin, L. (2010). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Chemical Communications, 46(8), 1250–1252. [Link]
-
Feng, X., Liu, X., & Lin, L. (2010). Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source. Chemical Communications, 46(8), 1250-1252. [Link]
-
Denk, C., & Kerzig, C. (2019). Halogenase-inspired oxidative chlorination using flavin photocatalysis. Angewandte Chemie International Edition, 55(17), 5342-5345. [Link]
-
Roy, S. C., Rana, K. K., Guin, C., & Banerjee, B. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. [Link]
-
Ranu, B. C., Adak, L., & Banerjee, S. (2007). Halogenation of Carbonyl Compounds by an Ionic Liquid, [AcMIm]X, and Ceric Ammonium Nitrate (CAN). Australian Journal of Chemistry, 60(5), 358-362. [Link]
-
Li, S., Zhu, B., Lee, R., Qiao, B., & Jiang, Z. (2021). Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature. Lidsen Publishing Inc.[Link]
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- 1. Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly enantioselective alpha-chlorination of cyclic beta-ketoesters catalyzed by N,N'-dioxide using NCS as the chlorine source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly enantioselective α-chlorination of cyclic β-ketoesters catalyzed by N,N′-Dioxide using NCS as the chlorine source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalysis Research | Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature [lidsen.com]
Validation of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one structure by spectroscopy
An In-depth Guide to the Spectroscopic Validation of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical and agrochemical research, the unambiguous structural confirmation of novel chemical entities is paramount. This compound is a key synthetic intermediate whose precise structure dictates its reactivity and the purity of downstream products. This guide provides a comprehensive, multi-technique spectroscopic approach to validate the structure of this compound, distinguishing it from potential synthetic precursors and byproducts. Our analysis is grounded in a comparative framework, leveraging data from analogous compounds to predict and confirm the spectral features of the target molecule.
The Importance of Orthogonal Spectroscopic Techniques
A single spectroscopic method is often insufficient for unequivocal structure determination. By employing a suite of orthogonal techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—we create a self-validating system. Each technique probes different aspects of the molecule's constitution, and together, they provide a composite, high-confidence structural assignment.
Visualizing the Validation Workflow
The process of spectroscopic validation follows a logical progression from sample analysis to data integration and final structural confirmation.
Caption: Structure of this compound with proton labels.
-
Signal (a) - Methyl Protons: A singlet at approximately 1.4 ppm. These three protons are equivalent and have no adjacent protons to couple with.
-
Signal (b) - Methylene Protons adjacent to Chlorine: A singlet expected around 4.2 ppm. The electronegative chlorine atom and the adjacent carbonyl group will significantly deshield these protons, shifting them downfield.
-
Signals (c) and (d) - Cyclopropyl Protons: The four protons on the cyclopropyl ring are diastereotopic and will appear as two complex multiplets in the range of 0.8-1.5 ppm. They will exhibit geminal and cis/trans coupling to each other.
Comparative ¹H NMR Data
| Compound | Methyl (s) | CH₂Cl (s) | Cyclopropyl (m) | Other |
| This compound (Predicted) | ~1.4 ppm | ~4.2 ppm | 0.8-1.5 ppm (4H) | |
| Cyclopropyl methyl ketone [1] | 2.3 ppm | - | 0.7-1.1 ppm (5H, incl. CH) | |
| 1-(1-Chlorocyclopropyl)ethanone (Potential Impurity) | 2.4 ppm | - | 1.2-1.6 ppm (4H) | The chlorine on the cyclopropyl ring deshields its protons. |
| 2,2-Dichloro-1-(1-methylcyclopropyl)ethan-1-one (Potential Impurity) | ~1.5 ppm | - | 0.9-1.6 ppm (4H) | CHCl₂ singlet at ~6.5 ppm. |
The key distinguishing feature for the target molecule is the singlet at ~4.2 ppm corresponding to the chloromethyl group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and their chemical environments.
Predicted ¹³C NMR Spectrum of this compound
-
Carbonyl Carbon (C=O): Expected around 205 ppm.
-
Chloromethyl Carbon (CH₂Cl): Deshielded by chlorine, expected around 45 ppm.
-
Quaternary Cyclopropyl Carbon: The carbon bearing the methyl group, expected around 25 ppm.
-
Methyl Carbon (CH₃): Expected around 20 ppm.
-
Cyclopropyl Methylene Carbons (CH₂): Shielded carbons, expected around 15 ppm.
Comparative ¹³C NMR Data
| Compound | C=O | CH₂Cl | Quaternary C | CH₃ | Cyclopropyl CH₂ |
| This compound (Predicted) | ~205 ppm | ~45 ppm | ~25 ppm | ~20 ppm | ~15 ppm |
| Cyclopropyl methyl ketone | ~208 ppm | - | - | ~27 ppm | ~10 ppm (and ~17 ppm for CH) |
| 1-(1-Chlorocyclopropyl)ethanone (Potential Impurity) | ~203 ppm | - | ~60 ppm | ~25 ppm | ~20 ppm |
| 2,2-Dichloro-1-(1-methylcyclopropyl)ethan-1-one (Potential Impurity) | ~198 ppm | - | ~26 ppm | ~21 ppm | ~16 ppm |
The presence of the CH₂Cl signal around 45 ppm is a crucial diagnostic peak for the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups.
Predicted IR Spectrum of this compound
-
C=O Stretch: A strong, sharp absorption band is expected in the range of 1705-1725 cm⁻¹. The conjugation with the cyclopropyl ring may shift this to a slightly lower wavenumber compared to a simple aliphatic ketone.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.
-
C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹.
-
Cyclopropyl Ring Vibrations: Characteristic absorptions may be observed around 1020 cm⁻¹.
Comparative IR Data
| Compound | Key C=O Stretch (cm⁻¹) | Key C-Cl Stretch (cm⁻¹) |
| This compound (Predicted) | 1705-1725 | 700-800 |
| Cyclopropyl methyl ketone [2][3] | ~1695 | - |
| 1-(1-Chlorocyclopropyl)ethanone (Potential Impurity) | ~1700 | 750-850 |
| 2,2-Dichloro-1-(1-methylcyclopropyl)ethan-1-one (Potential Impurity) | ~1730 | 700-850 (multiple bands) |
The combination of a C=O stretch around 1715 cm⁻¹ and a distinct C-Cl absorption is indicative of the target structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, the isotopic pattern of chlorine is a key identifier.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): The molecular weight is 132.59 g/mol . Due to the presence of one chlorine atom, the molecular ion peak will appear as a pair of peaks: M⁺ at m/z 132 and M+2 at m/z 134, with a characteristic intensity ratio of approximately 3:1.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Loss of the chloromethyl radical (•CH₂Cl) to give an acylium ion at m/z 83. This is expected to be a major fragment.
-
Loss of Chlorine: Loss of a chlorine radical (•Cl) to give a fragment at m/z 97.
-
Loss of CO: Loss of carbon monoxide from the acylium ion to give a fragment at m/z 55.
-
Caption: Predicted key fragmentation pathways.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound (Predicted) | 132/134 (3:1) | 97, 83, 55 |
| Cyclopropyl methyl ketone [2] | 84 | 69, 43 |
| 1-(1-Chlorocyclopropyl)ethanone (Potential Impurity) | 118/120 (3:1) | 83, 43 |
| 2,2-Dichloro-1-(1-methylcyclopropyl)ethan-1-one (Potential Impurity) | 166/168/170 (9:6:1) | 131/133, 83, 55 |
The unique molecular ion pattern (m/z 132/134) and the presence of the m/z 83 fragment are strong indicators of the target molecule.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
¹H NMR Parameters: Use a 30° pulse width, a relaxation delay of 1 second, and acquire 16 scans.
-
¹³C NMR Parameters: Use a proton-decoupled sequence, a 45° pulse width, a relaxation delay of 2 seconds, and acquire 1024 scans.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
IR Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Mass Spectrometry
-
Technique: Electron Ionization (EI) with Gas Chromatography (GC) coupling (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions: Use a standard nonpolar column (e.g., DB-5ms). Inject 1 µL of the solution with a split ratio of 50:1. Use a temperature program starting at 50°C, holding for 1 minute, then ramping at 15°C/min to 250°C.
-
MS Conditions: Use a standard EI energy of 70 eV. Scan a mass range of m/z 40-300.
Conclusion
The structural validation of this compound is achieved with high confidence through the synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The predicted spectral data, when compared against potential alternatives and precursors, reveals a unique fingerprint for the target molecule. Key diagnostic features include the ¹H NMR singlet for the chloromethyl group at ~4.2 ppm, the ¹³C NMR signal for the same group at ~45 ppm, a strong carbonyl absorption around 1715 cm⁻¹ in the IR spectrum, and a distinctive M⁺/M+2 molecular ion pair at m/z 132/134 in the mass spectrum. This comprehensive guide provides the necessary framework for researchers to confidently identify and verify the purity of this important chemical intermediate.
References
-
LookChem. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]
-
PubChem. Cyclopropyl methyl ketone | C5H8O | CID 13004. [Link]
-
Mohrbacher, R. J., & Cromwell, N. H. (1957). Cyclopropyl Ketones. I. Synthesis and Spectra of 1-Aroyl-2-arylcyclopropanes. Journal of the American Chemical Society, 79(2), 401–407. [Link]
-
Dauben, W. G., & Berezin, G. H. (1963). The ultraviolet spectra of cyclopropyl conjugated ketones. Journal of the American Chemical Society, 85(4), 468–472. [Link]
-
NIST. Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Eureka. [Link]
Sources
Reactivity comparison between alkyl and aryl cyclopropyl ketones
An In-Depth Guide to the Comparative Reactivity of Alkyl and Aryl Cyclopropyl Ketones
For researchers and professionals in drug development and synthetic chemistry, cyclopropyl ketones are invaluable synthetic intermediates. Their inherent ring strain and unique electronic structure—a blend of sigma and pi character in the Walsh orbitals—endow them with reactivity that unlocks complex molecular architectures. However, the synthetic outcome is profoundly dictated by the nature of the substituent attached to the carbonyl group. This guide provides an in-depth, objective comparison of the reactivity between alkyl and aryl cyclopropyl ketones, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in synthesis design.
Part 1: The Fundamental Divide: Electronic and Steric Effects
The reactivity of a cyclopropyl ketone is primarily governed by two competing pathways: reactions at the carbonyl carbon (e.g., nucleophilic addition) and reactions involving the cyclopropane ring (e.g., ring-opening). The choice between an alkyl or an aryl substituent creates a fundamental electronic and steric divergence that directs the molecule's reactivity down one of these paths.
-
Alkyl Cyclopropyl Ketones : An alkyl group (e.g., cyclohexyl, methyl) is a simple electron-donating group through induction. It modestly reduces the electrophilicity of the carbonyl carbon and offers little to no electronic stabilization for intermediates formed during ring-opening reactions.
-
Aryl Cyclopropyl Ketones : An aryl group (e.g., phenyl) exerts a more complex influence. It is electron-withdrawing by induction but can donate or withdraw electrons through resonance. Crucially, the aryl ring's π-system can conjugate with both the carbonyl group and, more importantly, with intermediates formed during ring cleavage. This conjugation is key to stabilizing radical or charged intermediates, thereby lowering the activation energy for ring-opening processes.
This fundamental electronic difference is the primary determinant of the divergent reactivity profiles discussed below.
Caption: Acid-catalyzed ring-opening is favored for aryl ketones.
B. Reductive Radical-Mediated Ring-Opening
Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) agent used to catalyze formal [3+2] cycloadditions. This reaction involves reduction of the ketone to a ketyl radical, which triggers ring-opening to form a distonic radical anion that is subsequently trapped by an alkene or alkyne.[1][2]
Observation: Aryl cyclopropyl ketones are significantly more reactive in SmI₂-catalyzed couplings. Alkyl cyclopropyl ketones react much more slowly, often requiring additives like metallic samarium (Sm⁰) to prevent catalyst degradation over the extended reaction times needed for conversion.[1][3]
Causality: The difference in reactivity stems from two factors:
-
Redox Potential: Aryl ketones have a lower reduction potential (e.g., acetophenone E₁/₂ = -2.11 V) compared to unactivated aliphatic ketones (e.g., cyclohexanone E₁/₂ = -2.73 V).[1][2] This makes the initial SET from SmI₂ to the aryl cyclopropyl ketone faster and more favorable.
-
Intermediate Stabilization: The resulting ketyl radical is stabilized by conjugation with the aryl ring, which facilitates the subsequent ring-opening fragmentation.[3][4]
Computational studies quantify this difference, showing a higher overall activation barrier for alkyl cyclopropyl ketones compared to their aryl counterparts in these transformations.[3][4]
| Substrate | R Group | Calculated Overall Activation Barrier (kcal/mol) | Experimental Observation |
| Phenyl Cyclopropyl Ketone | Phenyl | 24.6 [3][4] | High efficiency, fast kinetics |
| Cyclohexyl Cyclopropyl Ketone | Cyclohexyl | 25.4 [3][4] | Slower kinetics, requires catalyst stabilization |
C. Nucleophilic Ring-Opening
In "donor-acceptor" cyclopropanes, the ring is activated towards nucleophilic attack. A ketone acts as the acceptor group. The nature of the R-group on the ketone can fine-tune this activation.
Observation: Aryl cyclopropyl ketones are generally more susceptible to nucleophilic ring-opening than alkyl analogues. Furthermore, attaching a strongly electron-withdrawing group (EWG) to the aryl ring, such as a p-nitro group, dramatically accelerates the reaction compared to both the unsubstituted phenyl and the methyl ketones.[5]
Causality: The aryl group, particularly with an EWG, enhances the electrophilicity of the cyclopropane ring carbons and can stabilize the resulting negative charge in the ring-opened intermediate through resonance. This lowers the energy of the transition state for nucleophilic attack, accelerating the reaction.[5] Alkyl ketones lack this activating feature and are therefore less reactive.[5]
| Cyclopropyl Ketone | Substituent | Relative Reaction Rate (Hydroarylation) |
| Cyclopropyl phenyl ketone | H | 1.00 |
| Cyclopropyl 4-methoxyphenyl ketone | 4-OCH₃ (EDG) | Slower than phenyl |
| Cyclopropyl methyl ketone | Alkyl | Slower than phenyl |
| Cyclopropyl p-nitrophenyl ketone | 4-NO₂ (EWG) | Significantly faster than phenyl (inferred) |
| Data adapted from a comparative study on ring-opening hydroarylation.[5] |
Part 3: Experimental Protocol: A Comparative SmI₂-Catalyzed Cycloaddition
This protocol is designed to directly compare the reactivity of an alkyl vs. an aryl cyclopropyl ketone under SmI₂-catalyzed conditions. The expected outcome is a significantly higher conversion for the aryl substrate over the same time period.
Objective: To demonstrate the superior reactivity of phenyl cyclopropyl ketone over cyclohexyl cyclopropyl ketone in a formal [3+2] cycloaddition with phenylacetylene.
Materials:
-
Cyclohexyl cyclopropyl ketone
-
Phenyl cyclopropyl ketone
-
Phenylacetylene
-
Samarium(II) iodide solution (0.1 M in THF, freshly prepared or titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen source for inert atmosphere
-
Standard glassware (Schlenk flasks, syringes)
-
TLC plates and GC-MS for analysis
Experimental Workflow:
Caption: Workflow for the comparative reactivity experiment.
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere of argon, add cyclohexyl cyclopropyl ketone (1.0 eq) to Flask A and phenyl cyclopropyl ketone (1.0 eq) to Flask B. To each flask, add anhydrous THF (to make a 0.1 M solution) and phenylacetylene (1.5 eq).
-
Reaction Initiation: At room temperature, add the 0.1 M SmI₂/THF solution (0.2 eq, catalytic amount) dropwise to each stirring reaction mixture. The characteristic deep blue color of SmI₂ should dissipate upon addition.
-
Monitoring: Allow both reactions to stir vigorously at room temperature for 2 hours. Monitor the progress by taking small aliquots at regular intervals (e.g., 30, 60, and 120 minutes), quenching them with a drop of saturated aqueous NaHCO₃, extracting with ethyl acetate, and analyzing by TLC and/or GC-MS.
-
Work-up and Analysis: After 2 hours, quench the reactions by opening them to the air and adding saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product mixtures by ¹H NMR or GC-MS to determine the conversion of starting material.
Expected Result: The analysis will show a significantly higher conversion to the cyclopentene product in Flask B (aryl ketone) compared to Flask A (alkyl ketone), providing direct, experimentally validated evidence of the reactivity difference.
Conclusion
The choice between an alkyl and an aryl substituent on a cyclopropyl ketone is a critical strategic decision in synthesis design. This guide has demonstrated, through mechanistic reasoning and experimental data, that these two classes of compounds exhibit profoundly different reactivity profiles.
-
Aryl Cyclopropyl Ketones are primed for reactions involving ring-opening . Their ability to stabilize cationic and radical intermediates via resonance makes them highly reactive substrates in acid-catalyzed, reductive, and nucleophilic ring-opening transformations.
-
Alkyl Cyclopropyl Ketones are comparatively less reactive in ring-opening pathways due to a lack of electronic stabilization. Their chemistry is more likely to be dominated by standard reactions at the carbonyl carbon. They often require more forcing conditions or specialized catalytic systems to engage the cyclopropane ring.
For the synthetic chemist, this understanding is paramount. When the goal is to leverage the stored energy of the cyclopropane ring for complex constructions, an aryl cyclopropyl ketone is the superior choice. When the cyclopropyl moiety is intended to remain intact as a structural element, an alkyl cyclopropyl ketone provides a more robust and less reactive handle.
References
-
BenchChem. (2025). A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones. 6
-
BenchChem. (2025). A Comparative Guide to Cyclopropyl Ketones in Synthetic Chemistry: Spotlight on Cyclopropyl p-Nitrophenyl Ketone. 5
-
Schlegel, H. B., et al. (1998). Ab Initio Molecular Orbital Calculations of Electronic Effects on the Kinetics of Cyclopropylcarbinyl Radical Ring Openings. Journal of Organic Chemistry, 63, 3618-3623.
-
Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au.
-
Procter, D. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters.
-
Procter, D. J., & Lu, Y. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
-
ResearchGate. (n.d.). Mechanism for the intermolecular reaction of cyclopropyl ketones with alkenes.
-
Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920.
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
-
Procter, D. J., & Lu, Y. (2024). Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. ACS Publications.
-
Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1.
-
Yoon, T. P., et al. (2011). Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. Journal of the American Chemical Society.
-
Procter, D. J., et al. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society.
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Prothioconazole: Correlating Synthesis Precursors to Fungicidal Efficacy
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: Beyond the Active Ingredient
Prothioconazole stands as a pillar in modern crop protection, a broad-spectrum systemic fungicide renowned for its efficacy against a host of devastating fungal pathogens in cereals, oilseed rape, and other vital crops.[1][2][3] A member of the innovative triazolinthione class, its fungicidal power stems from the inhibition of sterol biosynthesis in the fungal cell membrane, a mechanism it shares with other demethylation inhibitors (DMIs).[2][4][5] However, the true efficacy of a prothioconazole-based formulation is not solely defined by its presence; it is profoundly influenced by the purity, isomeric composition, and impurity profile of the active ingredient. These critical quality attributes are, in turn, a direct consequence of the chosen synthetic pathway and the precursors used.
A fascinating aspect of prothioconazole's mode of action is that its primary fungicidal activity is largely attributed to its major metabolite, prothioconazole-desthio.[1][6] This desulfurated form is the primary agent that inhibits the target enzyme, CYP51 (sterol 14α-demethylase), leading to the disruption of ergosterol production and subsequent fungal cell death.[1][7][8] In fact, in vitro studies have shown that prothioconazole-desthio is a significantly more potent inhibitor of the target enzyme than the parent prothioconazole molecule itself.[7] This crucial detail underscores the importance of understanding the entire chemical ecosystem of the final product—not just the parent compound, but also its precursors, metabolites, and potential synthetic byproducts.
This guide provides an in-depth comparison of the primary synthesis routes for prothioconazole. As direct, publicly available data comparing the field efficacy of prothioconazole from different industrial precursors is proprietary and scarce, we will instead focus on the chemical causality: how the selection of a synthetic pathway influences yield, purity, and the formation of critical impurities. By understanding the strengths and weaknesses of each route, researchers and development professionals can make more informed decisions regarding sourcing, quality control, and formulation.
Mechanism of Action: The Pro-Fungicide and its Active Form
Prothioconazole's efficacy is a two-stage process. Once applied, the parent molecule is absorbed by the plant and the target fungus.[4] Within the fungal cell, it undergoes metabolic desulfuration to form prothioconazole-desthio.[7][8] This metabolite then binds to the heme iron of the CYP51 enzyme, effectively blocking the 14α-demethylation step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors compromises the integrity of the fungal cell membrane, leading to cell leakage and death.[4][5][7]
Caption: Simplified workflow for the Grignard-based synthesis of prothioconazole.
Route 2: The Epoxide Intermediate Pathway
This route proceeds through a stable epoxide intermediate, which offers a versatile branching point for introducing the triazole moiety. The synthesis of the key epoxide, 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane, is a critical step.
-
Key Precursors: 2-(2-chlorobenzyl)-2-(1-chlorocyclopropyl) oxirane, 1,2,4-triazole (or hydrazine hydrate followed by cyclization reagents). [9][10][11]* Advantages: The epoxide ring-opening reaction with 1,2,4-triazole can be highly efficient for producing the prothioconazole-desthio intermediate. [9]* Disadvantages: The reaction of 1,2,4-triazole, a non-symmetric nucleophile, can lead to the formation of regioisomeric impurities where the triazole ring attaches through the wrong nitrogen atom (N4 instead of N1). [12][13][14]These isomers can be difficult to separate and may have different biological and toxicological profiles.
Caption: Simplified workflow for the Epoxide-based synthesis of prothioconazole.
Route 3: The Hydrazone-Based Pathway
A more recent and innovative approach aims to circumvent the regioisomer problem by constructing the triazole ring in a highly controlled manner. This method uses a hydrazone intermediate, which directs the subsequent cyclization to form the desired N1-substituted triazole ring system.
-
Key Precursors: A substituted hydrazine, glyoxylic acid, a thiocyanate. [12][15]* Advantages: This route is reported to be highly regioselective, generating minimal byproducts and resulting in a high yield of the target molecule. [12]It avoids many of the harsh reagents or conditions of other routes, making it more amenable to safe industrial production. [15]* Disadvantages: This is a newer, patented technology, and access to the specific precursors and know-how may be more restricted compared to the more established routes.
Sources
- 1. Prothioconazole - Wikipedia [en.wikipedia.org]
- 2. hyhpesticide.com [hyhpesticide.com]
- 3. What Is Prothioconazole and Why Is It a Modern Broad-Spectrum DMI Fungicide? [jindunchemical.com]
- 4. pomais.com [pomais.com]
- 5. fao.org [fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Prothioconazole and Prothioconazole-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Binding of Prothioconazole to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole) and its intermediates - Google Patents [patents.google.com]
- 11. DE19961603A1 - Production of 2-chlorocyclopropyl-1-chlorophenyl-triazolonyl-propanol derivative, useful as microbicide, from 2-chlorocyclopropyl-2-chlorobenzyl-oxirane - Google Patents [patents.google.com]
- 12. WO2018010539A1 - Synthesis method and intermediate for prothioconazole and enantiomer thereof - Google Patents [patents.google.com]
- 13. Improved Process For Manufacture Of Prothioconazole [quickcompany.in]
- 14. CN113527220A - Synthetic method of desulfurization prothioconazole isomer - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Comparative Guide to the Synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one, a key building block in the development of novel pharmaceuticals and agrochemicals, presents a number of synthetic challenges. The selection of an optimal synthesis route is a critical decision that directly impacts the overall cost, efficiency, safety, and environmental footprint of the manufacturing process. This guide provides a comprehensive cost-benefit analysis of the most viable synthesis pathways, offering in-depth technical insights and experimental data to inform your selection process.
Executive Summary: The Prevailing Synthetic Strategy
Our analysis indicates that the most practical and economically viable approach to this compound proceeds through a two-stage process:
-
Synthesis of the Key Intermediate: Preparation of 1-(1-methylcyclopropyl)ethan-1-one.
-
Alpha-Chlorination: Introduction of the chlorine atom at the alpha-position to the carbonyl group.
A direct Friedel-Crafts acylation of a 1-methylcyclopropyl precursor was considered; however, the lack of established protocols and potential for side reactions make it a less reliable route for scalable synthesis. Therefore, this guide will focus on the detailed analysis of the more established two-stage process, evaluating different methodologies for each stage.
Stage 1: Synthesis of 1-(1-methylcyclopropyl)ethan-1-one - A Comparative Analysis
The synthesis of the crucial ketone intermediate, 1-(1-methylcyclopropyl)ethan-1-one, is foundational to the overall efficiency of the process. The most well-documented and scalable method involves the oxidation of 1-methylcyclopropanol. The alcohol precursor is readily accessible via the Kulinkovich reaction.[1][2] This section will compare three common oxidation methods for the conversion of 1-methylcyclopropanol to the desired ketone.
Figure 1: Overview of the oxidation of 1-methylcyclopropanol to 1-(1-methylcyclopropyl)ethan-1-one.
Oxidation Methodologies: A Head-to-Head Comparison
| Oxidizing Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages | Estimated Reagent Cost per Mole of Alcohol |
| Pyridinium Chlorochromate (PCC) | 80-90 | Anhydrous CH₂Cl₂, Room Temp | Reliable, relatively simple workup | Carcinogenic chromium reagent, hazardous waste | ~$50 - $100 |
| Swern Oxidation | >90 | Cryogenic (-78 °C), Oxalyl chloride, DMSO, Et₃N | High yield, mild conditions, avoids heavy metals | Requires low temperatures, produces foul-smelling dimethyl sulfide, evolution of CO and CO₂ gases | ~$30 - $60 |
| Dess-Martin Periodinane (DMP) | >95 | CH₂Cl₂, Room Temp | High yield, very mild, neutral conditions, short reaction times | Potentially explosive, high reagent cost, generates iodinane byproduct | ~$150 - $250 |
Data Presentation: A Deeper Dive into the Oxidation Methods
1. Pyridinium Chlorochromate (PCC) Oxidation
-
Expertise & Experience: PCC is a well-established and reliable oxidant for converting primary and secondary alcohols to aldehydes and ketones, respectively.[3][4] The reaction is typically straightforward to perform in a standard laboratory setting. The primary advantage of PCC over stronger oxidants like Jones reagent is its ability to stop the oxidation at the aldehyde or ketone stage without proceeding to the carboxylic acid.[5] However, the major drawback is the use of a stoichiometric amount of a chromium(VI) reagent, which is a known carcinogen and poses significant environmental hazards.[6] Disposal of chromium waste is costly and stringently regulated.
-
Trustworthiness: The protocol is robust and generally provides consistent yields. The reaction progress can be easily monitored by thin-layer chromatography (TLC).
-
Experimental Protocol: PCC Oxidation of 1-methylcyclopropanol
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add a solution of 1-methylcyclopropanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-(1-methylcyclopropyl)ethan-1-one.
-
Purify the crude product by distillation or column chromatography.
-
2. Swern Oxidation
-
Expertise & Experience: The Swern oxidation is a powerful and high-yielding method that avoids the use of heavy metals.[2][7][8] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[9] The key advantage is its mildness and tolerance of a wide range of functional groups.[7] The primary challenges are the requirement for low-temperature (-78 °C) reactions, which can be difficult to scale up, and the production of dimethyl sulfide, a volatile and foul-smelling byproduct.[2] Additionally, the reaction generates carbon monoxide and carbon dioxide, requiring a well-ventilated fume hood.[7]
-
Trustworthiness: The Swern oxidation is highly reliable and consistently delivers high yields of the desired ketone. The reaction is typically clean with minimal side products if the temperature is carefully controlled.
-
Experimental Protocol: Swern Oxidation of 1-methylcyclopropanol
-
In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve oxalyl chloride (1.1 equivalents) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
After stirring for 15 minutes, add a solution of 1-methylcyclopropanol (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise, keeping the temperature below -60 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
3. Dess-Martin Periodinane (DMP) Oxidation
-
Expertise & Experience: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and efficient method for oxidizing alcohols to ketones.[1][10] The reaction proceeds at room temperature and typically gives very high yields with short reaction times.[11] A significant advantage of DMP is its high chemoselectivity and tolerance for sensitive functional groups.[12] The main drawbacks are the high cost of the reagent and its potential for explosive decomposition upon heating or shock, which necessitates careful handling and limits its use on a very large scale.[13]
-
Trustworthiness: DMP oxidation is a highly reliable and clean reaction, often requiring minimal purification of the product.
-
Experimental Protocol: Dess-Martin Oxidation of 1-methylcyclopropanol
-
To a solution of 1-methylcyclopropanol (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Stage 2: Alpha-Chlorination of 1-(1-methylcyclopropyl)ethan-1-one
Once the ketone intermediate is obtained, the final step is the introduction of a chlorine atom at the alpha-position to the carbonyl group. Two primary chlorinating agents are commonly employed for this transformation: sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Figure 2: Alpha-chlorination of 1-(1-methylcyclopropyl)ethan-1-one.
Chlorinating Agents: A Comparative Analysis
| Chlorinating Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages | Estimated Reagent Cost per Mole of Ketone |
| Sulfuryl Chloride (SO₂Cl₂) | 70-85 | Inert solvent (e.g., CH₂Cl₂), often with a catalyst or initiator | Inexpensive, readily available | Highly corrosive and toxic, evolves HCl and SO₂ gases, can lead to dichlorination | ~$10 - $20 |
| N-Chlorosuccinimide (NCS) | 80-95 | Inert solvent (e.g., CCl₄, CH₃CN), often requires a radical initiator (e.g., AIBN) or acid catalyst | Milder, more selective for monochlorination, safer to handle | More expensive than SO₂Cl₂, requires an initiator or catalyst | ~$40 - $80 |
Data Presentation: A Deeper Dive into Chlorination Methods
1. Alpha-Chlorination with Sulfuryl Chloride (SO₂Cl₂)
-
Expertise & Experience: Sulfuryl chloride is a powerful and cost-effective chlorinating agent for the alpha-chlorination of ketones.[14][15] The reaction is typically fast and efficient. However, its high reactivity can lead to over-chlorination, producing dichlorinated byproducts, which can be difficult to separate from the desired monochlorinated product.[16] A major concern with SO₂Cl₂ is its hazardous nature; it is highly corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (HCl and SO₂).[14] Careful handling and a robust experimental setup are essential.
-
Trustworthiness: While effective, the selectivity of the reaction can be a challenge, and careful control of stoichiometry and reaction time is crucial to maximize the yield of the desired monochlorinated product.
-
Experimental Protocol: α-Chlorination with SO₂Cl₂
-
Dissolve 1-(1-methylcyclopropyl)ethan-1-one (1.0 equivalent) in an inert solvent such as dichloromethane (CH₂Cl₂) in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber.
-
Slowly add sulfuryl chloride (1.0-1.1 equivalents) to the stirred solution at a temperature between 0 °C and room temperature.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
2. Alpha-Chlorination with N-Chlorosuccinimide (NCS)
-
Expertise & Experience: N-chlorosuccinimide is a milder and more selective chlorinating agent compared to sulfuryl chloride.[17][18] It is a crystalline solid that is easier and safer to handle.[19] NCS typically provides higher selectivity for monochlorination, reducing the formation of unwanted byproducts.[19] The reaction often requires a radical initiator, such as azobisisobutyronitrile (AIBN), or an acid catalyst to proceed at a reasonable rate.[18] While more expensive than SO₂Cl₂, the improved selectivity and safety profile often justify the additional cost, particularly in the context of complex molecule synthesis where purity is paramount.
-
Trustworthiness: NCS provides a more controlled and predictable chlorination, leading to cleaner reaction profiles and higher yields of the desired product.
-
Experimental Protocol: α-Chlorination with NCS
-
In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-(1-methylcyclopropyl)ethan-1-one (1.0 equivalent) and N-chlorosuccinimide (1.1 equivalents) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN).
-
Add a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
Cost-Benefit Analysis and Recommendation
| Synthesis Route | Overall Yield (%) | Overall Cost | Safety & Environmental Impact | Recommendation |
| Swern Oxidation followed by NCS Chlorination | High (potentially >85%) | Moderate | Favorable: Avoids heavy metals. Requires handling of foul-smelling DMS and cryogenic conditions. NCS is safer than SO₂Cl₂. | Highly Recommended: This route offers the best balance of high yield, selectivity, and improved safety and environmental profile, making it ideal for the synthesis of high-value compounds. |
| Swern Oxidation followed by SO₂Cl₂ Chlorination | Moderate-High (potentially >75%) | Low | Moderate: Avoids heavy metals but involves highly corrosive and toxic SO₂Cl₂ and evolution of hazardous gases. Cryogenic conditions required. | Recommended with Caution: A cost-effective option for large-scale production where stringent safety protocols for handling SO₂Cl₂ are in place. |
| PCC Oxidation followed by NCS Chlorination | Good (potentially >70%) | Moderate-High | Poor: Involves a carcinogenic chromium reagent with significant waste disposal challenges. | Not Recommended: The significant health and environmental risks associated with PCC outweigh the benefits of its straightforward protocol. |
| Dess-Martin Oxidation followed by NCS Chlorination | Very High (potentially >90%) | High | Favorable: Very mild conditions and avoids toxic heavy metals. DMP has explosive potential. | Recommended for Small-Scale Synthesis: Excellent for laboratory-scale synthesis of high-purity material where cost is not the primary concern. Not ideal for large-scale production due to the cost and safety concerns of DMP. |
Conclusion
For the synthesis of this compound, the Swern oxidation of 1-methylcyclopropanol followed by alpha-chlorination with N-chlorosuccinimide emerges as the most robust and well-balanced route. It consistently delivers high yields and a clean product profile while mitigating the significant safety and environmental hazards associated with reagents like pyridinium chlorochromate and sulfuryl chloride. While the initial investment in reagents for the Swern-NCS route may be higher than for the SO₂Cl₂ pathway, the benefits of increased yield, higher purity, and a safer operational window make it the superior choice for the synthesis of this valuable chemical intermediate, particularly in the context of pharmaceutical and agrochemical research and development. For small-scale, high-purity applications where cost is less of a factor, the Dess-Martin periodinane oxidation offers an excellent, albeit more expensive, alternative.
References
- Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(5), 984-988.
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Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
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Wikipedia. (2023). Dess–Martin periodinane. Retrieved from [Link]
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Wikipedia. (2023). Pyridinium chlorochromate. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Dess Martin Periodate. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). PCC Review on Cr(VI) oxidation – Corey's Reagent. Retrieved from [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
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Preprints.org. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
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Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling and disposal of 2-Chloro-1-(1-methylcyclopropyl)ethan-1-one. This document moves beyond a simple checklist to instill a deep understanding of the chemical's nature, ensuring that safety and environmental responsibility are integral to your laboratory workflow. The protocols described herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards.
Part 1: Hazard Assessment & Characterization
A thorough understanding of the hazards associated with this compound is foundational to its safe management. While specific toxicological data for this exact compound is not widely available, a conservative approach based on its chemical structure—an α-chloro ketone with a strained cyclopropyl ring—is essential.
Structural & Reactivity Insights:
-
α-Chloro Ketone Moiety: This functional group makes the compound a reactive electrophile. Such compounds are often irritants and lachrymators. Structurally similar compounds are classified as corrosive, causing severe skin burns and eye damage.[1]
-
Cyclopropyl Ring: The significant ring strain energy of cyclopropane (27.5 kcal/mol) makes cyclopropyl ketones susceptible to ring-opening reactions under certain conditions, such as with acids or nucleophiles.[2] While stable under normal laboratory conditions, this inherent reactivity must be considered when choosing disposal pathways and avoiding co-mingling with incompatible waste streams.[3]
-
Chlorinated Organic Compound: As a chlorinated hydrocarbon, this compound is presumed to be hazardous to aquatic life with long-lasting effects and should not be released into the environment.[4][5] Incineration is often the preferred disposal method for such materials.
Regulatory Classification: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] Given the data on analogous compounds, this compound should be managed as a hazardous waste.
Table 1: Inferred Hazard Profile
| Hazard Category | Inferred Classification & Rationale | Supporting Evidence |
| Acute Toxicity | Toxic if swallowed, Fatal if inhaled. Based on data for 2-chloro-1-(1-chlorocyclopropyl)ethanone.[4] | SDS for analogous compounds indicate high acute toxicity. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. α-chloro ketones are known irritants and corrosive agents.[1] | GHS classification for 2-Chloro-1-cyclopropylethan-1-one is Skin Corrosion 1B.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects. Common for chlorinated organic compounds.[4] | Discharge into the environment must be avoided.[4] |
| Reactivity | Reactive. The strained cyclopropyl ring can undergo cleavage.[2] Avoid mixing with strong acids, bases, or oxidizing agents. | Cyclopropyl ketones are known to participate in various ring-opening reactions.[2][8] |
Part 2: Immediate Safety & Handling Precautions
Prior to handling or preparing for disposal, adherence to strict safety protocols is mandatory to prevent exposure and ensure personal safety.
Work Area: All handling of this compound, including transfers to waste containers, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[9] Emergency eye wash stations and safety showers must be readily accessible.[10]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose & Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield. | Protects against splashes and aerosols, which can cause severe eye damage.[11] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile or Neoprene). | Provides a barrier against skin contact, which can cause severe burns. Gloves must be inspected before use and properly removed and disposed of as contaminated waste.[9][11] |
| Body Protection | A flame-resistant laboratory coat. | Prevents contamination of personal clothing and protects against splashes.[9] |
| Respiratory | Not required if handled within a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors, which may be fatal.[4] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA regulations and institutional safety policies. The ultimate goal is the "cradle-to-grave" management of hazardous materials.
Step 1: Waste Characterization and Segregation
-
Treat as Hazardous Waste: Based on the assessment in Part 1, this compound must be disposed of as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[11] Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially violent reactions.
Step 2: Containerization
-
Primary Container: Collect all waste, including pure compound and any contaminated materials (e.g., pipette tips, wipes), in a designated, leak-proof container made of a chemically resistant material (e.g., glass or high-density polyethylene).
-
Secure Closure: The container must have a tightly sealing lid to prevent the release of vapors. Keep the container closed unless actively adding waste.
Step 3: Labeling
-
Properly label the waste container immediately upon adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "Waste this compound"
-
Associated Hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")
-
Accumulation Start Date (the date the first waste is added)
-
Principal Investigator's Name and Laboratory Information
-
Step 4: Temporary Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
-
Professional Disposal: The final disposal of this compound must be conducted through your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Manifest System: For transportation off-site, a hazardous waste manifest is required to track the waste from the generator to the final treatment, storage, and disposal facility (TSDF).[12]
-
Probable Method: The likely disposal method for this compound is high-temperature incineration at a permitted TSDF.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Part 4: Spill & Emergency Procedures
Small Spills (within a chemical fume hood):
-
Ensure proper PPE is worn.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.
-
Wipe the spill area with a suitable solvent, collecting the wipe as hazardous waste.
-
Report the spill to the laboratory supervisor.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others in the vicinity and the laboratory supervisor.
-
Contact your institution's emergency response line or EHS department immediately.
-
Do not attempt to clean up a large spill yourself.
Part 5: Decontamination of Empty Containers
Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.[11]
-
Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[11]
-
Collect Rinsate: Each rinse volume should be approximately 10% of the container's volume. Crucially, all rinsate must be collected and disposed of as hazardous waste in your designated chlorinated waste stream.[11]
-
Container Disposal: After triple-rinsing, deface the original label, mark the container as "Empty," and dispose of it according to institutional policy for decontaminated glassware or plastic.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
- A Comparative Guide to the Reactivity of Cyclopropyl and Cyclobutyl Ketones. (2025). BenchChem.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. (2024). ACS Publications.
- EPA Hazardous Waste Management. (2024). Axonator.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (2024). Journal of the American Chemical Society.
- Dimerization of Cyclopropyl Ketones and Crossed Reactions of Cyclopropyl Ketones with Enones as an Entry to Five-Membered Rings. (n.d.). Journal of the American Chemical Society.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. (n.d.). PMC - NIH.
- Chemical Safety Data Sheet MSDS / SDS - 2-chloro-1-(1-chlorocyclopropyl)ethanone. (n.d.). ChemicalBook.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone. (2023). Fisher Scientific.
- 2-Chloro-1-(2-methylcyclopropyl)ethanone. (2024). Smolecule.
- 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO. (n.d.). PubChem.
- Prudent Disposal of 2-Chloro-1-cyclopropylbutane-1,3-dione in a Laboratory Setting. (2025). BenchChem.
- Safe Disposal of 2-chloro-1-(1H-pyrrol-2-yl)ethanone: A Procedural Guide. (2025). BenchChem.
- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
